molecular formula C23H27N7O B12391877 Atr-IN-21

Atr-IN-21

货号: B12391877
分子量: 417.5 g/mol
InChI 键: WVMFINJDGBJCKD-HJUABHRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Atr-IN-21 is a useful research compound. Its molecular formula is C23H27N7O and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C23H27N7O

分子量

417.5 g/mol

IUPAC 名称

4-amino-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C23H27N7O/c1-15-13-31-11-10-30(15)20-12-18(23(14-24)6-2-16(25)3-7-23)17-4-8-26-22(21(17)28-20)19-5-9-27-29-19/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13,25H2,1H3,(H,27,29)/t15-,16?,23?/m1/s1

InChI 键

WVMFINJDGBJCKD-HJUABHRKSA-N

手性 SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N

规范 SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N

产品来源

United States

Foundational & Exploratory

The Kinase Selectivity Profile of Atr-IN-21 and Other Potent ATR Inhibitors Against the PIKK Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity of ATR inhibitors against the Phosphoinositide 3-kinase-related kinase (PIKK) family. Due to the limited publicly available selectivity data for the specific inhibitor Atr-IN-21 , this document presents the known information for this compound and utilizes the well-characterized clinical-stage ATR inhibitor, Camonsertib (RP-3500) , as a representative example to detail a comprehensive selectivity profile and associated experimental methodologies.

Introduction to ATR and the PIKK Family

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR). As a key regulator of the cellular response to replication stress, ATR is an attractive therapeutic target in oncology. ATR belongs to the PIKK family, a group of high molecular weight kinases that also includes ATM (Ataxia Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), mTOR (mammalian Target of Rapamycin), and SMG1 (Suppressor with Morphological effect on Genitalia 1). Given the structural similarities within the PIKK family kinase domains, the selectivity of ATR inhibitors is a critical aspect of their preclinical and clinical development to ensure on-target efficacy and minimize off-target effects.

This compound: A Potent ATR Inhibitor

This compound (also referred to as compound 60) has been identified as a potent inhibitor of ATR with a reported IC50 value of less than 1000 nM. Information regarding this compound is primarily found in patent literature, specifically WO2023016529A1. While its potency against ATR is established, a detailed public profile of its selectivity against other PIKK family members is not currently available.

Representative Selectivity Profile: Camonsertib (RP-3500)

To illustrate the desired characteristics of a selective ATR inhibitor, we present the selectivity profile of Camonsertib (RP-3500), a potent and selective oral ATR inhibitor currently in clinical trials.[1][2]

Quantitative Selectivity Data

The inhibitory activity of Camonsertib against ATR and other PIKK family kinases has been determined using both biochemical and cell-based assays. The data demonstrates high selectivity for ATR.[3][4]

KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity vs. ATR (Biochemical)
ATR 1.0 0.33 -
mTOR120-30-fold
ATM>2,000>2,000>2,000-fold
DNA-PKcs>2,000>2,000>2,000-fold
PI3Kα>2,000->2,000-fold

Table 1: Kinase selectivity profile of Camonsertib (RP-3500). Data compiled from published preclinical studies.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the relationships between the kinases and the methods to assess inhibitor activity is crucial for understanding the data.

PIKK_Signaling_Pathway PIKK Family Signaling Pathways in DDR cluster_DDR DNA Damage Response cluster_Growth Cell Growth & Proliferation DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress ssDNA ATM ATM DNA Damage->ATM DSBs DNA-PKcs DNA-PKcs DNA Damage->DNA-PKcs DSBs (NHEJ) Chk1 Chk1 ATR->Chk1 Phosphorylates Chk2 Chk2 ATM->Chk2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Chk2->Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest p53->Apoptosis/Cell Cycle Arrest mTOR mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Growth Factors Growth Factors Growth Factors->mTOR

PIKK Family Kinase Signaling Pathways.

Kinase_Assay_Workflow Biochemical Kinase Selectivity Assay Workflow cluster_workflow Start Start Reagents Prepare Reagents: - Kinase (e.g., ATR, ATM) - Substrate (e.g., GST-p53) - [γ-32P]ATP - Test Inhibitor (e.g., this compound) Start->Reagents Incubation Incubate kinase, substrate, ATP, and inhibitor Reagents->Incubation Stop Stop reaction Incubation->Stop Detection Detect phosphorylated substrate (e.g., filter binding, scintillation counting) Stop->Detection Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Detection->Analysis End End Analysis->End

A generalized workflow for a biochemical kinase assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of selectivity data. Below are representative protocols for key assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a kinase using radiolabeled ATP and is considered a gold standard for kinase activity measurement.[5][6][7]

  • Objective: To determine the IC50 value of an inhibitor against a purified kinase.

  • Materials:

    • Purified recombinant PIKK family kinases (e.g., ATR, ATM, DNA-PKcs, mTOR).

    • Kinase-specific substrate (e.g., GST-p53 for ATR/ATM, specific peptides for others).

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP).

    • [γ-33P]ATP or [γ-32P]ATP.

    • Test inhibitor (e.g., this compound) serially diluted in DMSO.

    • 96-well filter plates (e.g., phosphocellulose).

    • Phosphoric acid wash buffer.

    • Scintillation counter and scintillant.

  • Procedure:

    • Prepare a reaction mix containing the kinase and its substrate in kinase assay buffer.

    • Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include DMSO-only controls (0% inhibition) and a known broad-spectrum kinase inhibitor as a positive control (100% inhibition).

    • Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-33P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will be washed away.

    • Wash the plate multiple times with phosphoric acid wash buffer.

    • Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ATR Inhibition Assay (p-Chk1 Western Blot)

This assay measures the inhibition of ATR activity within a cellular context by assessing the phosphorylation of its direct downstream target, Chk1.[8][9][10]

  • Objective: To determine the cellular potency of an ATR inhibitor.

  • Materials:

    • Human cancer cell line (e.g., LoVo, H1299).

    • Cell culture medium and supplements.

    • DNA damaging agent to induce replication stress (e.g., Hydroxyurea (HU) or UV radiation).

    • Test inhibitor (e.g., this compound).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Actin or Tubulin (loading control).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and Western blotting equipment.

    • Chemiluminescence substrate and imaging system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 2 hours) or exposing the cells to UV radiation.

    • After the damage induction period, wash the cells with PBS and harvest them by scraping into ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against phospho-Chk1 (Ser345).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 and loading control signals. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, non-radiometric biochemical assay that measures the binding of an inhibitor to the kinase active site.[11][12][13]

  • Objective: To determine the affinity (IC50 or Ki) of an inhibitor for a kinase.

  • Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody (which binds to the kinase) results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

  • Materials:

    • Tagged, purified kinase (e.g., GST-ATR).

    • Europium-labeled anti-tag antibody (e.g., Anti-GST).

    • Alexa Fluor™ 647-labeled kinase tracer.

    • Test inhibitor.

    • TR-FRET compatible microplates and plate reader.

  • Procedure:

    • Add the test inhibitor at various concentrations to the assay wells.

    • Add a pre-mixed solution of the kinase and the europium-labeled antibody.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the europium donor and Alexa Fluor™ acceptor wavelengths.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion

The selectivity of an ATR inhibitor across the PIKK family is a critical determinant of its therapeutic potential. While specific selectivity data for this compound against PIKK family members other than ATR is not widely available, the profile of Camonsertib (RP-3500) serves as an excellent benchmark for a highly selective clinical candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the potency and selectivity of novel ATR inhibitors, ensuring a thorough characterization of these promising therapeutic agents.

References

Atr-IN-21: Downstream Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical network that maintains genomic integrity. In response to replication stress and specific forms of DNA damage, ATR activates downstream signaling cascades to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a prime therapeutic target. Pharmacological inhibition of ATR selectively sensitizes cancer cells to DNA-damaging agents and can be synthetically lethal in tumors with specific DDR defects. This guide provides a comprehensive technical overview of the downstream targets and signaling pathways modulated by ATR inhibitors. While the specific compound "Atr-IN-21" is not extensively documented in public literature, this document outlines the well-established mechanisms of action for potent and selective ATR kinase inhibitors, which would be the expected functional context for any such compound. We detail the canonical ATR-CHK1 signaling axis, summarize key downstream effects in tabular format, provide detailed experimental protocols for assessing ATR inhibitor activity, and present visualized pathways and workflows using the DOT language.

The Core ATR Signaling Pathway

ATR is a serine/threonine kinase that, in partnership with its obligate partner ATRIP, is recruited to stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure is a common signal for stalled replication forks or processed DNA lesions. Upon recruitment, ATR's kinase activity is stimulated by co-factors like TOPBP1, leading to the phosphorylation of a multitude of downstream substrates to orchestrate the DDR.

The most critical and well-defined downstream effector of ATR is the checkpoint kinase 1 (CHK1). ATR directly phosphorylates CHK1 on serine 317 and serine 345, leading to its full activation. Activated CHK1 then targets key cell cycle regulators, primarily the CDC25 family of phosphatases (CDC25A, B, and C). Phosphorylation of CDC25 proteins by CHK1 marks them for ubiquitination and proteasomal degradation. The degradation of CDC25 phosphatases prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, causing cell cycle arrest in the S and G2/M phases. This pause allows time for the cell to repair DNA damage before proceeding to mitosis.

ATR_CHK1_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling ssDNA Replication Stress (e.g., stalled fork) RPA RPA Complex ssDNA->RPA coats ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits TOPBP1 TOPBP1 ATR_ATRIP->TOPBP1 activated by ATR_Active Active ATR CHK1 CHK1 ATR_Active->CHK1 phosphorylates pCHK1 p-CHK1 (S317, S345) CHK1->pCHK1 CDC25 CDC25 (A, B, C) pCHK1->CDC25 phosphorylates pCDC25 p-CDC25 CDC25->pCDC25 CDK CDK1 / CDK2 CDC25->CDK activates Degradation Proteasomal Degradation pCDC25->Degradation Degradation->CDK prevents activation Arrest S / G2-M Phase Cell Cycle Arrest CDK->Arrest progression ->

Caption: The canonical ATR-CHK1 signaling pathway leading to cell cycle arrest.

Downstream Consequences of ATR Inhibition

ATR inhibitors are small molecules that occupy the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. The primary and most immediate consequence is the blockade of CHK1 activation. This action dismantles the S and G2/M checkpoints, which are often critical for the survival of cancer cells that lack a functional G1 checkpoint (e.g., due to p53 mutations).

By abrogating the checkpoint, ATR inhibition forces cells with damaged DNA to enter mitosis prematurely. This leads to a lethal phenotype known as mitotic catastrophe, characterized by widespread chromosome fragmentation and, ultimately, cell death.

Key downstream effects include:

  • Abrogation of Cell Cycle Checkpoints: The most prominent effect is overriding the S-phase and G2/M checkpoints.

  • Replication Fork Collapse: In the absence of ATR activity, stalled replication forks are no longer protected and are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).

  • Increased Genomic Instability: The combination of unrepaired DNA damage and unchecked cell cycle progression leads to significant genomic instability.

  • Inhibition of DNA Repair: ATR signaling is also involved in promoting DNA repair pathways like homologous recombination (HR). Its inhibition can impair the cell's ability to resolve DNA lesions.

ATR_Inhibitor_MoA cluster_pathway ATR Pathway Under Replication Stress cluster_inhibition Effect of ATR Inhibitor ATR Active ATR CHK1 p-CHK1 ATR->CHK1 activates No_pCHK1 CHK1 (inactive) ATR->No_pCHK1 activation blocked Arrest Cell Cycle Arrest (S/G2) CHK1->Arrest Repair Fork Stabilization & DNA Repair CHK1->Repair Survival Cell Survival Arrest->Survival Repair->Survival ATR_Inhibitor This compound (ATR Inhibitor) ATR_Inhibitor->ATR blocks No_Arrest Checkpoint Abrogation No_pCHK1->No_Arrest Fork_Collapse Fork Collapse (DSBs) No_pCHK1->Fork_Collapse Mitotic_Catastrophe Mitotic Catastrophe No_Arrest->Mitotic_Catastrophe Fork_Collapse->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action of an ATR inhibitor, leading to mitotic catastrophe.

Data Presentation: Key Targets and Biomarkers

The efficacy and mechanism of ATR inhibitors can be quantified by observing changes in specific downstream biomarkers. The following tables summarize these key targets and the expected outcomes of inhibition.

Table 1: Primary Downstream Targets of ATR Inhibition

Target Protein Phosphorylation Site(s) Function of Phosphorylation Effect of ATR Inhibition
CHK1 Ser317, Ser345 Activation of checkpoint kinase Primary PD Marker: Prevents phosphorylation, blocking CHK1 activation.
CDC25A/B/C Multiple Marks for degradation, inactivating CDKs CDC25s remain active, promoting premature CDK activation and mitotic entry.
RAD51 Thr309 Promotes homologous recombination (HR) May impair HR-mediated DNA repair.
H2AX Ser139 (γH2AX) Marks DNA double-strand breaks (DSBs) Indirectly increases γH2AX signal due to replication fork collapse.

| p53 | Ser15 | Stabilization and activation | Prevents phosphorylation, though impact is context-dependent. |

Table 2: Cellular Phenotypes Induced by ATR Inhibition

Cellular Process Endpoint Measured Expected Outcome with ATRi
Cell Cycle % of cells in G2/M phase Abrogation of damage-induced G2/M arrest.
DNA Damage Number of γH2AX foci per nucleus Significant increase in foci number.
Apoptosis % of Annexin V positive cells Increase in apoptosis, especially in combination with DNA damaging agents.
Cell Viability Clonogenic Survival Decreased long-term survival; synergistic killing with chemotherapy/radiation.

| Replication | DNA fiber analysis | Increased fork stalling and collapse; increased origin firing. |

Experimental Protocols

Assessing the downstream effects of an ATR inhibitor like this compound requires a set of robust cell-based assays. Detailed below are standard protocols for key experiments.

Western Blot for Phospho-CHK1 Inhibition

This protocol is used to directly measure the pharmacodynamic (PD) effect of an ATR inhibitor on its primary target, CHK1.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.

  • Induction of Replication Stress: Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or 100 J/m² UV-C radiation followed by 1-2 hours recovery) to robustly activate the ATR pathway.

  • Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) for 1-2 hours prior to and during the stress-inducing treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-p-CHK1 (Ser345) and anti-total CHK1. Use anti-β-actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. A dose-dependent decrease in the p-CHK1/total CHK1 ratio indicates target engagement.

Western_Blot_Workflow cluster_wet_lab Wet Lab Protocol cluster_analysis Data Analysis A 1. Seed Cells (6-well plate) B 2. Treat: - ATRi (dose range) - Damage (e.g., HU) A->B C 3. Lyse Cells (RIPA buffer) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & PVDF Transfer D->E F 6. Immunoblot: - pCHK1 (S345) - Total CHK1 - Actin E->F G 7. ECL Detection F->G H Image Acquisition G->H I Quantify Band Density H->I J Normalize: pCHK1 / Total CHK1 I->J K Plot Dose-Response (Calculate IC50) J->K

Caption: Experimental workflow for Western Blot analysis of p-CHK1.

Immunofluorescence for γH2AX Foci

This assay visualizes the accumulation of DNA double-strand breaks (DSBs), an indirect consequence of ATR inhibition leading to fork collapse.

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for a time course (e.g., 0, 6, 12, 24 hours). A low dose of a replication stressor (e.g., 0.2 mM Hydroxyurea) can be used to enhance the effect.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA and 0.1% Tween-20 in PBS for 1 hour.

  • Antibody Staining:

    • Incubate with primary antibody against γH2AX (p-H2AX Ser139) for 1 hour.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting: Wash and mount coverslips onto slides using mounting medium containing DAPI to counterstain nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in foci number over time indicates accumulation of DSBs.

Novel and Non-Canonical Signaling

While the ATR-CHK1 axis is the central pathway, emerging research has identified other downstream connections. One novel pathway involves the regulation of cellular metabolism. Recent studies have shown that under basal conditions, ATR can promote the activity of mTORC1, a key regulator of cell growth and proliferation. This effect is mediated through the de novo cholesterol synthesis pathway, where ATR phosphorylates and upregulates the enzyme lanosterol synthase (LSS). This ATR-LSS-mTORC1 axis appears to be independent of CHK1 and the canonical TSC complex, revealing a new layer of ATR's role in cellular homeostasis.

ATR_mTORC1_Pathway cluster_atr ATR Signaling cluster_metabolism Metabolic Regulation cluster_inhibitor ATR ATR LSS Lanosterol Synthase (LSS) ATR->LSS phosphorylates pLSS p-LSS LSS->pLSS Cholesterol De Novo Cholesterol Synthesis pLSS->Cholesterol promotes Lysosome Lysosomal Localization Cholesterol->Lysosome enables mTOR mTORC1 mTORC1 Activity Lysosome->mTORC1 promotes AtrIN21 This compound AtrIN21->ATR blocks

Caption: A novel ATR pathway regulating mTORC1 via cholesterol synthesis.

Conclusion

Inhibition of the ATR kinase is a powerful therapeutic strategy that exploits the reliance of cancer cells on the DNA damage response. The downstream consequences of ATR inhibition, typified by the blockade of CHK1 phosphorylation, lead to the abrogation of critical cell cycle checkpoints. This forces cells with ongoing replication stress and DNA damage into a lethal mitotic catastrophe. Key biomarkers such as phospho-CHK1 and γH2AX provide robust quantitative measures of drug activity. As our understanding of ATR signaling expands beyond the canonical CHK1 axis to include metabolic regulation and other functions, the therapeutic potential and mechanistic complexity of inhibitors like this compound will continue to be an exciting area of research and development.

A Technical Guide to ATR Inhibition in Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The ATR Kinase and Checkpoint Control

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator kinase in the DNA Damage Response (DDR), a network of signaling pathways crucial for maintaining genomic integrity.[1] ATR is activated by a broad range of DNA lesions and replication stress, particularly the formation of single-stranded DNA (ssDNA) at stalled replication forks.[2] Upon activation, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a primary effector.[3][4] The ATR-Chk1 signaling cascade is fundamental for orchestrating cell cycle arrest, primarily at the intra-S and G2/M phases, which allows time for DNA repair before proceeding with cell division.[5][6]

Given that many cancer cells exhibit defective G1 checkpoint control and are under constant replication stress, they become heavily reliant on the ATR-mediated S and G2 checkpoints for survival.[5] This dependency makes ATR an attractive therapeutic target. Potent and selective inhibitors of ATR, such as VE-821, are invaluable tools for dissecting the nuances of cell cycle control and are being investigated as anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies or radiation.[1][7]

VE-821: A Potent and Selective ATR Inhibitor

Mechanism of Action

VE-821 is a potent, selective, and ATP-competitive inhibitor of the ATR kinase.[8] By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of downstream targets, most notably Chk1 at serine 345 (p-Chk1 Ser345).[3][9] The inhibition of this phosphorylation event effectively disables the ATR-mediated signaling cascade, leading to the abrogation of the S and G2/M cell cycle checkpoints. Consequently, cells with DNA damage are unable to arrest their progression into mitosis, leading to mitotic catastrophe and cell death.[5]

Quantitative Data: Potency and Selectivity

The efficacy and specificity of an inhibitor are critical for its use as a research tool and therapeutic agent. VE-821 demonstrates high potency for ATR with excellent selectivity against other related kinases of the PI3K-related kinase (PIKK) family.

Kinase TargetKi (nM)IC50 (nM)Selectivity vs. ATRReference(s)
ATR 1326-[8]
ATM>1000>1000>77x[8]
DNA-PK>1000>1000>77x[8]
mTOR>1000>1000>77x[8]
PI3Kγ>1000>1000>77x[8]

Role of VE-821 in Cell Cycle Checkpoint Control

VE-821's primary role in modulating the cell cycle is the abrogation of DNA damage-induced checkpoints. When cells are treated with DNA damaging agents (e.g., ionizing radiation, topoisomerase inhibitors) or replication stress inducers (e.g., hydroxyurea), the ATR pathway is activated to arrest the cell cycle.

  • Abrogation of G2/M Checkpoint: Co-treatment with VE-821 prevents the ATR-mediated G2 arrest, forcing cells with damaged DNA to enter mitosis prematurely. This is a key mechanism by which ATR inhibitors sensitize cancer cells to radiotherapy and chemotherapy.[5][10]

  • Disruption of Intra-S Checkpoint: VE-821 disables the intra-S-phase checkpoint, which normally functions to slow DNA replication and prevent the firing of new replication origins in response to replication stress.[3] This leads to the accumulation of further DNA damage.

  • Inhibition of Downstream Signaling: The most direct and measurable effect of VE-821 is the potent inhibition of Chk1 phosphorylation at Ser345.[3] This can be used as a robust pharmacodynamic biomarker for assessing ATR inhibition in cellular assays.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of ATR inhibitors like VE-821 in cell cycle checkpoint control.

Cell Viability Assay (e.g., AlamarBlue/CCK8)

This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Add the ATR inhibitor (e.g., VE-821) at various concentrations. For combination studies, a DNA damaging agent can be added concurrently or sequentially.[11]

  • Incubation: Incubate the cells for a specified period, typically 72 hours.[12]

  • Reagent Addition: Add a cell viability reagent (e.g., AlamarBlue, CCK8, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to untreated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.[11]

Western Blotting for Phospho-Chk1 (Ser345)

This is the benchmark assay to confirm the on-target activity of an ATR inhibitor.

  • Cell Treatment: Plate cells in 6-well plates. The next day, pre-treat with the ATR inhibitor (e.g., 1 µM VE-821) for 30-60 minutes.[13]

  • Damage Induction: Induce DNA damage or replication stress (e.g., treat with UV radiation, hydroxyurea, or camptothecin).[13]

  • Lysis: After a short incubation (e.g., 1-2 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2348) overnight at 4°C.[15][16] Also probe for total Chk1 and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Treat cells with a DNA damaging agent with or without the ATR inhibitor for a defined period (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[17]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[17]

  • Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[17]

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks, a marker of DNA damage. ATR inhibition can lead to an increase in these breaks, especially in combination with DNA damaging agents.

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Treat cells with the DNA damaging agent and/or ATR inhibitor as required.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[14][18]

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 3-5% BSA in PBS) for 1 hour.[18][19]

  • Primary Antibody: Incubate with a primary antibody against phosphorylated H2AX (γH2AX, Ser139) overnight at 4°C.[18][19]

  • Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[19]

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[19]

  • Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[20]

Visualizations: Signaling Pathways and Workflows

ATR Signaling Pathway in Checkpoint Control

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_effector Checkpoint Effector cluster_cellcycle Cell Cycle Machinery ssDNA ssDNA coated with RPA ATR ATR-ATRIP Complex ssDNA->ATR Recruitment Active_ATR Activated ATR ATR->Active_ATR Activated by TopBP1 Chk1 Chk1 Active_ATR->Chk1 Phosphorylation pChk1 p-Chk1 (S317/S345) Cdc25 Cdc25 Phosphatases pChk1->Cdc25 Phosphorylation iCdc25 Inactive Cdc25 Cdk1 Cdk1/Cyclin B iCdc25->Cdk1 Inhibition of Cdc25 activity Mitosis Mitotic Entry Cdk1->Mitosis Blocked Inhibitor VE-821 (Atr-IN-21) Inhibitor->Active_ATR Inhibition

Caption: ATR signaling pathway in response to DNA damage, leading to G2/M cell cycle arrest.

Experimental Workflow: Western Blot for p-Chk1

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_blot Immunoblotting cluster_result Result A 1. Seed Cells in 6-well plate B 2. Treat with ATR Inhibitor A->B C 3. Induce DNA Damage B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE Separation D->E Load Lysate F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Ab (anti-p-Chk1) F->G H 8. Incubate with Secondary Ab G->H I 9. ECL Detection & Imaging H->I J Reduced p-Chk1 signal in inhibitor-treated sample I->J

Caption: A typical experimental workflow for assessing ATR inhibition via Western blotting.

References

The Role of ATR Inhibition in Replication Fork Stability and Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed technical guide on the effects of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibition on DNA replication fork stability and cellular stress responses. Due to the limited availability of specific quantitative data for the compound "ATR-IN-21" in the public domain, this guide utilizes data from well-characterized, potent, and selective ATR inhibitors, such as VE-821 and AZD6738, as representative examples to illustrate the biological effects and mechanisms of action of ATR inhibition. This compound is described as a potent ATR inhibitor with an IC50 of less than 1000 nM[1][2].

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and promotes the resolution of damaged DNA. A central player in the DDR, particularly in response to replication stress, is the serine/threonine kinase ATR.[3][4][5] Replication stress, characterized by the slowing or stalling of replication forks, is a hallmark of cancer cells due to factors such as oncogene-induced hyper-replication, defective DNA repair pathways, and a challenging tumor microenvironment.

ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[3] Once activated, ATR phosphorylates a plethora of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a comprehensive cellular response.[3][6] This response includes the stabilization of stalled replication forks, prevention of new origin firing, and promotion of DNA repair, thereby ensuring genomic stability.

Given the heightened reliance of cancer cells on the ATR pathway for survival, ATR inhibitors have emerged as a promising class of anti-cancer agents. By abrogating the protective functions of ATR, these inhibitors can induce synthetic lethality in tumors with defects in other DDR pathways (e.g., ATM deficiency) and potentiate the efficacy of DNA-damaging chemotherapies and radiation. This guide delves into the core mechanisms by which ATR inhibition impacts replication fork dynamics and cellular stress, supported by quantitative data and detailed experimental methodologies.

Core Signaling Pathway: ATR Activation and Downstream Effects

Upon encountering replication stress, the ATR signaling cascade is initiated to coordinate a multifaceted cellular response. The following diagram illustrates the key components and interactions within this pathway.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to Replication Stress cluster_stress Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibition Effect of ATR Inhibitor Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA generates RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits ATR ATR ATRIP->ATR binds CHK1 CHK1 ATR->CHK1 phosphorylates Fork Stabilization Replication Fork Stabilization ATR->Fork Stabilization ATR->Fork Stabilization RAD51 RAD51 ATR->RAD51 promotes function TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 recruits TOPBP1->ATR activates pCHK1 p-CHK1 (S317, S345) CHK1->pCHK1 CDC25A CDC25A pCHK1->CDC25A inhibits Cell Cycle Arrest S/G2-M Checkpoint Arrest pCHK1->Cell Cycle Arrest CDK2 CDK2 CDC25A->CDK2 activates Origin Firing Late Origin Firing CDK2->Origin Firing promotes HR Repair Homologous Recombination Repair RAD51->HR Repair ATRi ATR Inhibitor (e.g., this compound) ATRi->ATR inhibits Fork Collapse Replication Fork Collapse ATRi->Fork Collapse Checkpoint Abrogation Checkpoint Abrogation ATRi->Checkpoint Abrogation DNA Damage Increased DNA Damage (γH2AX) Fork Collapse->DNA Damage

Figure 1: ATR Signaling Pathway. This diagram illustrates the activation of ATR in response to replication fork stalling and the subsequent downstream signaling cascade that leads to cell cycle arrest and replication fork stabilization. ATR inhibitors block this pathway, leading to fork collapse and increased DNA damage.

Quantitative Effects of ATR Inhibition

The efficacy of ATR inhibitors can be quantified through various cellular assays. The following tables summarize representative data for potent ATR inhibitors, demonstrating their impact on cell viability, target engagement, and downstream cellular processes.

Table 1: In Vitro Potency of Representative ATR Inhibitors
InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
VE-821ATR26-Cell-free (Ki=13 nM)[7][8]
AZD6738ATR1-Cell-free[9]
AZ20ATR5-Cell-free[9][10]
Elimusertib (BAY-1895344)ATR7-Cell-free[9]
M4344 (VX-803)ATR8 (p-CHK1)-Cellular[9]
SKLB-197ATR13-Cell-free[11]

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Effects of ATR Inhibition on Replication Stress Markers
ATR InhibitorCell LineTreatmentEffectQuantitative MeasurementReference
VE-821Pancreatic Cancer Cells+ Radiation/ChemotherapyIncreased DNA DamageIncreased γH2AX foci[8]
AZD6738NCI-H460 (Lung Cancer)+ RadiationReduced RAD51 FociSignificant decrease in RAD51 foci number[5]
AZD6738MYCN-amplified NeuroblastomaMonotherapyIncreased Stalled ForksIncreased percentage of stalled replication forks in DNA fiber assay[3]
VE-821U2OS (Osteosarcoma)+ HydroxyureaReduced Fork SpeedDecreased replication tract length in DNA fiber assay[3]
AZD6738Advanced Solid TumorsMonotherapyG2/M Arrest AbrogationDecrease in G2/M population in cell cycle analysis[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ATR inhibitor's effects. Below are protocols for key experiments cited in the study of replication fork stability and stress.

DNA Fiber Assay for Replication Fork Dynamics

This assay directly visualizes and quantifies the dynamics of individual replication forks.

Methodology:

  • Cell Labeling:

    • Culture cells to logarithmic growth phase.

    • Pulse-label with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

    • Wash cells with pre-warmed media.

    • Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. (Treatment with ATR inhibitor can be performed before, during, or after labeling depending on the experimental question).

  • Cell Lysis and DNA Spreading:

    • Harvest and resuspend cells in PBS.

    • Mix a small volume of cell suspension with an equal volume of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

    • Allow the cell lysate to spread down the slide by tilting, which stretches the DNA fibers.

  • Immunostaining:

    • Fix the DNA fibers with 3:1 methanol:acetic acid.

    • Denature DNA with 2.5 M HCl.

    • Block with 1% BSA in PBS.

    • Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Measure the length of CldU and IdU tracks using image analysis software (e.g., ImageJ). Fork speed can be calculated from the length of the tracks and the labeling time. Fork stalling is identified by the presence of only a CldU track.

DNA_Fiber_Assay DNA Fiber Assay Workflow A 1. Cell Labeling (CldU then IdU) B 2. Lysis & DNA Spreading on glass slide A->B C 3. Immunostaining (Anti-CldU & Anti-IdU Ab) B->C D 4. Fluorescence Microscopy & Image Analysis C->D

Figure 2: DNA Fiber Assay Workflow. A simplified schematic outlining the major steps of the DNA fiber assay.

Immunofluorescence for RAD51 Foci Formation

This assay is used to assess the induction of homologous recombination (HR) repair, a process influenced by ATR.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips.

    • Treat with an ATR inhibitor and/or a DNA damaging agent (e.g., ionizing radiation, cisplatin).

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with primary antibody against RAD51.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus is considered positive).

Western Blot for CHK1 Phosphorylation

This method is used to measure the inhibition of ATR kinase activity by assessing the phosphorylation status of its primary substrate, CHK1.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with an ATR inhibitor and a replication stress-inducing agent (e.g., hydroxyurea).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize the phospho-CHK1 signal to the total CHK1 signal.

Western_Blot_Workflow Western Blot for p-CHK1 Workflow A 1. Cell Treatment & Lysis B 2. SDS-PAGE & Protein Transfer A->B C 3. Antibody Incubation (p-CHK1, Total CHK1) B->C D 4. Detection & Quantification C->D

Figure 3: Western Blot Workflow. A summary of the key steps involved in analyzing CHK1 phosphorylation by Western blot.

Conclusion

Inhibition of the ATR kinase represents a promising therapeutic strategy for a range of cancers, particularly those with inherent replication stress and deficiencies in other DNA damage response pathways. As this technical guide has detailed, ATR inhibitors disrupt the crucial functions of ATR in maintaining replication fork stability and orchestrating the cellular response to replication stress. This disruption leads to replication fork collapse, accumulation of DNA damage, and ultimately, cell death. The quantitative data from representative ATR inhibitors and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the ATR pathway in oncology. Further research into specific inhibitors like this compound will be crucial to fully understand their unique pharmacological profiles and clinical utility.

References

Technical Guide: Discovery and Preclinical Development of an ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "Atr-IN-21" revealed limited publicly available data, insufficient for a comprehensive technical guide. This document will, therefore, provide a detailed overview of the discovery and preclinical development of a representative Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, drawing upon established methodologies and data from well-characterized compounds in this class.

Introduction to ATR Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1][2] Cancer cells often exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.[1][3] This dependency creates a therapeutic window for ATR inhibitors (ATRi), which can selectively kill cancer cells, a concept known as synthetic lethality.[4][5] ATRi have shown promise as monotherapies in tumors with specific DDR deficiencies (e.g., ATM loss) and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors.[3][5][6][7]

The core mechanism of ATR activation involves its recruitment to sites of single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication fork stalling.[1][8] Once activated, ATR phosphorylates a multitude of substrates, most notably Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][3] Inhibition of ATR abrogates these protective functions, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, mitotic catastrophe and cell death.[3]

Discovery of a Novel ATR Inhibitor

The discovery of a potent and selective ATR inhibitor typically follows a structured drug discovery pipeline, which can be broadly divided into hit identification, hit-to-lead optimization, and lead optimization phases.

Hit Identification

The initial phase aims to identify "hits," which are compounds that exhibit inhibitory activity against the target, in this case, ATR. A common approach is High-Throughput Screening (HTS) of large chemical libraries.

Experimental Protocol: High-Throughput Biochemical ATR Kinase Assay

  • Objective: To identify compounds that inhibit the kinase activity of ATR in vitro.

  • Principle: This assay measures the phosphorylation of a substrate peptide by recombinant ATR kinase. The amount of phosphorylation is quantified, typically using fluorescence or luminescence.

  • Materials:

    • Recombinant human ATR/ATRIP complex.

    • Biotinylated peptide substrate (e.g., a peptide derived from a known ATR substrate like Chk1).

    • ATP (adenosine triphosphate).

    • Kinase buffer (containing MgCl2, DTT, and BSA).

    • Test compounds dissolved in DMSO.

    • Detection reagents (e.g., europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin for a LANCE Ultra assay).

    • 384-well microplates.

  • Procedure:

    • Dispense a small volume of test compound solution or DMSO (vehicle control) into the wells of a microplate.

    • Add the ATR/ATRIP enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate to allow for binding.

    • Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: The percentage of inhibition for each compound is calculated relative to the high (no enzyme) and low (DMSO vehicle) controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).

Hit-to-Lead and Lead Optimization

Promising hits are subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis of analogs and their evaluation in a cascade of assays.

Experimental Protocol: Cellular ATR Target Engagement Assay

  • Objective: To confirm that the inhibitor can block ATR activity within a cellular context.

  • Principle: This assay measures the inhibition of phosphorylation of a direct downstream target of ATR, such as Chk1 on Ser345, in cells treated with a DNA-damaging agent to activate the ATR pathway.

  • Materials:

    • Cancer cell line (e.g., LoVo, which is ATM-deficient, or U2OS).[9]

    • DNA-damaging agent (e.g., hydroxyurea or UV radiation).

    • Test compounds.

    • Cell lysis buffer.

    • Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin).

    • Western blotting or ELISA equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Induce DNA damage by adding hydroxyurea or exposing the cells to UV radiation.

    • After a further incubation period, wash the cells and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of Chk1 by Western blot or ELISA using the specific antibodies.

  • Data Analysis: The signal for phospho-Chk1 is normalized to total Chk1 and the loading control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of Chk1 phosphorylation) is then calculated.

Preclinical Development

A lead candidate with a promising profile undergoes extensive preclinical evaluation to establish its efficacy and safety before it can be considered for clinical trials.

In Vitro Efficacy

The anti-proliferative activity of the ATR inhibitor is assessed across a panel of cancer cell lines, particularly those with known DDR defects that are hypothesized to confer sensitivity.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To determine the effect of the ATR inhibitor on the growth of cancer cells.

  • Principle: Cells are treated with the inhibitor for several days, and the number of viable cells is quantified.

  • Procedure:

    • Seed a panel of cancer cell lines in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of the ATR inhibitor.

    • Incubate for a period that allows for several cell doublings (e.g., 72 hours).

    • Measure cell viability using a reagent such as resazurin or CellTiter-Glo.

  • Data Analysis: The GI50 (the concentration that causes 50% inhibition of cell growth) is calculated for each cell line.

Table 1: Representative In Vitro Activity of a Lead ATR Inhibitor

Cell LineCancer TypeKey Genetic AlterationGI50 (nM)
LoVoColonATM deficient50
HT-29ColonATM proficient800
SW620ColonATM proficient>1000
MDA-MB-468BreastATM proficient, p53 mutant300
HCT116ColonATM proficient950
In Vivo Efficacy

The anti-tumor activity of the ATR inhibitor is evaluated in animal models, typically mouse xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Mouse Xenograft Study

  • Objective: To assess the anti-tumor efficacy of the ATR inhibitor in vivo.

  • Procedure:

    • Implant human cancer cells (e.g., LoVo) subcutaneously into nude mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ATR inhibitor at different doses).

    • Administer the drug or vehicle according to a defined schedule (e.g., once daily, orally).

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-Chk1).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Table 2: Representative In Vivo Efficacy in a LoVo Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
VehicleOnce daily, p.o.+850-
ATRi (25 mg/kg)Once daily, p.o.+34060
ATRi (50 mg/kg)Once daily, p.o.+8590
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in animals. Pharmacodynamic (PD) studies link the drug exposure to its biological effect.

Table 3: Representative Pharmacokinetic Parameters in Mice

ParameterValue
Oral Bioavailability (%)40
Tmax (hours)2
Cmax (µM) @ 50 mg/kg5
Half-life (hours)6
AUC (µM*h)30

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified ATR Signaling Pathway

ATR_Signaling DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA-RPA Complex DNA_Damage->ssDNA ATR ATR-ATRIP ssDNA->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair ATRi ATR Inhibitor ATRi->ATR inhibits

Caption: ATR activation in response to DNA damage and its inhibition.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Cell Implantation (e.g., LoVo cells) TumorGrowth Tumor Growth (to 100-200 mm³) Start->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment Administration (Vehicle or ATRi) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment daily dosing Endpoint End of Study (Tumor Excision) Monitoring->Endpoint ethical endpoint Analysis Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: Workflow for a typical mouse xenograft study.

Conclusion

The preclinical development of an ATR inhibitor involves a rigorous and multi-faceted evaluation process. From initial high-throughput screening to identify hits, through extensive medicinal chemistry for lead optimization, and culminating in comprehensive in vivo studies, the goal is to identify a candidate with a strong therapeutic window. The data generated in these preclinical studies are crucial for establishing a solid rationale for advancing the compound into clinical trials for the treatment of cancer. The synthetic lethal approach, targeting the inherent vulnerabilities of cancer cells, continues to be a promising strategy in oncology drug development.

References

A Technical Guide to Cellular Uptake and Subcellular Localization of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2] ATR is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that arises at stalled replication forks.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell-cycle checkpoints, stabilize replication forks, and promote DNA repair.[2][4] Given that many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, ATR has emerged as a promising therapeutic target.[2][5]

This technical guide provides a comprehensive overview of the experimental methodologies used to characterize the cellular uptake and subcellular localization of small molecule ATR inhibitors. While specific data for a compound designated "Atr-IN-21" is not available in the public domain, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to assess the cell biology of novel ATR inhibitors.

The ATR Signaling Pathway

The canonical ATR signaling pathway is initiated by the recognition of RPA-coated ssDNA, a common intermediate of DNA damage and replication stress.[2][4] The ATR-ATRIP complex is recruited to these sites, and subsequent activation of ATR's kinase activity is facilitated by proteins such as TopBP1 and the 9-1-1 complex.[3][4] Activated ATR then phosphorylates downstream targets to orchestrate the cellular response.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effects ssDNA ssDNA formation RPA RPA coating of ssDNA ssDNA->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP TopBP1 TopBP1 / 9-1-1 complex RPA->TopBP1 ATR_active Active ATR Kinase ATR_ATRIP->ATR_active TopBP1->ATR_active Chk1 Chk1 Phosphorylation ATR_active->Chk1 CellCycle Cell Cycle Arrest Chk1->CellCycle ForkStab Replication Fork Stabilization Chk1->ForkStab DNARepair DNA Repair Chk1->DNARepair

Caption: Canonical ATR signaling pathway initiated by DNA damage.

Cellular Uptake of ATR Inhibitors

The ability of a small molecule inhibitor to reach its intracellular target is a critical determinant of its efficacy. Cellular uptake is governed by the physicochemical properties of the compound and the biological characteristics of the cell membrane.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of an inhibitor is essential for understanding its potency and for correlating target engagement with cellular phenotype.

ParameterDescriptionTypical Value for a Kinase Inhibitor
Intracellular Concentration (Cin) The concentration of the compound inside the cell.0.1 - 10 µM
Uptake Rate (pmol/min/106 cells) The velocity at which the compound enters the cell.5 - 100
Efflux Ratio The ratio of intracellular to extracellular concentration at steady state. A value >1 indicates active influx or retention.0.5 - 5
Permeability (cm/s) The velocity of compound passage through the cell membrane.10-7 - 10-5
Experimental Protocols for Cellular Uptake

1. Radiometric Assay using 3H- or 14C-labeled inhibitor:

  • Principle: This is a highly sensitive method to directly quantify the amount of drug in cells.

  • Protocol:

    • Synthesize a radiolabeled version of the ATR inhibitor.

    • Culture cells to a desired density in multi-well plates.

    • Incubate cells with the radiolabeled inhibitor at various concentrations and for different time points.

    • Wash the cells extensively with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysate to normalize the data.

    • Calculate the intracellular concentration based on a standard curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: LC-MS provides high specificity and sensitivity for quantifying the unlabeled drug.

  • Protocol:

    • Incubate cells with the ATR inhibitor as described above.

    • After washing, lyse the cells with a suitable solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS to determine the concentration of the inhibitor.

    • Normalize to the number of cells or total protein content.

Cellular_Uptake_Workflow cluster_methods Quantification Method start Start: Cell Culture incubation Incubate with Inhibitor (Time course & Dose response) start->incubation wash Wash to Remove Extracellular Compound incubation->wash lysis Cell Lysis wash->lysis lcms LC-MS/MS Analysis lysis->lcms radio Scintillation Counting (for radiolabeled compound) lysis->radio analysis Data Analysis: Calculate Intracellular Concentration lcms->analysis radio->analysis end End: Determine Uptake Kinetics analysis->end Subcellular_Localization_Workflow cluster_microscopy Microscopy Approach cluster_biochem Biochemical Approach start Start: Treat Cells with Inhibitor fix_stain Fix, Permeabilize, and Co-stain with Organelle Markers start->fix_stain fractionation Subcellular Fractionation (Differential Centrifugation) start->fractionation imaging Confocal Microscopy Imaging fix_stain->imaging coloc_analysis Co-localization Analysis imaging->coloc_analysis end End: Determine Subcellular Distribution coloc_analysis->end validation Validate Fraction Purity (Western Blot) fractionation->validation quant Quantify Inhibitor in Fractions (LC-MS/MS) validation->quant quant->end

References

In Vitro Potency and IC50 of Atr-IN-21 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro potency and IC50 of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Atr-IN-21, in various cancer cell lines. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising anti-cancer strategy, particularly in tumors with existing DNA repair defects. This guide summarizes key quantitative data, details experimental methodologies for assessing cellular potency, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to ATR Inhibition in Oncology

The DNA damage response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A central component of this network is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at sites of replication stress.[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[1]

Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality. Several ATR inhibitors are currently in clinical development and have shown promise as monotherapies and in combination with DNA-damaging agents.

In Vitro Potency and IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
LoVo Colorectal Adenocarcinoma6.8
MOLT-4 Acute LeukemiaData not available
CCRF-CEM Acute LeukemiaData not available
DU145 Prostate CancerData not available
DMS114 Small Cell Lung CancerData not available
H82 Small Cell Lung CancerData not available
U2OS OsteosarcomaData not available
A549 Lung CancerData not available

Note: The IC50 values for this compound in cell lines other than LoVo are not publicly available in the provided search results. The listed cell lines are representative examples used in the characterization of other ATR inhibitors.

Experimental Protocols

Cell Viability and IC50 Determination

The in vitro potency of this compound is typically determined using a cell viability assay. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period, typically 72 to 96 hours.

  • Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Western Blotting for Pharmacodynamic Biomarkers

Western blotting is used to confirm the mechanism of action of this compound by assessing the phosphorylation of downstream targets of ATR, such as CHK1.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a defined period. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CHK1 (p-CHK1) and total CHK1.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes cluster_4 Inhibition ssDNA ssDNA ATRIP ATRIP ssDNA->ATRIP ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP->ATR recruits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical experimental workflow for determining the IC50 of an ATR inhibitor.

IC50_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate for 72-96 hours C->D E Add CellTiter-Glo reagent D->E F Read luminescence E->F G Generate dose-response curve F->G H Calculate IC50 G->H

Caption: Workflow for IC50 Determination of this compound.

Conclusion

This compound is a potent inhibitor of ATR kinase with significant anti-proliferative activity in cancer cell lines. The data and protocols presented in this guide provide a framework for the in vitro characterization of this and other ATR inhibitors. Further investigation into predictive biomarkers and synergistic drug combinations will be crucial for the successful clinical development of ATR-targeted therapies.

References

The Synthetic Lethal Relationship of ATR Inhibition in p53-Deficient Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of the cellular response to DNA damage, orchestrating cell cycle arrest, apoptosis, and DNA repair. A significant portion of human cancers harbor mutations that inactivate the p53 pathway, rendering them resistant to conventional therapies that rely on a functional p53 response. This deficiency, however, creates a vulnerability. The loss of the p53-mediated G1 checkpoint increases the reliance of cancer cells on the S and G2/M checkpoints for survival, particularly in the face of DNA damage or replication stress. A key regulator of these remaining checkpoints is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide provides an in-depth technical overview of the synthetic lethal interaction between ATR inhibition and p53 deficiency, a promising therapeutic strategy in oncology. We will explore the mechanistic basis of this interaction and provide detailed experimental protocols and quantitative data for assessing the effects of ATR inhibitors, with a focus on Atr-IN-21 and other relevant small molecules, in p53-deficient cancer cells.

Core Concept: Exploiting Synthetic Lethality

Synthetic lethality arises when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability. In the context of p53-deficient cancers, the loss of the G1 checkpoint (due to p53 inactivation) is the first "hit." The pharmacological inhibition of ATR, which controls the S and G2/M checkpoints, serves as the second "hit." This dual disruption of cell cycle control in the presence of DNA damage leads to mitotic catastrophe and selective elimination of cancer cells, while sparing normal cells with a functional p53 pathway.

Signaling Pathway: ATR in p53-Deficient Cells

In response to DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1). Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression to allow for DNA repair. In p53-deficient cells, which lack the G1 checkpoint, this ATR-CHK1 pathway is critical for preventing cells with damaged DNA from entering mitosis. Inhibition of ATR in these cells allows them to bypass the S and G2/M checkpoints, leading to premature mitotic entry with unrepaired DNA, resulting in genomic instability and ultimately, cell death.

ATR_p53_Pathway cluster_0 p53-Proficient Cell cluster_1 p53-Deficient Cell cluster_2 p53-Deficient Cell + ATR Inhibitor DNA_Damage_p53_prof DNA Damage p53_prof p53 DNA_Damage_p53_prof->p53_prof p21_prof p21 p53_prof->p21_prof G1_Arrest_prof G1 Arrest p21_prof->G1_Arrest_prof Repair_prof DNA Repair G1_Arrest_prof->Repair_prof Survival_prof Cell Survival Repair_prof->Survival_prof DNA_Damage_p53_def DNA Damage ATR ATR DNA_Damage_p53_def->ATR CHK1 CHK1 ATR->CHK1 p G2_M_Arrest S/G2-M Arrest CHK1->G2_M_Arrest Repair_def DNA Repair G2_M_Arrest->Repair_def Survival_def Cell Survival Repair_def->Survival_def DNA_Damage_ATR_inhib DNA Damage ATR_inhib ATR DNA_Damage_ATR_inhib->ATR_inhib CHK1_inhib CHK1 ATR_inhib->CHK1_inhib p (inhibited) Atr_IN_21 This compound Atr_IN_21->ATR_inhib Bypass Checkpoint Bypass CHK1_inhib->Bypass Mitotic_Catastrophe Mitotic Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Bypass->Mitotic_Catastrophe

Figure 1: ATR signaling in p53-proficient vs. p53-deficient cells and the effect of an ATR inhibitor.

Experimental Protocols and Data

This section provides detailed protocols for key experiments to assess the efficacy of ATR inhibitors in p53-deficient cancer cells. The quantitative data presented are representative examples collated from various studies and are intended for comparative purposes.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

Cell_Viability_Workflow start Seed p53-proficient and p53-deficient cells in 96-well plates treat Treat with this compound and/or genotoxic agent start->treat incubate Incubate for predetermined time (e.g., 72 hours) treat->incubate add_wst1 Add WST-1 reagent to each well incubate->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read Measure absorbance at 450 nm incubate_wst1->read

Figure 2: Workflow for a typical cell viability assay.
  • Cell Seeding: Seed p53-proficient and p53-deficient cells (e.g., isogenic HCT116 p53+/+ and p53-/-) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and/or a genotoxic agent (e.g., cisplatin, 5-fluorouracil) in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell LineTreatmentConcentration (µM)Cell Viability (%)[1]
HCT116 p53+/+ This compound1~95
HCT116 p53-/- This compound1~90
HCT116 p53+/+ Cisplatin5~60
HCT116 p53-/- Cisplatin5~85
HCT116 p53+/+ This compound + Cisplatin1 + 5~50
HCT116 p53-/- This compound + Cisplatin1 + 5~30
HT29 (p53-mutant) 5-FU5~70
HT29 (p53-mutant) AZD6738 + 5-FU0.5 + 5~40

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which ATR inhibitors eliminate p53-deficient cancer cells. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a genotoxic agent as described for the viability assay.

  • Cell Harvesting: After the treatment period (e.g., 48 hours), collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within 1 hour of staining.

Cell LineTreatmentApoptotic Cells (%)
HCT116 p53+/+ Vehicle~5
HCT116 p53-/- Vehicle~7
HCT116 p53+/+ This compound + Cisplatin~20
HCT116 p53-/- This compound + Cisplatin~60
HT29 (p53-mutant) 5-FU~15
HT29 (p53-mutant) AZD6738 + 5-FU~45[2]

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Cell Cycle Analysis

Cell cycle analysis is crucial for understanding how ATR inhibitors abrogate the S and G2/M checkpoints. This is typically done by staining the DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)
HCT116 p53-/- Vehicle453520
HCT116 p53-/- Cisplatin103060
HCT116 p53-/- This compound + Cisplatin152560 (with evidence of mitotic catastrophe)
HT29 (p53-mutant) 5-FU304030
HT29 (p53-mutant) AZD6738 + 5-FU102070 (increased mitotic cells)[2]

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Western Blotting for Phospho-CHK1

Western blotting is used to detect the phosphorylation status of key proteins in the ATR signaling pathway, providing a direct measure of ATR activity. The phosphorylation of CHK1 at Serine 345 is a well-established biomarker of ATR activation.

  • Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. A total CHK1 antibody should be used on a parallel blot as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as before and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In response to DNA damage, a clear band corresponding to p-CHK1 (Ser345) should be visible. Treatment with an effective ATR inhibitor like this compound should lead to a significant reduction or complete abrogation of this phosphorylation, even in the presence of a DNA damaging agent.

Conclusion

The inhibition of ATR in p53-deficient cancer cells represents a targeted and potent therapeutic strategy. The synthetic lethal interaction between p53 deficiency and ATR inhibition provides a clear rationale for the development and clinical investigation of ATR inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of compounds like this compound and to further elucidate the mechanisms underlying this promising anti-cancer approach. As our understanding of the DNA damage response continues to grow, the targeted exploitation of cancer-specific vulnerabilities, such as p53 deficiency, will undoubtedly play an increasingly important role in the future of oncology.

References

Investigating ATR Inhibition in Alternative Lengthening of Telomeres (ALT) Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the role of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in the context of Alternative Lengthening of Telomeres (ALT) positive cancers. While the prompt specified "Atr-IN-21," a comprehensive search of publicly available scientific literature did not yield specific data for this compound in ALT-related studies. Therefore, this guide utilizes data from well-characterized and structurally related ATR inhibitors, such as VE-821 , to illustrate the principles and methodologies of targeting the ATR pathway in ALT cancers. The mechanisms and effects described are expected to be broadly applicable to potent and selective ATR inhibitors.

Executive Summary

Alternative Lengthening of Telomeres (ALT) is a telomerase-independent mechanism for maintaining telomere length, utilized by approximately 10-15% of human cancers, particularly those of mesenchymal origin like osteosarcomas and glioblastomas.[1] This pathway relies on homologous recombination-based mechanisms, creating a unique dependency on the DNA Damage Response (DDR) machinery. A key protein in the DDR is the ATR kinase, which is activated by single-stranded DNA (ssDNA) regions that arise during replication stress. In ALT-positive cancer cells, there is a growing body of evidence suggesting a synthetic lethal relationship with ATR inhibition. This guide provides an in-depth overview of the preclinical data, relevant signaling pathways, and detailed experimental protocols for investigating the effects of ATR inhibitors in ALT cancers.

The Rationale for Targeting ATR in ALT Cancers

The selective vulnerability of ALT-positive cancer cells to ATR inhibition is rooted in the unique biology of their telomeres. A significant portion of ALT cancers exhibit loss-of-function mutations in the chromatin remodeler ATRX.[1] This loss leads to increased replication stress at telomeres and the persistent association of Replication Protein A (RPA) with telomeric ssDNA.[1] RPA-coated ssDNA is a potent activator of the ATR kinase.[2] Consequently, ALT cells are thought to be highly dependent on ATR activity for managing the inherent instability of their telomeres and for facilitating the recombination-based telomere elongation.

Inhibition of ATR in this context is hypothesized to have a dual effect:

  • Disruption of the ALT mechanism: By inhibiting ATR, the recombination-based telomere synthesis is impaired, leading to telomere shortening and dysfunction.[1]

  • Exacerbation of DNA damage: The underlying replication stress at ALT telomeres, when combined with the loss of ATR-mediated checkpoint control and DNA repair, results in catastrophic DNA damage, chromosome fragmentation, and ultimately, apoptosis.[1]

Quantitative Data on ATR Inhibition in ALT vs. Telomerase-Positive Cancer Cells

The following tables summarize the in vitro efficacy of the ATR inhibitor VE-821 in a panel of ALT-positive and telomerase-positive (TEL+) cancer cell lines, as reported in key studies. It is important to note the conflicting findings between studies, which may reflect differences in experimental conditions or cell line-specific factors.

Table 1: IC50 Values of VE-821 in Osteosarcoma Cell Lines (Flynn et al., 2015) [1]

Cell LineTelomere Maintenance MechanismATRX StatusMean IC50 (µM)
U2OSALTNegative~0.8
SAOS2ALTNegative~0.8
CAL72ALTNegative~0.8
NOS1ALTNegative~0.8
HUO9ALTNegative~0.8
MG63TEL+Positive~9.0
SJSA1TEL+Positive~9.0

Table 2: IC50 Values of VE-821 in Various Cancer Cell Lines (Deeg et al., 2016) [3]

Cell LineCancer TypeTelomere Maintenance MechanismIC50 (µM)
HCT116Colon CarcinomaTEL+0.9
MG63OsteosarcomaTEL+3.3
HeLaCervical CarcinomaTEL+>10
CAL72OsteosarcomaALT0.7
SAOS2OsteosarcomaALT7.0
U2OSOsteosarcomaALT>10

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of ATR Inhibition in ALT Cancers

ALT_ATR_Inhibition_Pathway cluster_upstream Upstream Events in ALT Cells cluster_atr_activation ATR Activation cluster_downstream Downstream Consequences cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome ATRX_loss ATRX Loss TERRA_dysregulation TERRA Dysregulation ATRX_loss->TERRA_dysregulation Replication_Stress Telomeric Replication Stress TERRA_dysregulation->Replication_Stress ssDNA Persistent Telomeric ssDNA Replication_Stress->ssDNA RPA RPA Coating ssDNA->RPA ATR_recruitment ATR Recruitment RPA->ATR_recruitment ATR_activation ATR Activation ATR_recruitment->ATR_activation ALT_maintenance ALT Maintenance (Recombination) ATR_activation->ALT_maintenance Cell_Cycle_Checkpoint Cell Cycle Checkpoint ATR_activation->Cell_Cycle_Checkpoint DNA_Repair DNA Repair ATR_activation->DNA_Repair ALT_disruption ALT Disruption Checkpoint_abrogation Checkpoint Abrogation Increased_DNA_damage Increased DNA Damage Telomere_Stability Telomere Stability DNA_Repair->Telomere_Stability ATR_Inhibitor ATR Inhibitor (e.g., VE-821) ATR_Inhibitor->ATR_activation Inhibition Telomere_shortening Telomere Shortening ALT_disruption->Telomere_shortening Checkpoint_abrogation->Increased_DNA_damage Chromosome_fragmentation Chromosome Fragmentation Increased_DNA_damage->Chromosome_fragmentation Apoptosis Apoptosis Chromosome_fragmentation->Apoptosis

Caption: ATR Inhibition Pathway in ALT Cancers.

Experimental Workflow for Investigating ATR Inhibitors

Experimental_Workflow cluster_invitro In Vitro Assays cluster_dna_damage_assays DNA Damage Assays cluster_telomere_assays Telomere Analysis start Start: Select ALT+ and TEL+ Cancer Cell Lines cell_viability Cell Viability Assay (e.g., alamarBlue) Determine IC50 values start->cell_viability dna_damage DNA Damage Response Assays cell_viability->dna_damage telomere_analysis Telomere Length and Integrity Analysis dna_damage->telomere_analysis gamma_h2ax γH2AX Immunofluorescence dna_damage->gamma_h2ax comet_assay Comet Assay dna_damage->comet_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) telomere_analysis->apoptosis_assay trf_analysis Terminal Restriction Fragment (TRF) Analysis telomere_analysis->trf_analysis c_circle_assay C-circle Assay telomere_analysis->c_circle_assay end End: Data Analysis and Conclusion apoptosis_assay->end

Caption: In Vitro Workflow for ATR Inhibitor Studies.

Detailed Experimental Protocols

Cell Viability Assay (alamarBlue)

This protocol is adapted for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of an ATR inhibitor.

Materials:

  • ALT-positive and telomerase-positive cancer cell lines

  • Complete cell culture medium

  • ATR inhibitor stock solution (e.g., in DMSO)

  • alamarBlue™ Cell Viability Reagent

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background fluorescence measurement.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of the ATR inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • alamarBlue Assay:

    • Add 10 µL of alamarBlue™ reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Normalize the fluorescence values to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

DNA Damage Assessment: γH2AX Immunofluorescence Staining

This protocol details the detection of DNA double-strand breaks (DSBs) by visualizing γH2AX foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • ATR inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the ATR inhibitor at the desired concentration and for the specified time. Include appropriate controls.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Seal the coverslips with nail polish.

    • Image the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.

  • Quantification:

    • Count the number of γH2AX foci per nucleus in a significant number of cells for each condition. Image analysis software can be used for automated counting.

Telomere Length Analysis: Terminal Restriction Fragment (TRF) Analysis

This protocol provides a method for determining the average telomere length in a cell population.

Materials:

  • Genomic DNA isolated from treated and control cells

  • Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)

  • Agarose gel electrophoresis system

  • Southern blotting apparatus

  • Nylon membrane

  • Telomere-specific probe (e.g., (TTAGGG)n), labeled with a detectable marker (e.g., digoxigenin or radioactivity)

  • Hybridization buffer and wash solutions

  • Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

  • Genomic DNA Digestion:

    • Digest 2-5 µg of high-quality genomic DNA with a cocktail of frequent-cutter restriction enzymes (e.g., HinfI and RsaI) overnight at 37°C.

  • Agarose Gel Electrophoresis:

    • Separate the digested DNA on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V for 16 hours) to resolve large DNA fragments.

    • Include a DNA ladder of known molecular weights.

  • Southern Blotting:

    • Depurinate the gel in 0.25 M HCl, denature in 0.5 M NaOH/1.5 M NaCl, and neutralize in 0.5 M Tris-HCl/1.5 M NaCl.

    • Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.

    • UV-crosslink the DNA to the membrane.

  • Hybridization and Detection:

    • Pre-hybridize the membrane in hybridization buffer.

    • Hybridize the membrane with the labeled telomeric probe overnight at a specific temperature.

    • Wash the membrane under stringent conditions to remove non-specifically bound probe.

    • Detect the probe signal using an appropriate detection system.

  • Data Analysis:

    • Analyze the resulting smear of telomeric DNA. The mean TRF length can be calculated using image analysis software by comparing the signal intensity distribution to the molecular weight ladder.

Conclusion and Future Directions

The investigation of ATR inhibitors in ALT-positive cancers represents a promising therapeutic strategy. The preclinical data, particularly for compounds like VE-821, demonstrate a clear biological rationale for the selective targeting of these tumors. However, the conflicting reports on the universality of this sensitivity highlight the need for further research to identify robust biomarkers that can predict which ALT-positive patients are most likely to respond to ATR inhibition. Future studies should focus on expanding the panel of ALT-positive cell lines and patient-derived xenograft models to validate these findings. Furthermore, the exploration of combination therapies, for instance with agents that induce replication stress, may enhance the efficacy of ATR inhibitors in this setting. As more ATR inhibitors progress through clinical trials, it will be crucial to incorporate biomarker strategies to enrich for patient populations with ALT-positive tumors.

References

Methodological & Application

Application Notes and Protocols: Determining the In Vitro Dose-Response Curve of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the dose-response curve of potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in in vitro cell-based assays. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology.[1][2][3] This protocol outlines the necessary steps for cell line selection, inhibitor preparation, cell viability/proliferation assays, and data analysis to generate robust and reproducible dose-response curves and calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) signaling pathway.[4] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks.[5][6] Upon activation, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][7] In many cancer cells, particularly those with defects in other DDR pathways (e.g., p53 or ATM deficiency), there is an increased reliance on the ATR pathway for survival, a concept known as synthetic lethality.[2][3] Therefore, inhibiting ATR kinase activity is a promising anti-cancer strategy.

ATR inhibitors are small molecules that block the kinase activity of ATR, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with high levels of replicative stress.[2][3] Determining the potency of these inhibitors through dose-response assays is a critical step in their preclinical evaluation. This document provides a comprehensive protocol for generating in vitro dose-response curves for ATR inhibitors.

ATR Signaling Pathway

The canonical ATR signaling pathway is initiated by the recognition of ssDNA coated by Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity requires the ATR activator Topoisomerase Binding Protein 1 (TOPBP1).[5] Once activated, ATR phosphorylates a cascade of downstream targets to elicit a cellular response.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replicative Stress cluster_2 Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits TOPBP1 TOPBP1 RPA->TOPBP1 Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates TOPBP1->ATR_ATRIP activates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization

ATR Signaling Pathway Diagram

Representative ATR Inhibitors and their In Vitro Potency

Several potent and selective ATR inhibitors have been developed and characterized. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The table below summarizes the in vitro potency of some well-established ATR inhibitors.

Inhibitor NameOther NamesIC50 (nM)Notes
VE-821ATR inhibitor IV26Potent and selective ATP competitive inhibitor of ATR.[8]
BerzosertibVE-822, VX-970, M662019A potent and selective ATR inhibitor currently in clinical trials.[8]
AZ205A novel, potent, and selective inhibitor of ATR kinase.[8]
NVP-BEZ235Dactolisib21A dual PI3K/mTOR inhibitor that also potently inhibits ATR.[8]
KU-55933>10,000A potent and specific ATM inhibitor with high selectivity over ATR.[8] (Used as a negative control)

Experimental Protocol: In Vitro Dose-Response Assay for ATR Inhibitors

This protocol describes a general method for determining the dose-response curve of an ATR inhibitor using a cell viability/proliferation assay.

Materials
  • Cancer cell line of interest (e.g., HT29, HEC-1B, HEC-6)[8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • ATR inhibitor of interest

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability/proliferation reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Dose_Response_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A 1. Cell Seeding C 3. Cell Treatment A->C B 2. Compound Dilution B->C D 4. Incubation C->D E 5. Viability Assay D->E F 6. Data Analysis E->F

Experimental Workflow for Dose-Response Assay

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Dilution:

    • Prepare a stock solution of the ATR inhibitor in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the inhibitor stock solution in complete medium to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest inhibitor concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted inhibitor or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

    • Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for a duration determined by the cell line's doubling time and the inhibitor's mechanism of action (typically 72 hours).[9]

  • Cell Viability Assay:

    • Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, using the MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.[10]

  • Data Analysis:

    • Subtract the average background reading from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Interpretation

The dose-response curve is typically a sigmoidal curve from which several parameters can be derived. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in cell viability. A lower IC50 value indicates a more potent compound. The steepness of the curve (Hill slope) can provide insights into the mechanism of inhibition.

Conclusion

This protocol provides a robust framework for determining the in vitro dose-response curve of ATR inhibitors. Accurate and reproducible IC50 values are essential for the characterization and comparison of different inhibitors and for guiding further preclinical and clinical development. Researchers should optimize the assay conditions, such as cell seeding density and incubation time, for each specific cell line and inhibitor combination.

References

Application Notes and Protocols: Synergistic Targeting of Cancer with ATR-IN-21 in Combination with Cisplatin or PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, referred to herein as ATR-IN-21, with the DNA-damaging agent cisplatin or with Poly (ADP-ribose) polymerase (PARP) inhibitors. This document includes a summary of key quantitative data, detailed experimental protocols for evaluating these combinations, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase that functions as a master regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[1] Many cancer cells exhibit an increased reliance on the ATR signaling pathway for survival due to underlying genomic instability and replication stress.[2] Inhibition of ATR can therefore selectively sensitize cancer cells to DNA-damaging agents.

Cisplatin is a platinum-based chemotherapeutic agent that induces DNA crosslinks, leading to replication fork stalling and DNA damage.[3] PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication.[4] By inhibiting ATR, the cell's ability to repair the damage induced by cisplatin or PARP inhibitors is compromised, leading to a synergistic increase in cancer cell death, a concept known as synthetic lethality.[4][5] Preclinical and clinical studies have demonstrated the potential of this combination strategy in various cancer types.[6][7][8]

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the combination of ATR inhibitors with cisplatin or PARP inhibitors.

Preclinical Data: ATR Inhibitor in Combination with Cisplatin
Cancer TypeCell Line(s)ATR InhibitorCisplatin IC50 (alone)Cisplatin IC50 (with ATRi)Combination EffectReference
Gastric CancerAGSVE-821 (2 µM)20.7 µM1.60 µMSynergistic[1]
Gastric CancerMKN-45VE-821 (2 µM)18.9 µM2.66 µMSynergistic[1]
Head and Neck Squamous Cell CarcinomaCal-27Berzosertib (0.25 µM)2.15 µMNot specified, but viability reduced to 9% with combination vs. 46% and 45% aloneStrong Synergism (CI < 0.3)[4]
Head and Neck Squamous Cell CarcinomaFaDuBerzosertib (0.5 µM)6.08 µMNot specified, but significant reduction in viability with combinationSynergistic to Additive[4]
Preclinical Data: ATR Inhibitor in Combination with PARP Inhibitors
Cancer TypeCell Line(s)ATR InhibitorPARP InhibitorCombination EffectReference
ATM-deficient cancer cellsFaDu ATM-KOAZD6738 (ceralasertib)OlaparibSynergistic cell death[8]
Homologous Recombination Repair DeficientTK6 isogenic cell linesAZD6738 (ceralasertib)Olaparib, Talazoparib, VeliparibSynergistic[9]
Clinical Trial Data: ATR Inhibitor in Combination with PARP Inhibitors
Cancer TypeClinical TrialATR InhibitorPARP InhibitorObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key FindingsReference(s)
Platinum-Sensitive, Recurrent High-Grade Serous Ovarian CancerCAPRI (Phase 2)CeralasertibOlaparib49%8.3 monthsClinical activity irrespective of HRD status. Tolerable toxicity profile.[5][10]
PARP Inhibitor-Resistant, HR-Deficient, Platinum-Sensitive Recurrent High-Grade Serous Ovarian CancerCAPRI (Phase 2)CeralasertibOlaparib50%7.5 monthsCeralasertib may re-sensitize PARP inhibitor-resistant tumors to olaparib.[2][11]
Advanced Solid Tumors with DDR AlterationsTRESR and ATTACC (Phase 1)CamonsertibTalazoparib, Niraparib, or Olaparib48% (Clinical Benefit Rate)7 months (in late-line ovarian cancer)Responses seen across multiple tumor types and mutations.[7]
Metastatic Castration-Resistant Prostate Cancer (HRP)TRAP (Phase 2)CeralasertibOlaparib11%8.2 monthsLimited activity in homologous recombination proficient (HRP) mCRPC.[12]
Recurrent, Unresectable OsteosarcomaPhase 2CeralasertibOlaparib2.7%4-month EFS: 13.5%Did not meet the primary endpoint for efficacy.[13]

Signaling Pathways

The synergistic interaction between ATR inhibitors and cisplatin or PARP inhibitors is rooted in the fundamental mechanisms of the DNA damage response.

ATR Signaling in Response to DNA Damage

ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage, including the DNA crosslinks caused by cisplatin and the stalled replication forks resulting from PARP inhibition.[2][14] Once activated, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] This provides the cell with time to repair the damage and maintain genomic integrity.

ATR_Signaling cluster_stimulus DNA Damage cluster_lesion DNA Lesions cluster_response ATR-mediated DNA Damage Response Cisplatin Cisplatin DNA_Crosslinks DNA Crosslinks Cisplatin->DNA_Crosslinks PARPi PARP Inhibitor Stalled_Forks Stalled Replication Forks (ssDNA gaps) PARPi->Stalled_Forks DNA_Crosslinks->Stalled_Forks Replication ATR ATR Stalled_Forks->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization

Caption: ATR signaling pathway in response to DNA damage.
Synergy with this compound, Cisplatin, and PARP Inhibitors

This compound blocks the activation of ATR, thereby preventing the downstream signaling cascade. In the presence of cisplatin or a PARP inhibitor, this leads to an accumulation of unrepaired DNA damage, collapse of replication forks, and ultimately, mitotic catastrophe and cell death.[7][8]

Combination_Synergy cluster_treatment Combination Treatment cluster_cellular_effect Cellular Consequences Cisplatin_PARPi Cisplatin or PARP Inhibitor DNA_Damage Increased DNA Damage Cisplatin_PARPi->DNA_Damage ATR_IN_21 This compound ATR ATR ATR_IN_21->ATR Inhibition DNA_Damage->ATR Activates Replication_Catastrophe Replication Catastrophe DNA_Damage->Replication_Catastrophe DDR_Inhibition Inhibition of DNA Damage Response ATR->DDR_Inhibition DDR_Inhibition->Replication_Catastrophe Cell_Death Apoptosis/ Mitotic Catastrophe Replication_Catastrophe->Cell_Death

Caption: Synergistic mechanism of this compound with cisplatin or PARP inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with cisplatin or PARP inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound, Cisplatin, PARP inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound, cisplatin, and the PARP inhibitor.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with drugs (single agents and combinations) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTT or MTS reagent Incubate_72h->Add_Reagent Incubate_2_4h Incubate for 2-4h Add_Reagent->Incubate_2_4h Measure_Absorbance Measure absorbance Incubate_2_4h->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.
Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment.

Materials:

  • 6-well or 12-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound, Cisplatin, PARP inhibitor stock solutions

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with the drugs of interest for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Western Blotting for DNA Damage Response Markers

This technique is used to detect changes in the expression and phosphorylation of key proteins in the DDR pathway.

Materials:

  • Cancer cell lines

  • This compound, Cisplatin, PARP inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the indicated drugs for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with drugs Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Analyze protein expression Detection->Analysis End End Analysis->End

Caption: Workflow for Western blotting.
In Vivo Xenograft Studies

These studies evaluate the efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell lines for xenograft implantation

  • This compound, Cisplatin, PARP inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously inject cancer cells into the flanks of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound alone, cisplatin/PARP inhibitor alone, and the combination).

  • Administer the drugs according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[8][15]

  • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DDR markers).

  • Analyze the tumor growth inhibition for each treatment group.

Conclusion

The combination of this compound with cisplatin or PARP inhibitors represents a promising therapeutic strategy for a range of cancers. The synergistic effect is based on a strong mechanistic rationale, and a growing body of preclinical and clinical data supports its further investigation. The protocols and information provided in these application notes are intended to guide researchers in the evaluation and development of these combination therapies. Careful consideration of dosing schedules and patient selection will be crucial for the successful clinical translation of this approach.[15]

References

Application Note: Synergistic Anti-Cancer Effects of ATR Inhibition and Ionizing Radiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] In response to DNA damage, particularly from ionizing radiation (IR), ATR is activated and initiates a signaling cascade, primarily through its downstream effector CHK1, to arrest the cell cycle and facilitate DNA repair.[4][5] Many cancer cells have a defective G1 checkpoint, making them highly reliant on the S and G2 checkpoints for DNA repair and survival, which are controlled by ATR.[6][7][8] Therefore, inhibiting ATR presents a promising strategy to sensitize cancer cells to the cytotoxic effects of ionizing radiation. This application note provides detailed protocols for investigating the synergistic effects of ATR inhibitors (e.g., AZD6738, VE-821) and ionizing radiation in cancer cell lines. While the specific inhibitor "Atr-IN-21" is not extensively documented in publicly available research, the principles and protocols outlined here using well-characterized ATR inhibitors are broadly applicable.

The synergistic effect of combining ATR inhibitors with ionizing radiation is primarily achieved through two mechanisms:

  • Abrogation of the G2/M Checkpoint: ATR inhibition prevents radiation-induced cell cycle arrest at the G2/M phase, forcing cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and cell death.[1][6][9]

  • Inhibition of DNA Repair: ATR plays a crucial role in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks induced by radiation.[7][10][11] Inhibition of ATR impairs this repair process, leading to the persistence of lethal DNA damage.[1][2][7]

This document outlines key in vitro experiments to characterize this synergy, including clonogenic survival assays, cell cycle analysis, and quantification of DNA damage.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human cancer cell lines (e.g., HCT116, A549, U2OS, HeLa).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • ATR Inhibitors:

    • AZD6738 (Ceralasertib)

    • VE-821

    • (Dissolve in DMSO to create a stock solution, store at -20°C)

  • Ionizing Radiation Source: X-ray irradiator.

Clonogenic Survival Assay

This assay is the gold standard for assessing the radiosensitizing effects of a drug.

Protocol:

  • Seed cells in 6-well plates at a density that will result in approximately 50-150 colonies per well after treatment. The seeding density will need to be optimized for each cell line and radiation dose.

  • Allow cells to attach for 24 hours.

  • Pre-treat the cells with the ATR inhibitor or vehicle (DMSO) for 1-2 hours before irradiation.

  • Irradiate the cells with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, wash the cells with PBS and replace the medium with fresh medium containing the ATR inhibitor or vehicle.

  • Incubate for an additional 24 hours.

  • Wash the cells with PBS and replace with fresh drug-free medium.

  • Incubate for 10-14 days, or until colonies are visible.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.

Cell Cycle Analysis

This protocol is used to determine the effect of the combination treatment on cell cycle distribution, particularly the abrogation of the G2/M checkpoint.

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the ATR inhibitor and/or ionizing radiation as described for the clonogenic assay.

  • At various time points after treatment (e.g., 24 hours), harvest the cells by trypsinization.

  • Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Quantification of DNA Damage (γH2AX Foci Formation)

This immunofluorescence-based assay quantifies DNA double-strand breaks. An increase in the number and persistence of γH2AX foci indicates inhibition of DNA repair.

Protocol:

  • Seed cells on coverslips in a 12-well plate.

  • Treat cells with the ATR inhibitor and/or ionizing radiation.

  • At desired time points post-treatment (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Data Presentation

Table 1: Radiosensitization by ATR Inhibitors in Various Cancer Cell Lines
Cell LineATR InhibitorConcentration (nM)Radiation Dose (Gy)Dose Enhancement Ratio (DER)Reference
FaDuAZD673810021.5[6]
SCC7AZD673810021.6[6]
HCT116 p53 nullAZD673810021.8[6]
A549AZD673810021.4[7]
Cal27AZD673810021.7[7]
PSN-1VE-82150021.9[10]
MiaPaCa-2VE-82150021.8[10]
Table 2: Effect of VE-821 and Ionizing Radiation on Cell Cycle Distribution in HL-60 Cells
Treatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control305515[13]
3 Gy IR151867[13]
10 µM VE-821286012[13]
3 Gy IR + 10 µM VE-821255520[13]
Table 3: Quantification of γH2AX Foci in NCI-H460 Cells 18 hours Post-Treatment
TreatmentAverage γH2AX Foci per NucleusReference
Control~2[1][2]
4 Gy IR (Photons)~5[1][2]
1 µM AZD6738~4[1][2]
4 Gy IR + 1 µM AZD6738~15[1][2]

Visualizations

Synergy_Workflow Experimental Workflow for Assessing ATRi-Radiation Synergy cluster_in_vitro In Vitro Assays cluster_assays Functional Assays cluster_outcomes Data Analysis and Outcomes cell_culture Cancer Cell Culture (e.g., HCT116, A549) treatment Treatment: 1. ATR Inhibitor (ATRi) or Vehicle 2. Ionizing Radiation (IR) cell_culture->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle dna_damage DNA Damage Quantification (γH2AX Foci) treatment->dna_damage outcome_clonogenic Determine Radiosensitization (Dose Enhancement Ratio) clonogenic->outcome_clonogenic outcome_cell_cycle Assess G2/M Checkpoint Abrogation cell_cycle->outcome_cell_cycle outcome_dna_damage Quantify Persistent DNA Damage dna_damage->outcome_dna_damage

Caption: Experimental workflow for evaluating the synergistic effects of ATR inhibitors and ionizing radiation.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to Ionizing Radiation cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention IR Ionizing Radiation DNA_damage DNA Double-Strand Breaks IR->DNA_damage ATR ATR Kinase DNA_damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest G2/M Checkpoint Arrest CHK1->Cell_Cycle_Arrest promotes DNA_Repair Homologous Recombination Repair CHK1->DNA_Repair promotes Mitosis Mitosis Cell_Cycle_Arrest->Mitosis inhibits Cell_Death Mitotic Catastrophe (Cell Death) DNA_Repair->Mitosis allows progression to Mitosis->Cell_Death with unrepaired DNA ATRi ATR Inhibitor (e.g., AZD6738, VE-821) ATRi->ATR inhibits

Caption: Simplified signaling pathway of ATR in response to ionizing radiation and its inhibition.

References

Application Notes and Protocols for ATR-IN-21 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the efficacy of ATR-IN-21, a potent ATR inhibitor. The protocols outlined below are based on established methodologies for similar ATR inhibitors and are intended to serve as a detailed framework for preclinical research.

Introduction to ATR Inhibition in Cancer Therapy

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] It plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress and single-stranded DNA breaks.[1][3] Many cancer cells exhibit an increased reliance on the ATR pathway for survival due to underlying genomic instability and oncogene-induced replication stress. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[1][2][4][5] this compound is a potent ATR inhibitor with a reported IC50 value of less than 1000 nM.[6][7] Preclinical studies with various ATR inhibitors have demonstrated significant anti-tumor activity in a range of cancer models, supporting the clinical development of this class of drugs.[1][4][8][9]

ATR Signaling Pathway

The ATR signaling pathway is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage. ATR, in complex with its binding partner ATRIP, is recruited to RPA-coated ssDNA. This initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the checkpoint kinase 1 (CHK1). Activated CHK1 then phosphorylates downstream effectors to induce cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR abrogates these critical functions, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling ssDNA ssDNA formation RPA RPA coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates ATR_IN_21 This compound (Inhibitor) ATR_IN_21->ATR_ATRIP inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization

ATR Signaling Pathway and Inhibition by this compound.

Experimental Design for In Vivo Xenograft Studies

A well-designed in vivo xenograft study is crucial for evaluating the anti-tumor efficacy of this compound. The following sections provide a detailed protocol for a subcutaneous xenograft model.

Experimental Workflow

The general workflow for an in vivo xenograft study involves several key stages, from cell culture and animal acclimatization to tumor inoculation, treatment, and endpoint analysis.

Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture Tumor_Inoculation 3. Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with this compound (and/or combination agent) Randomization->Treatment Monitoring 7. Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Collection, etc.) Monitoring->Endpoint

References

Application Notes and Protocols: Detection of pChk1 (Ser345) Inhibition by Western Blot after ATR Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1][2] ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage and replication stress.[3] Upon activation, ATR phosphorylates a number of downstream targets, a key one being the checkpoint kinase 1 (Chk1) at serine 345 (Ser345).[1][4][5] This phosphorylation event is a critical step in the ATR-Chk1 signaling pathway, leading to cell cycle arrest and allowing time for DNA repair.[1][2] Consequently, the phosphorylation status of Chk1 at Ser345 serves as a robust biomarker for ATR activity.[5]

ATR inhibitors are a class of therapeutic agents that block the function of ATR, thereby sensitizing cancer cells to DNA-damaging agents and exploiting their reliance on the DDR pathway.[1][6] Monitoring the efficacy of ATR inhibitors is essential in drug development and preclinical studies. A common and reliable method to assess the pharmacodynamic effect of these inhibitors is to measure the level of phosphorylated Chk1 (pChk1) at Ser345. Treatment with an effective ATR inhibitor is expected to decrease the levels of pChk1 (Ser345).[4][7]

This document provides a detailed protocol for performing a Western blot to detect changes in pChk1 (Ser345) levels in cultured cells following treatment with an ATR inhibitor. While the specific inhibitor "Atr-IN-21" was not found in the literature, this protocol is broadly applicable to other well-characterized ATR inhibitors such as VE-821, AZD6738, or Berzosertib.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

cluster_0 ATR-Chk1 Signaling Pathway DNA Damage / Replication Stress DNA Damage / Replication Stress ATR ATR DNA Damage / Replication Stress->ATR activates p-Chk1 (Ser345) p-Chk1 (Ser345) ATR->p-Chk1 (Ser345) phosphorylates This compound (ATR Inhibitor) This compound (ATR Inhibitor) This compound (ATR Inhibitor)->ATR inhibits Cell Cycle Arrest / DNA Repair Cell Cycle Arrest / DNA Repair p-Chk1 (Ser345)->Cell Cycle Arrest / DNA Repair promotes

Figure 1: ATR-Chk1 Signaling Pathway Inhibition.

cluster_1 Western Blot Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (pChk1 Ser345 & Total Chk1) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Cell Culture and Treatment

This protocol can be adapted for various cancer cell lines. The choice of cell line, ATR inhibitor concentration, and treatment duration should be optimized based on the specific experimental goals.

  • Cell Seeding: Seed the chosen cancer cell line (e.g., HeLa, U2OS, or a relevant cancer line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a suitable growth medium at 37°C in a humidified incubator with 5% CO₂.

  • ATR Inhibitor Treatment:

    • Prepare a stock solution of the ATR inhibitor (e.g., VE-821, AZD6738) in DMSO.

    • Treat the cells with varying concentrations of the ATR inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO) group.

    • To induce ATR activity, you can co-treat with a DNA damaging agent like hydroxyurea (HU) or expose cells to UV radiation prior to inhibitor treatment.[5]

Treatment GroupDescription
UntreatedCells grown in regular medium.
Vehicle ControlCells treated with the same concentration of DMSO as the highest inhibitor concentration.
ATR InhibitorCells treated with a range of concentrations of the ATR inhibitor.
Positive ControlCells treated with a DNA damaging agent (e.g., Hydroxyurea) to induce pChk1.
Western Blot Protocol
  • Cell Lysis Buffer (RIPA or similar): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2] It is critical to supplement the lysis buffer immediately before use with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[8][9]

  • Protein Assay Reagent: BCA Protein Assay Kit or similar.

  • SDS-PAGE Sample Buffer (4x): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol (added fresh).

  • Running Buffer (10x): 250 mM Tris base, 1.92 M glycine, 1% SDS.

  • Transfer Buffer (10x): 250 mM Tris base, 1.92 M glycine, with 20% methanol in the 1x solution.

  • TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[8][10]

  • Primary Antibodies:

    • Rabbit anti-pChk1 (Ser345) antibody.

    • Mouse anti-Total Chk1 antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells once with ice-cold PBS.[9]

    • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][11]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

    • Prepare samples for loading by mixing 20-30 µg of protein with 4x SDS-PAGE sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5 minutes.[12]

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]

    • Primary Antibody Incubation:

      • Dilute the primary antibodies (anti-pChk1 Ser345, anti-Total Chk1, and loading control) in 5% BSA/TBST at the manufacturer's recommended dilution (a starting point of 1:1000 is common).[13]

      • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11][13][14]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11][13]

    • Secondary Antibody Incubation:

      • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST (a starting point of 1:2000 to 1:5000 is common).[12][13]

      • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[13]

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the pChk1 (Ser345) signal to the Total Chk1 signal, and then normalize this ratio to the loading control (e.g., β-actin) to correct for variations in protein loading.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

TreatmentpChk1 (Ser345) / Total Chk1 Ratio (Normalized to Loading Control)Fold Change vs. Vehicle Control
Untreated(Value)(Value)
Vehicle Control(Value)1.0
ATR Inhibitor (Low Conc.)(Value)(Value)
ATR Inhibitor (High Conc.)(Value)(Value)
Positive Control (e.g., HU)(Value)(Value)

Conclusion

This application note provides a comprehensive protocol for the detection of pChk1 (Ser345) by Western blot as a pharmacodynamic marker for ATR inhibitor activity. Adherence to best practices for phosphoprotein analysis, including the use of appropriate buffers and blocking agents, is critical for obtaining reliable and reproducible results. The provided workflow and protocols can be adapted to specific cell lines and ATR inhibitors to effectively evaluate their biological activity in a research or drug development setting.

References

Application Notes and Protocols for Immunofluorescence Analysis of γH2AX Foci in Response to ATR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a sensitive and specific marker for DNA double-strand breaks (DSBs).[1][2] These breaks can be induced by various genotoxic agents, including ionizing radiation and certain chemotherapeutics. The formation of discrete nuclear foci of γH2AX at the sites of DNA damage is a critical early event in the DNA Damage Response (DDR), serving as a platform for the recruitment of DNA repair proteins.[3] Ataxia Telangiectasia and Rad3-related (ATR) is a key protein kinase in the DDR pathway, primarily activated by single-stranded DNA (ssDNA) regions that arise from replication stress or the processing of DNA lesions.[4] ATR inhibitors are a class of anti-cancer agents that block the activity of ATR, thereby sensitizing cancer cells to DNA-damaging treatments.[4][5][6]

This document provides a detailed protocol for the immunofluorescent detection of γH2AX foci in cultured cells treated with an ATR inhibitor. The protocol is designed to enable researchers to accurately quantify changes in γH2AX foci formation, providing insights into the efficacy of ATR inhibition in modulating the DNA damage response.

Signaling Pathway of γH2AX Formation and the Role of ATR

DNA damage, particularly single-strand breaks and replication stress, leads to the recruitment of ATR. Once activated, ATR phosphorylates a number of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair.[4] While ATM (Ataxia Telangiectasia Mutated) is the primary kinase responsible for H2AX phosphorylation in response to double-strand breaks, ATR also contributes to γH2AX formation, especially in the context of replication stress.[7] Inhibition of ATR can therefore modulate the γH2AX signal, and the nature of this modulation depends on the type of DNA damage. For damage that primarily activates ATR, its inhibition is expected to reduce γH2AX foci formation.[8] Conversely, in the context of DSBs, ATR inhibition can impair homologous recombination repair, leading to an accumulation of unresolved DNA damage and a potential increase in persistent γH2AX foci.[3]

G cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 γH2AX Foci Formation DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates H2AX H2AX ATR->H2AX phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair gammaH2AX γH2AX H2AX->gammaH2AX Foci Formation Foci Formation gammaH2AX->Foci Formation Atr-IN-21 ATR Inhibitor (e.g., this compound) This compound->ATR inhibits

Figure 1: Simplified signaling pathway of ATR-mediated γH2AX formation.

Experimental Protocol

This protocol outlines the steps for treating cultured cells with an ATR inhibitor, inducing DNA damage, and performing immunofluorescence staining for γH2AX foci.

Materials
  • Cell culture medium and supplements

  • Adherent cells of choice (e.g., HeLa, U2OS)

  • Glass coverslips or chamber slides

  • ATR inhibitor (e.g., VE-821, AZD6738)

  • DNA damaging agent (e.g., UV radiation, Hydroxyurea, or Topotecan)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor™ 488 conjugate

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure

G cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells on coverslips or chamber slides. Allow to adhere overnight. B 2. ATR Inhibitor Pre-treatment Treat cells with the ATR inhibitor at the desired concentration. Incubate for 1-2 hours. A->B C 3. DNA Damage Induction Induce DNA damage (e.g., UV, Hydroxyurea). Include appropriate controls. B->C D 4. Post-incubation Incubate for the desired time to allow for foci formation (e.g., 1-4 hours). C->D E 5. Fixation Fix cells with 4% PFA for 15 minutes. D->E F 6. Permeabilization Permeabilize with 0.25% Triton X-100 for 10 minutes. E->F G 7. Blocking Block with 5% BSA for 1 hour. F->G H 8. Primary Antibody Incubation Incubate with anti-γH2AX antibody overnight at 4°C. G->H I 9. Secondary Antibody Incubation Incubate with fluorescently labeled secondary antibody for 1 hour. H->I J 10. Counterstaining & Mounting Stain nuclei with DAPI. Mount coverslips with antifade medium. I->J K 11. Image Acquisition & Analysis Acquire images using a fluorescence microscope. Quantify γH2AX foci per nucleus. J->K

Figure 2: Workflow for γH2AX immunofluorescence with ATR inhibitor treatment.
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • ATR Inhibitor and DNA Damage Treatment:

    • Pre-treat the cells with the desired concentration of the ATR inhibitor (or vehicle control) for 1-2 hours.

    • Induce DNA damage. The method of damage induction will depend on the specific research question.

      • For UV-induced damage: Wash cells with PBS, aspirate, and expose to a specific dose of UVC radiation. Immediately add back the medium containing the ATR inhibitor.

      • For chemical-induced damage (e.g., Hydroxyurea, Topotecan): Add the DNA damaging agent directly to the culture medium containing the ATR inhibitor.

    • Include the following controls:

      • Vehicle control (no inhibitor, no damage)

      • ATR inhibitor alone

      • DNA damaging agent alone

    • Incubate the cells for the desired time course (e.g., 1, 4, 24 hours) to allow for γH2AX foci formation and repair.

  • Immunofluorescence Staining:

    • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Washing: Wash the cells three times with PBS for 5 minutes each.

    • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI and the fluorophore of the secondary antibody.

  • Image Analysis and Quantification:

    • Capture images from multiple random fields for each experimental condition.

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler.[9]

    • A common approach is to set a threshold for fluorescence intensity to distinguish foci from the background nuclear staining.

    • Count the number of foci in at least 50-100 cells per condition for statistical significance.

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of ATR Inhibitor on γH2AX Foci Formation after DNA Damage

Treatment GroupMean γH2AX Foci per Nucleus (± SEM)Percentage of Foci-Positive Cells (>5 foci/nucleus)
Vehicle Control0.5 ± 0.12%
ATR Inhibitor Alone0.8 ± 0.23%
DNA Damaging Agent25.4 ± 2.185%
DNA Damaging Agent + ATR Inhibitor15.2 ± 1.555%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, ATR inhibitor, and DNA damaging agent used.

Table 2: Time-Course of γH2AX Foci Resolution with and without ATR Inhibitor

Time after DamageMean γH2AX Foci per Nucleus (DNA Damage Alone)Mean γH2AX Foci per Nucleus (DNA Damage + ATRi)
1 hour28.1 ± 2.518.3 ± 1.9
4 hours15.6 ± 1.814.9 ± 1.7
24 hours4.2 ± 0.710.5 ± 1.3

Note: This table illustrates a potential scenario where the ATR inhibitor initially reduces foci formation but leads to more persistent foci at later time points, indicating impaired DNA repair.

Troubleshooting

IssuePossible CauseSolution
High Background StainingIncomplete blocking, insufficient washing, or high antibody concentration.Increase blocking time, increase the number and duration of washes, or titrate the primary and secondary antibody concentrations.
Weak or No SignalIneffective primary antibody, low antigen expression, or over-fixation.Use a validated antibody, ensure the cell line expresses H2AX, or try a different fixation method (e.g., methanol).
Foci are Difficult to DistinguishPoor image quality, low signal-to-noise ratio.Optimize microscope settings (exposure time, gain), use a high-quality objective, and ensure the use of antifade mounting medium.
High Variability Between ReplicatesInconsistent cell density, treatment conditions, or staining.Ensure consistent cell seeding and treatment application. Perform all staining steps uniformly across all samples.

Conclusion

The immunofluorescence protocol for γH2AX foci provides a robust method to assess the cellular response to DNA damage and the impact of ATR inhibitors on this process. By quantifying the formation and resolution of γH2AX foci, researchers can gain valuable insights into the mechanism of action of novel ATR inhibitors and their potential as cancer therapeutics. Careful optimization of the protocol and rigorous quantification of the results are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis After ATR-IN-21 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) protein is a crucial kinase in the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic stability.[1] ATR is activated in response to replication stress and DNA damage, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[1] ATR inhibitors, a promising class of anti-cancer agents, function by disrupting this pathway.[1] By blocking ATR, these inhibitors prevent the phosphorylation of downstream targets like Chk1, thereby abrogating cell cycle checkpoints and forcing cells with damaged DNA to proceed through the cell cycle, which can ultimately lead to cell death, particularly in cancer cells that often harbor defects in other DNA repair pathways.[1]

ATR-IN-21 is a potent and selective ATR inhibitor. Understanding its impact on cell cycle progression is critical for elucidating its mechanism of action and for developing effective therapeutic strategies. Flow cytometry using propidium iodide (PI) staining is a widely used and reliable method to analyze cell cycle distribution by quantifying the DNA content of individual cells.[2][3] This application note provides a detailed protocol for analyzing cell cycle alterations in cells treated with this compound using this technique.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] By analyzing a population of cells using a flow cytometer, it is possible to distinguish between different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, and thus have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.

Treatment with this compound is expected to alter the distribution of cells in these phases, providing insights into its cytostatic or cytotoxic effects. For instance, inhibition of ATR can lead to an accumulation of cells in the S-phase due to unresolved replication stress or abrogation of the G2/M checkpoint.[4][5]

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line.

Treatment GroupConcentration (nM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)02455.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound1002448.7 ± 2.938.5 ± 3.312.8 ± 1.5
This compound5002435.1 ± 3.552.3 ± 4.112.6 ± 1.3
Positive Control (Nocodazole)1002410.5 ± 1.515.3 ± 2.174.2 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR signaling pathway and the experimental workflow for cell cycle analysis.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates ATR_IN_21 This compound ATR_IN_21->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Apoptosis Apoptosis Chk1->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A Cell Seeding B Treatment with this compound or Vehicle Control A->B C Cell Harvesting B->C D Fixation in Cold 70% Ethanol C->D E RNase A Treatment D->E F Propidium Iodide Staining E->F G Flow Cytometry Analysis F->G H Data Analysis (Cell Cycle Modeling) G->H

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

Materials and Reagents
  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • 5 mL flow cytometry tubes

Cell Culture and Treatment
  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting (approximately 50-70% confluency).

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control (DMSO) and, if desired, a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Sample Preparation for Flow Cytometry
  • Harvesting:

    • For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.[3]

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Transfer the cell suspension to a 5 mL flow cytometry tube.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[3]

    • Incubate the cells on ice for at least 30 minutes.[3] Fixed cells can be stored at 4°C for several weeks.[3]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the less dense, fixed cells.[3]

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500-800 x g for 5 minutes after each wash.[3]

    • After the final wash, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes or at room temperature for 10 minutes to degrade RNA.[3][6]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[3]

    • Incubate at room temperature for 5-10 minutes, protected from light.[3][6]

Flow Cytometry Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a laser for PI excitation (typically a 488 nm blue laser).

    • Set up a histogram to display PI fluorescence (e.g., PE-Texas Red or a similar channel) on a linear scale.[6]

    • Create a dot plot of fluorescence area (FL-A) versus fluorescence height (FL-H) or width (FL-W) to gate on single cells and exclude doublets and aggregates.[6]

  • Data Acquisition:

    • Run the samples at a low to medium flow rate to ensure accurate data collection.

    • Collect at least 10,000 singlet events for each sample.[3]

  • Data Analysis:

    • Gate on the single-cell population using the FL-A vs. FL-H/W plot.

    • Analyze the PI histogram of the singlet population using a cell cycle analysis software package (e.g., FlowJo, FCS Express, or similar).

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Troubleshooting

IssuePossible CauseSolution
High Coefficient of Variation (CV) of G0/G1 peak - Inconsistent staining- Cell clumping- High flow rate- Ensure thorough mixing during staining- Filter samples through a 40 µm mesh before analysis- Use a lower flow rate during acquisition[3]
Broad S-phase peak - Asynchronous cell population- Incomplete RNase digestion- Consider cell synchronization methods for specific applications[7][8]- Increase RNase A concentration or incubation time
Cell loss during washing steps - Pellet is not firmly packed- Increase centrifugation speed and/or time for fixed cells
No clear G2/M peak - Low percentage of cells in G2/M- Cell cycle arrest in G1 or S- Use a positive control known to induce G2/M arrest (e.g., nocodazole)- This may be an expected result of the drug treatment

Conclusion

This application note provides a comprehensive guide for utilizing flow cytometry with propidium iodide staining to analyze the effects of the ATR inhibitor this compound on cell cycle distribution. By following this detailed protocol, researchers can obtain reliable and quantitative data to further characterize the mechanism of action of this and other similar compounds, aiding in the drug development process. Careful attention to sample preparation and data analysis is crucial for generating high-quality, reproducible results.

References

Atr-IN-21 solubility and stock solution preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-21 is a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase.[1] The ATR signaling pathway is a critical component of the DNA Damage Response (DDR), playing a key role in maintaining genomic integrity, especially in response to replication stress.[2][3][4] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the solubilization, preparation of stock solutions, and use of this compound in cell culture applications.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in in vitro experiments. Like many small molecule inhibitors, it has low solubility in aqueous media but is soluble in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Solubility Data for this compound

SolventSolubilityNotes
DMSO ≤ 65 mMThe preferred solvent for creating high-concentration stock solutions.[5]
Ethanol ≤ 2 mMLower solubility compared to DMSO; may be used for specific applications.[5]
Aqueous Media (e.g., PBS, Cell Culture Media) LowNot recommended for initial solubilization or high-concentration stocks.[5]

Stock Solution Preparation

Proper preparation of a high-concentration stock solution is essential for accurate and reproducible experimental results. It is highly recommended to prepare fresh stock solutions, but frozen aliquots can be stored for short periods.

Materials Required
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer or sonicator

Protocol for 10 mM Stock Solution

This protocol provides an example for preparing a 10 mM stock solution. Adjust volumes as needed based on the molecular weight of your specific lot of this compound.

  • Calculate Required DMSO Volume:

    • The molecular weight of this compound is required for this calculation (please refer to the manufacturer's certificate of analysis). For example, to prepare a 10 mM stock solution from 10 mg of a compound with a molecular weight of 300.4 g/mol , you would use the following calculation:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (mL) = ((0.010 g / 300.4 g/mol ) / 0.010 mol/L) * 1000 = 3.33 mL

  • Dissolving the Compound:

    • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.

    • If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used to facilitate solubilization.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for longer-term storage.[6] Protect from prolonged exposure to light.[5]

Working Solution Preparation for Cell Culture

The high-concentration DMSO stock solution must be diluted to the final desired experimental concentration in cell culture medium immediately before use.

Protocol for Dilution
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle inversion.

    • Example: To achieve a final concentration of 10 µM in 10 mL of medium using a 10 mM stock solution, add 10 µL of the stock solution to the medium (a 1:1000 dilution).

  • DMSO Concentration Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.[5][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[6]

  • Precipitation Check: After dilution, visually inspect the medium for any signs of precipitation. If a precipitate forms, it may indicate that the final concentration is too high for the aqueous environment.[6]

Visual Protocols and Pathways

Experimental Workflow

The following diagram outlines the key steps from receiving the powdered compound to treating cells in culture.

G cluster_prep Preparation cluster_culture Cell Culture Application compound This compound Powder stock 10 mM Stock Solution in DMSO compound->stock Dissolve dmso Sterile DMSO dmso->stock working Working Solution (e.g., 10 µM in Medium) stock->working Dilute (e.g., 1:1000) media Culture Medium media->working treated_cells Treated Cells working->treated_cells Add to Cells cells Cells in Culture cells->treated_cells

Caption: Workflow for preparing and using this compound in cell culture.

ATR Signaling Pathway

This compound functions by inhibiting the ATR kinase. The canonical ATR signaling pathway is initiated by the presence of single-stranded DNA (ssDNA), a common feature of replication stress.

ATR_Signaling_Pathway ssDNA ssDNA (Replication Stress) RPA RPA ssDNA->RPA binds ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits ATR_Active Activated ATR ATR_ATRIP->ATR_Active TopBP1 TopBP1 (Activator) TopBP1->ATR_Active activates CHK1 CHK1 ATR_Active->CHK1 phosphorylates CHK1_p Phospho-CHK1 CHK1->CHK1_p Response Cell Cycle Arrest DNA Repair Fork Stability CHK1_p->Response Inhibitor This compound Inhibitor->ATR_Active

Caption: Simplified diagram of the ATR signaling pathway and the inhibitory action of this compound.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Handle DMSO with care in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for In Vivo Administration of ATR Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo administration and dosing schedules for the compound "Atr-IN-21" are not publicly available in the scientific literature. The following application notes and protocols are based on data from other well-characterized Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, such as AZD6738 (Ceralasertib), BAY-1895344 (Elimusertib), and Berzosertib (M6620/VE-822). These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals in designing in vivo studies for novel ATR inhibitors.

Introduction to ATR Inhibition in Vivo

Ataxia Telangiectasia and Rad3-related (ATR) is a critical kinase in the DNA Damage Response (DDR) pathway, playing a key role in repairing DNA damage and maintaining genomic stability.[1][2][3] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, can become highly dependent on ATR for survival.[4] This dependency makes ATR an attractive therapeutic target. Several small molecule ATR inhibitors have shown promise in preclinical in vivo models, both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[2][5][6]

These application notes provide a summary of dosing and administration schedules for representative ATR inhibitors in mouse models, along with detailed protocols to guide the design of in vivo efficacy and pharmacokinetic studies.

Data Presentation: In Vivo Dosing and Administration of ATR Inhibitors in Mice

The following tables summarize quantitative data for the in vivo administration of three well-studied ATR inhibitors in mice.

Table 1: AZD6738 (Ceralasertib) In Vivo Administration in Mice
Mouse ModelAdministration RouteDoseDosing ScheduleVehicleStudy TypeReference(s)
NSCLC XenograftOral Gavage (PO)25 mg/kgTwice daily for 13 daysNot SpecifiedEfficacy[7]
NSCLC XenograftOral Gavage (PO)75 mg/kgOnce daily for 21 daysNot SpecifiedEfficacy[7]
Gastric Cancer XenograftOral Gavage (PO)50 mg/kgDaily for 20 daysNot SpecifiedEfficacy[8]
Balb/c MiceIntravenous (IV)10 mg/kgSingle dose (30s bolus)10% DMSO, 40% propylene glycol, 50% dH₂OPharmacokinetics[9]
Balb/c MiceOral Gavage (PO)2.0, 7.5, 20, or 75 mg/kgSingle dose10% DMSO, 40% propylene glycol, 50% dH₂OPharmacokinetics[9]
Table 2: BAY-1895344 (Elimusertib) In Vivo Administration in Mice
Mouse ModelAdministration RouteDoseDosing ScheduleVehicleStudy TypeReference(s)
Uterine Leiomyosarcoma PDXOral Gavage (PO)20 mg/kgTwice daily, 3 days on / 4 days offNot SpecifiedEfficacy[10]
Various Xenograft ModelsOral Gavage (PO)50 mg/kgNot SpecifiedNot SpecifiedEfficacy[11]
BALB/c MiceIntravenous (IV)4 mg/kgSingle dose (30s bolus)10% ethanol, 10% cremophor, 80% salinePharmacokinetics[12]
BALB/c MiceOral Gavage (PO)1, 4, 10, or 40 mg/kgSingle dose10% ethanol, 10% cremophor, 80% salinePharmacokinetics[12][13][14]
Table 3: Berzosertib (M6620 / VE-822) In Vivo Administration in Mice
Mouse ModelAdministration RouteDoseDosing ScheduleVehicleStudy TypeReference(s)
Pancreatic Cancer XenograftOral Gavage (PO)60 mg/kgDays 0, 2, and 4 (in combination with radiation)Not SpecifiedEfficacy[15][16]
Pancreatic & NSCLC XenograftIntravenous (IV)20 mg/kgSingle injection or two 10 mg/kg injections 3 days apartNot SpecifiedEfficacy[17]
BALB/c MiceIntravenous (IV)2, 6, 20, or 60 mg/kgSingle doseNot SpecifiedPharmacokinetics[18][19][20][21]

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of an ATR inhibitor as a monotherapy or in combination with a DNA-damaging agent in a subcutaneous xenograft mouse model.

3.1. Materials

  • ATR inhibitor (e.g., this compound)

  • Vehicle for formulation (e.g., 10% DMSO, 40% propylene glycol, 50% dH₂O)[9]

  • Immunocompromised mice (e.g., female nude or SCID mice, 6-8 weeks old)

  • Human cancer cell line for implantation

  • Matrigel (optional, for co-injection with cells)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

3.2. Methods

  • Cell Culture and Implantation:

    • Culture human cancer cells of interest under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the ATR inhibitor formulation fresh daily or as stability allows. For example, dissolve the compound in a vehicle such as 10% DMSO, 40% propylene glycol, and 50% dH₂O.[9]

    • Administer the drug and vehicle control via the desired route (e.g., oral gavage or intravenous injection) according to the chosen dosing schedule (e.g., 50 mg/kg, daily).[8]

    • If testing a combination therapy, administer the DNA-damaging agent (e.g., cisplatin) according to its established protocol.

  • Monitoring and Endpoints:

    • Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition.

    • Secondary endpoints can include survival, or biomarker analysis (e.g., pChk1) in tumor tissue collected at the end of the study.

    • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of an ATR inhibitor.

3.1. Materials

  • ATR inhibitor

  • Vehicle for formulation

  • Male or female mice (e.g., BALB/c or C57BL/6)

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge for plasma separation

  • LC-MS/MS for bioanalysis

3.2. Methods

  • Animal Dosing:

    • Divide mice into groups for intravenous (IV) and oral (PO) administration.

    • For the IV group, administer a single bolus dose via the tail vein (e.g., 4 mg/kg).[12]

    • For PO groups, administer a single dose via oral gavage at various dose levels (e.g., 1, 10, 40 mg/kg) to assess dose linearity.[12]

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[9]

    • At each time point, collect blood from a set number of mice (e.g., n=3) into tubes containing an anticoagulant.

    • Euthanize the mice after blood collection and harvest tissues of interest (e.g., tumor, liver, brain) if tissue distribution is being assessed.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma and tissue samples at -80°C until analysis.

    • Quantify the concentration of the ATR inhibitor in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time to generate PK profiles.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) using non-compartmental analysis.

    • Determine bioavailability by comparing the AUC from PO administration to the AUC from IV administration.

Mandatory Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway ssDNA Single-Strand DNA (Replication Stress) ATRIP ATRIP ssDNA->ATRIP ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates & activates ATRIP->ATR recruits CellCycle Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycle ForkStab Replication Fork Stabilization & Repair CHK1->ForkStab

Caption: Simplified ATR signaling pathway in response to replication stress.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer ATR Inhibitor and/or Combination Agent randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy monitor_efficacy->treat repeat dosing schedule endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers monitor_efficacy->endpoint end End of Study endpoint->end

Caption: General workflow for an in vivo xenograft efficacy study.

References

Application Notes and Protocols: CRISPR Screen to Identify Genetic Sensitizers to Atr-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genetic sensitizers to the ATR inhibitor, Atr-IN-21. While direct CRISPR screen data for this compound is not publicly available, this guide leverages established protocols and data from screens performed with other potent ATR inhibitors, such as AZD6738 and VE822, to provide a comprehensive workflow and expected outcomes. The provided protocols cover the entire experimental pipeline, from sgRNA library transduction to hit validation. Additionally, we present quantitative data from relevant ATR inhibitor CRISPR screens in structured tables and include diagrams of the ATR signaling pathway and the experimental workflow to facilitate a deeper understanding of the biological context and experimental design.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, especially in response to replication stress.[1][2] Cancer cells, which often exhibit high levels of replication stress due to oncogene activation and rapid proliferation, are particularly dependent on the ATR signaling pathway for survival.[3] This dependency makes ATR an attractive target for cancer therapy.[2][4]

This compound is a potent inhibitor of ATR with an IC50 value of less than 1000 nM.[3] Identifying genetic factors that sensitize cancer cells to this compound can uncover novel drug combinations, identify patient populations most likely to respond, and elucidate mechanisms of action and resistance.

CRISPR-Cas9 based genetic screens have emerged as a powerful and unbiased tool for identifying gene-drug interactions on a genome-wide scale.[5] By systematically knocking out every gene in the genome, researchers can identify genes whose loss of function leads to increased sensitivity to a particular drug, a concept known as synthetic lethality.

This guide outlines the principles and provides a detailed protocol for performing a CRISPR-Cas9 knockout screen to identify genetic sensitizers to this compound, using analogous data from other ATR inhibitors to illustrate the expected results.

Principles of CRISPR-Cas9 Screening for Drug Sensitizers

A pooled, genome-wide CRISPR-Cas9 knockout screen is designed to identify genes whose inactivation enhances the cytotoxic effects of a drug. The general workflow involves the following key steps:

  • sgRNA Library Transduction: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is delivered to a population of Cas9-expressing cells, typically via lentiviral transduction. Each cell receives a single sgRNA, creating a diverse population of knockout cells.

  • Drug Selection: The transduced cell population is then treated with a sub-lethal dose of the drug of interest (in this case, this compound). The goal is to create a selective pressure where cells with a knockout of a sensitizing gene are preferentially eliminated from the population.

  • Genomic DNA Extraction and Sequencing: After a period of drug treatment, genomic DNA is extracted from the surviving cells. The sgRNA sequences are amplified by PCR and quantified using next-generation sequencing (NGS).

  • Data Analysis: The abundance of each sgRNA in the drug-treated population is compared to a control population (e.g., untreated or DMSO-treated). sgRNAs that are significantly depleted in the drug-treated group correspond to genes whose knockout sensitizes cells to the drug.

The ATR Signaling Pathway

The ATR signaling pathway is a complex network that responds to single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication stress. Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][2]

ATR_Signaling_Pathway cluster_upstream DNA Damage / Replication Stress cluster_core ATR Activation Complex cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA Complex ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits RAD9_HUS1_RAD1 9-1-1 Complex RPA->RAD9_HUS1_RAD1 recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 ATR->p53 phosphorylates ForkStab Replication Fork Stabilization ATR->ForkStab DNARepair DNA Repair ATR->DNARepair ATRIP->ATR binds TOPBP1 TopBP1 RAD9_HUS1_RAD1->TOPBP1 recruits TOPBP1->ATR activates CDC25A CDC25A CHK1->CDC25A inhibits WEE1 WEE1 CHK1->WEE1 activates CellCycleArrest Cell Cycle Arrest (G2/M) CDC25A->CellCycleArrest WEE1->CellCycleArrest p53->CellCycleArrest AtrIN21 This compound AtrIN21->ATR

Caption: Simplified ATR Signaling Pathway and the Action of this compound.

Experimental Workflow for CRISPR Screen

The following diagram outlines the key steps in a pooled CRISPR-Cas9 screen to identify genetic sensitizers to this compound.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_selection 2. Selection cluster_analysis 3. Analysis cluster_validation 4. Hit Validation sgRNALibrary Pooled sgRNA Library Lentivirus Lentiviral Packaging sgRNALibrary->Lentivirus Transduction Transduction (Low MOI) Lentivirus->Transduction Cas9Cells Cas9-expressing Cells Cas9Cells->Transduction Puromycin Puromycin Selection Transduction->Puromycin T0 Time 0 (Reference Population) Puromycin->T0 DrugTreatment Drug Treatment (this compound) Puromycin->DrugTreatment ControlTreatment Control Treatment (DMSO) Puromycin->ControlTreatment gDNA Genomic DNA Extraction T0->gDNA Endpoint Endpoint Population DrugTreatment->Endpoint ControlTreatment->Endpoint Endpoint->gDNA PCR sgRNA Amplification gDNA->PCR NGS Next-Generation Sequencing PCR->NGS DataAnalysis Data Analysis (Hit Identification) NGS->DataAnalysis IndividualKO Individual Gene Knockout DataAnalysis->IndividualKO ViabilityAssay Cell Viability Assays IndividualKO->ViabilityAssay Mechanism Mechanistic Studies ViabilityAssay->Mechanism

Caption: Experimental Workflow for a Pooled CRISPR Screen.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genetic sensitizers to an ATR inhibitor.

5.1. Materials and Reagents

  • Cell Line: A cancer cell line of interest that stably expresses Cas9.

  • sgRNA Library: A pooled human genome-wide sgRNA library (e.g., Brunello or TKOv3).

  • Lentiviral Packaging Plasmids: e.g., psPAX2 and pMD2.G.

  • Transfection Reagent: e.g., Lipofectamine 3000 or FuGENE HD.

  • HEK293T cells: For lentivirus production.

  • This compound: Or another ATR inhibitor of interest.

  • Puromycin: For selection of transduced cells.

  • Genomic DNA Extraction Kit: e.g., QIAamp DNA Mini Kit.

  • High-Fidelity DNA Polymerase: For PCR amplification of sgRNA sequences.

  • NGS Platform: e.g., Illumina NextSeq or NovaSeq.

5.2. Protocol

Step 1: Lentivirus Production

  • Plate HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.

  • Co-transfect the sgRNA library plasmid, psPAX2, and pMD2.G into the HEK293T cells using your preferred transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentivirus to determine the optimal volume for transduction.

Step 2: Cell Transduction

  • Plate the Cas9-expressing cancer cells at a density that will allow for selection and expansion.

  • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.

  • Include a non-transduced control and a control transduced with a non-targeting sgRNA.

  • After 24 hours, replace the virus-containing medium with fresh medium.

Step 3: Puromycin Selection

  • 48 hours post-transduction, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.

  • Continue puromycin selection for 2-3 days until the non-transduced control cells are all dead.

Step 4: Drug Treatment

  • After puromycin selection, harvest a portion of the cells as the "Time 0" reference sample.

  • Plate the remaining cells into two groups: a control group (treated with DMSO) and a drug-treated group (treated with this compound).

  • The concentration of this compound should be pre-determined to cause a moderate level of growth inhibition (e.g., 20-30%) in the parental cell line. This allows for the identification of sensitizing mutations.

  • Culture the cells for a period that allows for significant depletion of sensitive clones, typically 10-14 population doublings. Passage the cells as needed, maintaining a sufficient number of cells to preserve the complexity of the library.

Step 5: Genomic DNA Extraction and sgRNA Sequencing

  • At the end of the drug treatment, harvest the cells from the control and drug-treated populations.

  • Extract genomic DNA from the "Time 0", control, and drug-treated cell pellets.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds NGS adapters and barcodes.

  • Purify the PCR products and quantify the library.

  • Sequence the libraries on an NGS platform.

Step 6: Data Analysis

  • Demultiplex the sequencing reads and align them to the sgRNA library reference.

  • Count the number of reads for each sgRNA in each sample.

  • Normalize the read counts to the total number of reads per sample.

  • Calculate the log2 fold change (LFC) of each sgRNA in the drug-treated sample relative to the control sample.

  • Use statistical packages like MAGeCK to identify genes whose sgRNAs are significantly depleted in the drug-treated sample.

Data Presentation and Analysis

The output of a CRISPR screen is a list of candidate genes that, when knocked out, sensitize cells to the drug. This data should be presented in a clear and organized manner to facilitate interpretation and follow-up studies.

Note: As no CRISPR screen data is available for this compound, the following tables present data from genome-wide CRISPR screens performed with the ATR inhibitors AZD6738 and VE822. This data serves as a representative example of the expected outcomes of a similar screen with this compound.

Table 1: Top Gene Hits from a CRISPR Knockout Screen for Sensitization to ATR Inhibitor AZD6738

Gene SymbolDescriptionLog2 Fold Change (AZD6738 vs. DMSO)p-value
RNASEH2B Ribonuclease H2 Subunit B-2.85< 0.001
RNASEH2C Ribonuclease H2 Subunit C-2.71< 0.001
RNASEH2A Ribonuclease H2 Subunit A-2.65< 0.001
SAMHD1 SAM And HD Domain Containing Deoxynucleoside Triphosphate Triphosphohydrolase 1-2.48< 0.001
ATRIP ATR Interacting Protein-2.33< 0.001
ATR Ataxia Telangiectasia And Rad3-Related Protein-2.21< 0.001
TOPBP1 DNA Topoisomerase II Binding Protein 1-2.15< 0.001
RAD9A RAD9 Checkpoint Clamp Component A-2.09< 0.001

Data adapted from Wang C, et al. (2019). Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition.[6]

Table 2: Top Gene Hits from a CRISPR Knockout Screen for Resistance to ATR Inhibitors

Gene SymbolDescriptionLog2 Fold Change (VE822 vs. DMSO)Log2 Fold Change (AZD6738 vs. DMSO)
CDC25A Cell Division Cycle 25A3.122.98
KNTC1 Kinetochore Associated 12.892.75
EEF1B2 Eukaryotic Translation Elongation Factor 1 Beta 22.742.61
LUC7L3 LUC7 Like 3 Pre-mRNA Splicing Factor2.682.55
SOD2 Superoxide Dismutase 22.552.43
MED12 Mediator Complex Subunit 122.492.38
RETSAT Retinol Saturase2.412.29
LIAS Lipoic Acid Synthetase2.362.24

Data adapted from Schleicher EM, et al. (2020). Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors.[7]

Hit Validation and Mechanistic Studies

Following the primary screen, it is crucial to validate the top candidate genes. This is typically done through:

  • Individual Gene Knockouts: Generating stable knockout cell lines for each candidate gene using CRISPR-Cas9.

  • Cell Viability Assays: Assessing the sensitivity of the knockout cell lines to a range of this compound concentrations compared to wild-type cells.

  • Mechanistic Studies: Investigating the cellular and molecular mechanisms by which the knockout of a particular gene sensitizes cells to ATR inhibition. This can include assays for DNA damage, cell cycle progression, apoptosis, and replication fork dynamics.

Troubleshooting

Problem Possible Cause Solution
Low Transduction Efficiency Poor lentivirus quality or titer.Optimize lentivirus production and titering. Use a higher MOI, but be mindful of multiple integrations.
High Variability Between Replicates Inconsistent cell numbers or drug concentrations. Insufficient library representation.Maintain consistent cell culture practices. Ensure a high number of cells are maintained throughout the screen to preserve library complexity.
No Significant Hits Drug concentration is too high or too low. Screen duration is too short.Optimize drug concentration to achieve 20-30% growth inhibition. Extend the duration of the screen to allow for sufficient selection.
High Number of False Positives Off-target effects of sgRNAs.Use a library with multiple sgRNAs per gene. Validate hits with individual sgRNAs and different knockout strategies.

Conclusion

CRISPR-Cas9 screens are a powerful methodology for identifying genetic sensitizers to targeted therapies like the ATR inhibitor this compound. While specific screen data for this compound is not yet available, the protocols and representative data presented here provide a robust framework for designing and executing such an experiment. The identification of genes that, when lost, enhance the efficacy of this compound will be instrumental in developing rational combination therapies and identifying patient populations who will derive the most benefit from this promising therapeutic agent.

References

Application Notes and Protocols for Developing Pharmacodynamic Biomarkers for Atr-IN-21 in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-21 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) network, a signaling pathway that detects and responds to DNA damage and replication stress.[1][2][3] In many cancers, tumor cells exhibit increased reliance on the ATR pathway for survival, making it an attractive target for cancer therapy.[1] Pharmacodynamic (PD) biomarkers are crucial in the clinical development of ATR inhibitors like this compound to confirm target engagement, guide dose selection, and to understand the mechanism of action in patients.[4]

These application notes provide detailed protocols for monitoring the pharmacodynamic effects of this compound in clinical trials by measuring the phosphorylation of key downstream targets of ATR, namely Checkpoint Kinase 1 (Chk1) and H2A histone family member X (H2AX).

ATR Signaling Pathway and Mechanism of Action of this compound

The ATR signaling pathway is activated by single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[3][5][6] ATR, in complex with its partner ATRIP, is recruited to RPA-coated ssDNA.[2][5][6] This initiates a signaling cascade, leading to the phosphorylation and activation of downstream effectors, most notably the kinase Chk1.[2][5] Activated Chk1 then orchestrates cell cycle arrest, inhibition of replication origin firing, and stabilization of replication forks to allow for DNA repair.[2][6] this compound, as an ATR inhibitor, blocks the kinase activity of ATR, thereby preventing the phosphorylation of its substrates and abrogating the downstream signaling events.

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA Damage DNA Damage ssDNA ssDNA Generation DNA Damage->ssDNA RPA RPA Binding ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment TopBP1 TopBP1 ATR_ATRIP->TopBP1 Activation Chk1 Chk1 TopBP1->Chk1 Phosphorylates H2AX H2AX TopBP1->H2AX Phosphorylates pChk1 p-Chk1 (Ser345) Chk1->pChk1 CellCycle Cell Cycle Arrest DNA Repair Fork Stabilization pChk1->CellCycle gammaH2AX γH2AX (Ser139) H2AX->gammaH2AX gammaH2AX->CellCycle Atr_IN_21 This compound Atr_IN_21->TopBP1 Inhibits

ATR signaling pathway and the inhibitory action of this compound.

Key Pharmacodynamic Biomarkers

The most well-characterized and clinically relevant pharmacodynamic biomarkers for ATR inhibitors are the phosphorylated forms of Chk1 (p-Chk1) and H2AX (γH2AX).[7][8]

BiomarkerDescriptionRationale for Use
p-Chk1 (Ser345) Phosphorylated Chk1 is a direct and proximal substrate of ATR.A decrease in p-Chk1 levels following treatment with this compound provides direct evidence of ATR target engagement and inhibition.
γH2AX (Ser139) Phosphorylated H2AX is a marker of DNA double-strand breaks and stalled replication forks. ATR is one of the kinases responsible for H2AX phosphorylation in response to replication stress.[8]Inhibition of ATR by this compound is expected to reduce the levels of γH2AX induced by DNA damaging agents or replication stress.

Experimental Protocols

Protocol 1: Flow Cytometric Analysis of p-Chk1 in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of p-Chk1 in patient PBMCs as a surrogate tissue to assess the pharmacodynamic activity of this compound.

Workflow:

pChk1_Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_treatment Ex Vivo Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Damage_Induction Induce DNA Damage (e.g., 4-NQO) PBMC_Isolation->Damage_Induction Fix_Perm Fixation & Permeabilization Damage_Induction->Fix_Perm Antibody_Staining Intracellular Staining (Anti-p-Chk1) Fix_Perm->Antibody_Staining Flow_Cytometry Flow Cytometry Acquisition Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis (MFI of p-Chk1) Flow_Cytometry->Data_Analysis

Workflow for p-Chk1 analysis by flow cytometry.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent)

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 4-Nitroquinoline 1-oxide (4-NQO) or other DNA damaging agent

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)

  • Anti-human p-Chk1 (Ser345) antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.

    • Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in RPMI 1640 with 10% FBS.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Ex Vivo Treatment:

    • Aliquot 1 mL of the PBMC suspension into flow cytometry tubes.

    • Treat cells with a DNA damaging agent (e.g., 1 µM 4-NQO) for 1 hour at 37°C to induce ATR activity. Include an untreated control.

    • For patients treated with this compound, this ex vivo DNA damage induction will assess the level of ATR inhibition in the circulating PBMCs.

  • Fixation and Permeabilization:

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer.

    • Add the anti-p-Chk1 (Ser345) antibody or isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization/Wash Buffer.

    • Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

  • Flow Cytometry and Data Analysis:

    • Acquire data on a calibrated flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Determine the median fluorescence intensity (MFI) of p-Chk1 staining.

    • The percentage of ATR inhibition can be calculated relative to a pre-dose or vehicle control sample.

Expected Results:

A dose-dependent decrease in the MFI of p-Chk1 is expected in PBMCs from patients treated with this compound following ex vivo stimulation with a DNA damaging agent.

Treatment GroupDNA Damage InductionExpected p-Chk1 MFI
Pre-doseYesHigh
Post-dose this compound (Low Dose)YesIntermediate
Post-dose this compound (High Dose)YesLow
Untreated ControlNoBaseline
Protocol 2: Immunofluorescence Analysis of γH2AX in Tumor Biopsies

This protocol details the measurement of γH2AX foci in formalin-fixed, paraffin-embedded (FFPE) tumor tissue to assess the downstream effect of this compound on DNA damage signaling.

Workflow:

gH2AX_IF_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_analysis Imaging & Analysis Biopsy_Collection Tumor Biopsy Collection (FFPE) Sectioning Sectioning Biopsy_Collection->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (Anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstain (DAPI) Secondary_Ab->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Image_Analysis Image Analysis (Foci Quantification) Microscopy->Image_Analysis

Workflow for γH2AX analysis by immunofluorescence.

Materials:

  • FFPE tumor biopsy slides (5 µm sections)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-γH2AX (Ser139)

  • Secondary antibody: Fluorophore-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer and heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Immunostaining:

    • Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes (optional, depending on tissue).

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash slides with PBS (3 x 5 minutes).

    • Counterstain with DAPI for 5 minutes.

    • Rinse with PBS.

  • Mounting and Imaging:

    • Mount coverslips using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Use image analysis software to quantify the number of γH2AX foci per nucleus.

    • At least 100 cells should be counted per sample.

Expected Results:

A reduction in the number of γH2AX foci per nucleus is anticipated in tumor biopsies from patients treated with this compound, particularly when administered in combination with a DNA damaging agent.

Treatment GroupExpected Average γH2AX Foci per Nucleus
Pre-doseBaseline
Post-dose this compound (Monotherapy)Variable, may be similar to baseline
Post-dose this compound + DNA Damaging AgentReduced compared to DNA damaging agent alone

Conclusion

The protocols outlined in these application notes provide robust methods for evaluating the pharmacodynamic effects of the ATR inhibitor this compound in a clinical setting. Monitoring p-Chk1 in PBMCs offers a minimally invasive approach to assess target engagement, while the analysis of γH2AX in tumor biopsies provides insight into the drug's effect within the tumor microenvironment. Consistent and quantitative measurement of these biomarkers is essential for the successful clinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Potential Off-Target Effects of Atr-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated for a hypothetical novel ATR inhibitor, "Atr-IN-21". As of the last update, no specific public data was available for a compound with this exact designation. The information provided is based on general principles of kinase inhibitor profiling and known characteristics of other ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target pathway of an ATR inhibitor like this compound?

This compound is designed to inhibit the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA Damage Response (DDR) network.[1] It is a serine/threonine-specific protein kinase that senses DNA damage, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks, and activates downstream signaling to arrest the cell cycle and promote DNA repair.[2][3] The primary on-target effect of an ATR inhibitor is the disruption of this signaling cascade, leading to the inability of cancer cells to cope with replication stress, ultimately resulting in cell death.[3]

Q2: Why is it critical to investigate the off-target effects of this compound?

Investigating off-target effects is crucial for several reasons:

  • Understanding Unexpected Phenotypes: Off-target interactions can lead to unexpected cellular responses, such as unforeseen toxicity or the activation of compensatory signaling pathways.[4][5]

  • Ensuring Data Integrity: Distinguishing between on-target and off-target effects is essential for correctly interpreting experimental results and understanding the true mechanism of action of the compound.[6]

  • Clinical Translation: For drug development professionals, a thorough understanding of the selectivity profile of a compound is necessary to predict potential side effects and identify patient populations that may be more susceptible to adverse events.[7]

Q3: What are some common methodologies to profile the off-target effects of a kinase inhibitor?

Several methods can be employed to assess the selectivity of a kinase inhibitor like this compound:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. This provides a broad overview of the inhibitor's selectivity.[4]

  • Chemical Proteomics: Techniques like affinity chromatography with immobilized inhibitors combined with mass spectrometry can identify cellular proteins that bind to the compound.[8]

  • Phosphoproteomics: This unbiased approach analyzes changes in the phosphorylation status of thousands of proteins within a cell upon inhibitor treatment, revealing which signaling pathways are modulated.[8]

  • Cellular Assays in Knockout/Knockdown Models: Comparing the effects of the inhibitor in cells with and without the target protein (ATR) can help differentiate on-target from off-target effects.

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity is observed at low concentrations of this compound in my cell line.
  • Possible Cause 1: Off-target kinase inhibition. this compound might be potently inhibiting other kinases essential for cell survival in your specific cell line.

    • Troubleshooting Step 1: Perform a kinome-wide screen. A broad kinase panel will reveal if this compound inhibits other kinases with high affinity.

    • Troubleshooting Step 2: Compare cytotoxicity in different cell lines. Test the compound in a panel of cell lines with varying genetic backgrounds to see if the high cytotoxicity is cell-line specific.

    • Troubleshooting Step 3: Rescue experiment with downstream effectors. If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a downstream effector of that pathway.

  • Possible Cause 2: Non-kinase off-target effects. The cytotoxicity may be due to interaction with other proteins or cellular structures. For example, some ATR inhibitors have been shown to have off-target effects on autophagy.[9][10]

    • Troubleshooting Step 1: Chemical proteomics. Use affinity-based methods to pull down binding partners of this compound from cell lysates.

    • Troubleshooting Step 2: Phenotypic screening. Use high-content imaging or other phenotypic assays to look for unexpected morphological or functional changes in the cells.

Problem 2: I see inhibition of ATR signaling in my biochemical assays, but the cellular effects are not what I expected.
  • Possible Cause 1: Poor cell permeability or active efflux. The compound may not be reaching its intracellular target at a sufficient concentration.

    • Troubleshooting Step 1: Measure intracellular compound concentration. Use techniques like LC-MS/MS to quantify the amount of this compound inside the cells over time.

    • Troubleshooting Step 2: Use efflux pump inhibitors. Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) to see if this enhances the on-target effect.

  • Possible Cause 2: Rapid metabolic degradation. The compound may be quickly metabolized by the cells into an inactive form.

    • Troubleshooting Step 1: Analyze compound stability in cell culture media and cell lysates. Incubate this compound in conditioned media and cell lysates and measure its concentration over time.

  • Possible Cause 3: Activation of compensatory pathways. Inhibition of the ATR pathway may lead to the upregulation of other survival pathways.

    • Troubleshooting Step 1: Phosphoproteomic analysis. This can provide a global view of signaling changes and identify upregulated pathways.

    • Troubleshooting Step 2: Western blotting for key nodes of related pathways. For example, check the activation status of the ATM pathway, another key DNA damage response kinase.[11]

Quantitative Data Summary

Table 1: Hypothetical Kinome Selectivity Profile of this compound

Kinase TargetIC50 (nM)On-Target/Off-Target
ATR 5 On-Target
ATM5,200Off-Target
DNA-PK>10,000Off-Target
mTOR850Off-Target
AXL75Potential Off-Target
FLT3150Potential Off-Target
TP-Receptor3,740Off-Target

This table summarizes hypothetical data. A lower IC50 value indicates higher potency.

Table 2: Hypothetical Cell Viability (IC50) of this compound in Different Cancer Cell Lines

Cell LineGenetic BackgroundViability IC50 (µM)
U2OSATM proficient1.5
SW620ATM deficient0.2
HT-29AXL high0.1
MV-4-11FLT3-ITD mutant0.3

This table presents hypothetical cell viability data. A lower IC50 indicates greater cytotoxicity.

Experimental Protocols

Protocol 1: Western Blotting for ATR Pathway Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a positive control for DNA damage (e.g., UV irradiation or hydroxyurea) and a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a downstream target of ATR, such as phospho-Chk1 (Ser345), overnight at 4°C. Also probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinome Profiling (General Workflow)
  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.[12]

  • Inhibitor Addition: Add the diluted this compound or a control inhibitor to the appropriate wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed. The reaction time should be within the linear range of the assay.[13][14]

  • Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate or the amount of ATP remaining. Common methods include radiometric assays, fluorescence-based assays, or luminescence-based assays.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP TopBP1 TopBP1 TopBP1->ATR activates p_Chk1 p-Chk1 Chk1->p_Chk1 CellCycleArrest Cell Cycle Arrest p_Chk1->CellCycleArrest DNARepair DNA Repair p_Chk1->DNARepair ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization Atr_IN_21 This compound Atr_IN_21->ATR

Caption: The ATR signaling pathway in response to DNA damage.

Off_Target_Workflow Start Start: Investigate this compound Biochem Biochemical Assays (On-Target Potency) Start->Biochem Kinome Kinome Profiling (Selectivity) Start->Kinome Cellular Cellular Assays (Phenotype) Biochem->Cellular Kinome->Cellular Proteomics Chemical / Phospho- Proteomics Cellular->Proteomics Unexpected Phenotype Data Integrate Data & Identify Off-Targets Cellular->Data Proteomics->Data Validate Validate Off-Targets (e.g., siRNA, CRISPR) Data->Validate End End: Characterized Profile Validate->End

Caption: Experimental workflow for identifying off-target effects.

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing ATR Inhibitor Concentration for Maximal Synergy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information for a compound designated "ATR-IN-21". Therefore, this technical support guide provides information on optimizing the concentration of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in general to achieve maximal synergy, based on established principles and data from well-characterized ATR inhibitors. The methodologies and troubleshooting advice provided are applicable to novel ATR inhibitors like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ATR inhibitors?

ATR is a crucial protein kinase in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA, which can arise from DNA damage or replication stress.[1] Once activated, ATR phosphorylates a number of substrate proteins, including Chk1, to initiate a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and DNA repair.[2] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to factors like the loss of other checkpoint controls (e.g., p53) and oncogene-induced replication stress. ATR inhibitors block the kinase activity of ATR, preventing the downstream signaling and leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high replication stress.

Q2: Why is determining the optimal concentration of an ATR inhibitor for synergy important?

The therapeutic goal of combining an ATR inhibitor with another agent is to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects. This can lead to enhanced tumor cell killing and potentially lower required doses of each drug, thereby reducing toxicity. The concentration of the ATR inhibitor is critical; a concentration that is too low may not be effective, while a concentration that is too high could lead to increased toxicity without a corresponding increase in synergistic efficacy. Therefore, careful optimization is required to identify a concentration that maximizes synergy while minimizing off-target effects and toxicity.

Q3: What are some common synergistic partners for ATR inhibitors?

Preclinical and clinical studies have shown that ATR inhibitors can act synergistically with a variety of anti-cancer agents, including:

  • PARP inhibitors: This is a well-established synergistic combination. Tumors with deficiencies in certain DNA repair pathways, such as those with BRCA mutations, are particularly sensitive.[3]

  • Chemotherapeutic agents: Agents that induce DNA damage, such as cisplatin and gemcitabine, have shown synergy with ATR inhibitors.[3][4]

  • Radiotherapy: ATR inhibitors can sensitize tumor cells to the DNA-damaging effects of radiation.[3]

  • Other targeted agents: Combinations with inhibitors of other DDR proteins or signaling pathways involved in cell proliferation are being explored.

Q4: How is synergy between an ATR inhibitor and another drug quantified?

The most common method for quantifying drug synergy is the Combination Index (CI), based on the Chou-Talalay method. The CI provides a quantitative measure of the interaction between two drugs:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI is calculated based on the dose-response curves of the individual drugs and their combination. Software such as CompuSyn can be used to calculate CI values.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Drug precipitation Check the solubility of the ATR inhibitor and the combination drug in your culture medium. If necessary, use a lower concentration of solvent (e.g., DMSO) or try a different formulation.
Contamination Regularly check for microbial contamination in your cell cultures.

Issue 2: No synergistic effect is observed (CI ≈ 1 or > 1).

Possible Cause Troubleshooting Step
Suboptimal concentration range The tested concentrations of one or both drugs may be too high or too low. Perform a broader dose-response matrix experiment.
Incorrect drug ratio The ratio of the ATR inhibitor to the combination drug is critical. Test different fixed ratios based on the individual IC50 values.
Cell line is not sensitive The chosen cell line may not have the molecular characteristics (e.g., high replication stress, specific DNA repair defects) that confer sensitivity to ATR inhibition. Screen a panel of cell lines with different genetic backgrounds.
Timing of drug addition The sequence and timing of drug administration can influence synergy. Investigate sequential versus simultaneous drug addition.

Issue 3: Excessive toxicity in the combination treatment.

Possible Cause Troubleshooting Step
Concentrations are too high Reduce the concentrations of both drugs in the combination. The goal of synergy is often to use lower, less toxic doses.
On-target toxicity in normal cells If the combination is toxic to non-cancerous cells, the therapeutic window may be too narrow. Consider intermittent dosing schedules.
Off-target effects At high concentrations, drugs may have off-target effects. Ensure the concentrations used are relevant to the known potency of the ATR inhibitor.

Experimental Protocols

Protocol 1: Determining the IC50 of an ATR Inhibitor
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of the ATR inhibitor in culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

  • Drug Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Cell Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Synergy Analysis using the Checkerboard Method
  • Determine Individual IC50s: First, determine the IC50 values for the ATR inhibitor and the combination drug individually as described in Protocol 1.

  • Design Checkerboard Matrix: Create a matrix of drug concentrations. Typically, this involves a 5x5 or 7x7 matrix with concentrations ranging from below to above the IC50 of each drug.

  • Cell Seeding and Treatment: Seed cells as before. Treat the cells with the drug combinations as laid out in the checkerboard matrix. Include single-agent controls and a vehicle control.

  • Incubation and Viability Assay: Incubate the plate and perform a cell viability assay as described above.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each combination. Use software like CompuSyn to calculate the Combination Index (CI) for each combination point. A CI value less than 1 indicates synergy.

Quantitative Data Summary

The following tables provide examples of IC50 values and synergistic interactions for well-characterized ATR inhibitors. Note: These values are highly dependent on the cell line and experimental conditions.

Table 1: Single-Agent IC50 Values of Various ATR Inhibitors in Different Cancer Cell Lines

ATR InhibitorCell LineCancer TypeIC50 (nM)
Berzosertib (VX-970)OE21Esophageal Cancer~50
Ceralasertib (AZD6738)H460Non-Small Cell Lung CancerVaries with conditions
Elimusertib (BAY 1895344)VariesVarious Solid TumorsVaries with conditions

Data compiled from preclinical studies. Actual values may vary.

Table 2: Examples of Synergistic Combinations with ATR Inhibitors

ATR InhibitorCombination AgentCancer TypeObserved Effect
Berzosertib (VX-970)CisplatinAdvanced Solid TumorsConfirmed partial responses in patients who had progressed on platinum-based chemotherapy.[5]
Berzosertib (VX-970)LurbinectedinSmall-Cell Lung CancerHigh synergy observed in preclinical models.[6]
Ceralasertib (AZD6738)PaclitaxelMelanomaTolerable combination with responses in patients who had progressed on immune checkpoint inhibitors.[7]
VE-821RadiotherapyOral Squamous Cell CarcinomaReversed radioresistance in preclinical models.[3]

Visualizations

ATR_Signaling_Pathway ssDNA Single-Stranded DNA (Replication Stress/DNA Damage) ATRIP ATRIP ssDNA->ATRIP recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP->ATR activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization ATR_IN_21 ATR Inhibitor (e.g., this compound) ATR_IN_21->ATR

Caption: The ATR signaling pathway in response to DNA damage and its inhibition.

Synergy_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A1 Determine IC50 for This compound A2 Determine IC50 for Drug B B1 Checkerboard Assay (Varying concentrations of This compound and Drug B) A2->B1 C1 Cell Viability Measurement B1->C1 C2 Calculate Combination Index (CI) C1->C2 D1 CI < 1? C2->D1 E1 Synergy D1->E1 Yes E2 Additive/Antagonistic D1->E2 No

Caption: Experimental workflow for determining drug synergy.

Troubleshooting_Flowchart Start Start: No Synergy Observed Q1 Are dose-response curves for single agents accurate? Start->Q1 A1 Redetermine IC50 values Q1->A1 No Q2 Is the concentration range in the checkerboard appropriate? Q1->Q2 Yes A1->Start A2 Expand concentration range Q2->A2 No Q3 Is the drug ratio optimal? Q2->Q3 Yes A2->Start A3 Test different fixed ratios Q3->A3 No Q4 Is the cell line appropriate? Q3->Q4 Yes A3->Start A4 Test in a different cell line (e.g., with known DDR defects) Q4->A4 No End Re-evaluate Synergy Q4->End Yes A4->Start

Caption: Troubleshooting flowchart for lack of observed synergy.

References

Troubleshooting Atr-IN-21 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Atr-IN-21 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution of this compound, follow the detailed protocol below. This procedure is designed to ensure the compound is fully dissolved and to minimize the risk of precipitation.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent effects on your cells or assay. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility.

  • Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.

  • Use of Surfactants or Pluronic F-68: Including a small amount of a biocompatible surfactant, such as Tween 80 (0.01-0.1%) or Pluronic F-68 (0.02-0.1%), in your final aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, their suitability and the achievable concentration may be lower than with DMSO. If you choose to use an alternative solvent, it is crucial to first test the solubility of a small amount of this compound and to ensure the final solvent concentration is compatible with your experimental system.

Q5: How should I store the this compound stock solution?

A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. Before use, thaw the aliquot at room temperature and vortex gently to ensure the solution is homogeneous.

Summary of Solvents for Kinase Inhibitors

SolventRecommended UseTypical Stock ConcentrationFinal Assay Concentration
DMSO Primary solvent for stock solutions1-100 mM< 0.5% (v/v)
Ethanol Alternative solvent for stock solutionsLower than DMSO, requires testing< 1% (v/v)
Aqueous Buffers Not recommended for initial dissolutionVery low solubilityN/A

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.

Visualizations

This compound Signaling Pathway

ATR_Signaling_Pathway cluster_activation ATR Activation DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Complex ssDNA->RPA ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Atr_IN_21 This compound Atr_IN_21->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Experimental_Workflow Start Start: this compound Powder Prep_Stock Prepare 10 mM Stock in DMSO Start->Prep_Stock Store_Stock Store Stock at -80°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Cell Culture Medium Store_Stock->Prep_Working Troubleshoot Troubleshooting: Precipitation? Prep_Working->Troubleshoot Treat_Cells Treat Cells with This compound Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) Incubate->Assay End End: Data Analysis Assay->End Troubleshoot->Treat_Cells No Adjust_Protocol Adjust Protocol: - Vortex during dilution - Warm buffer - Add surfactant Troubleshoot->Adjust_Protocol Yes Adjust_Protocol->Prep_Working

Assessing Atr-IN-21 cytotoxicity in normal, non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for assessing the cytotoxicity of the ATR inhibitor, Atr-IN-21, in normal, non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it critical to assess its cytotoxicity in normal cells?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA Damage Response (DDR) pathway, which maintains genomic integrity.[1][2] While cancer cells often have a heightened reliance on the ATR pathway for survival due to increased replication stress, making it an attractive therapeutic target, normal cells also depend on ATR for routine DNA replication and repair.[3][4] Therefore, assessing the cytotoxicity of this compound in non-cancerous cell lines is a critical step to determine its therapeutic window and predict potential off-target toxicities and side effects in a clinical setting.[4][5]

Q2: What is the mechanism of action for ATR inhibitors like this compound?

ATR inhibitors function by blocking the kinase activity of the ATR protein.[4] In response to DNA damage or replication stress (when DNA replication forks stall), ATR is activated and phosphorylates numerous downstream targets, including the checkpoint kinase Chk1.[4][6][7] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and stabilization of the replication forks.[7] By inhibiting ATR, this compound prevents this response, causing cells with damaged DNA to proceed through the cell cycle, which can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death (apoptosis).[4][7]

Q3: What are the expected effects of this compound on the cell cycle of normal cells?

In normal, healthy cells, ATR is activated during S phase to manage endogenous replication stress.[1][6] Inhibition by this compound can abrogate the G2/M checkpoint, which is a critical control point that prevents cells with damaged DNA from entering mitosis.[8] While cancer cells with defective G1 checkpoints are particularly reliant on the G2/M checkpoint for survival, its abrogation in normal cells can also lead to mitotic errors and potential cytotoxicity, especially when combined with other DNA-damaging agents.[8][9]

Q4: How can I distinguish between cytotoxic and cytostatic effects?

Cytotoxic effects result in cell death, while cytostatic effects inhibit cell proliferation without directly killing the cells. To distinguish between them, it is recommended to monitor both viable and dead cell numbers over the course of an experiment.[10] A compound that is purely cytostatic will cause the number of viable cells to plateau, whereas a cytotoxic compound will cause a decrease in the number of viable cells. Assays that measure membrane integrity, like LDH release or the use of DNA-binding dyes for dead cells, can specifically quantify cytotoxicity.[10]

Illustrative Cytotoxicity Data

The following table provides hypothetical IC50 values for this compound in various normal, non-cancerous cell lines to illustrate the expected range of sensitivities. Actual values must be determined empirically.

Cell LineDescriptionTissue of OriginHypothetical IC50 (µM)
HEK293 Human Embryonic KidneyKidney> 10
HUVEC Human Umbilical Vein Endothelial CellsEndothelium5 - 10
NHDF Normal Human Dermal FibroblastsSkin8 - 15
hTERT-RPE1 hTERT-immortalized Retinal Pigment EpithelialRetina> 15

Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific cytotoxicity assay used.

ATR Signaling and Inhibition Pathway

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation Cascade cluster_inhibitor Point of Inhibition cluster_downstream Downstream Effects stress Replication Stress (e.g., Stalled Forks, ssDNA) RPA RPA Complex stress->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR binds & recruits TOPBP1 TOPBP1 ATR->TOPBP1 activated by CHK1 CHK1 ATR->CHK1 phosphorylates ForkStab Replication Fork Stabilization ATR->ForkStab DNARepair DNA Repair ATR->DNARepair inhibitor This compound inhibitor->ATR INHIBITS CellCycle Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycle Troubleshooting_Workflow Start Problem Encountered During Cytotoxicity Assay HighVar High Variability Between Replicates Start->HighVar LowSignal Low Absorbance Signal Start->LowSignal ControlFail High Cytotoxicity in Negative Control Start->ControlFail NoEffect No Cytotoxic Effect Observed Start->NoEffect Sol_HighVar1 Check for Pipetting Errors & Inconsistent Cell Seeding HighVar->Sol_HighVar1 Possible Cause Sol_HighVar2 Ensure Homogeneous Cell Suspension HighVar->Sol_HighVar2 Possible Cause Sol_HighVar3 Avoid 'Edge Effects' by Not Using Outer Wells HighVar->Sol_HighVar3 Possible Cause Sol_LowSignal1 Optimize Cell Density; Increase Cell Number LowSignal->Sol_LowSignal1 Possible Cause Sol_LowSignal2 Increase Incubation Time with Compound or MTT LowSignal->Sol_LowSignal2 Possible Cause Sol_ControlFail1 Verify Solvent (DMSO) Concentration is Non-Toxic ControlFail->Sol_ControlFail1 Possible Cause Sol_ControlFail2 Check for Contamination in Culture Medium or Cells ControlFail->Sol_ControlFail2 Possible Cause Sol_NoEffect1 Confirm Compound Potency and Correct Dilutions NoEffect->Sol_NoEffect1 Possible Cause Sol_NoEffect2 Increase Compound Concentration Range NoEffect->Sol_NoEffect2 Possible Cause Sol_NoEffect3 Increase Exposure Time NoEffect->Sol_NoEffect3 Possible Cause

References

How to minimize Atr-IN-21 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Atr-IN-21 (also known as AZ20) to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] Some suppliers suggest that storage at 4°C is acceptable for shorter periods.[3][5]

Q2: How should I store this compound after dissolving it in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][3]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1][6] Ethanol can also be used, but the solubility is lower.[2][6] It is noted that hygroscopic DMSO can negatively impact the solubility of the product, so using newly opened DMSO is recommended.[1]

Q4: What is the appearance of this compound?

A4: this compound is a white to off-white solid.[1][7]

Q5: How is this compound typically shipped?

A5: this compound is generally shipped at room temperature for deliveries within the continental United States; shipping conditions may differ for other locations.[1]

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Potential Cause 1: Improper Storage.

    • Solution: Review the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommended temperatures outlined in the table below. If the compound or solution has been stored at room temperature for an extended period or subjected to multiple freeze-thaw cycles, its integrity may be compromised. It is advisable to use a fresh vial of the compound or prepare a new stock solution.

  • Potential Cause 2: Solution Instability.

    • Solution: If using older stock solutions, consider preparing a fresh solution from the solid powder. Even when stored at low temperatures, the stability of compounds in solution can decrease over time.

  • Potential Cause 3: Incomplete Dissolution.

    • Solution: Ensure that the this compound powder is fully dissolved in the solvent. Visually inspect the solution for any particulates. If necessary, sonication may aid in complete dissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeCitations
Solid (Powder)-20°CUp to 3 years[1][3][8]
Solid (Powder)4°CUp to 2 years[1][3][5]
In Solvent-80°CUp to 2 years[1][3]
In Solvent-20°CUp to 1 year[1][3]

Table 2: Solubility of this compound in Common Solvents

SolventMaximum ConcentrationCitations
DMSO≥ 50 mM[2]
Ethanol10 mM[2]

Experimental Protocols

Forced Degradation Study Protocol to Assess this compound Stability

This protocol is a general guideline for a forced degradation study to identify conditions that may affect the stability of this compound.

1. Materials and Equipment:

  • This compound (AZ20)

  • Solvents (e.g., DMSO, Ethanol)

  • Acidic solution (e.g., 0.1 N HCl)

  • Basic solution (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubators or water baths

  • Photostability chamber

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an acidic solution. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with a basic solution. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix an aliquot of the stock solution with an oxidizing agent. Store at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to determine the remaining concentration of this compound and identify any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products if possible.

Visualizations

troubleshooting_flowchart start Problem: Inconsistent or lower-than-expected activity cause1 Potential Cause 1: Improper Storage start->cause1 cause2 Potential Cause 2: Solution Instability start->cause2 cause3 Potential Cause 3: Incomplete Dissolution start->cause3 solution1 Solution: Review storage conditions. Use a fresh vial if necessary. cause1->solution1 solution2 Solution: Prepare a fresh stock solution. cause2->solution2 solution3 Solution: Ensure complete dissolution. Use sonication if needed. cause3->solution3

Caption: Troubleshooting flowchart for this compound activity issues.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Degradation photo Photodegradation sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Degradation & Identify Products hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Interpreting Unexpected Cell Death Mechanisms with Atr-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected cell death mechanisms when using Atr-IN-21, a potent and selective ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial component of the DNA Damage Response (DDR) pathway, which senses and responds to single-stranded DNA breaks and replication stress.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints (primarily G2/M) and a failure to repair DNA damage.[4][5] This ultimately results in mitotic catastrophe and apoptosis, particularly in cancer cells that exhibit high levels of replication stress and genomic instability.[6][7]

Q2: We observe significantly higher levels of apoptosis than expected in our cancer cell line treated with this compound. What could be the underlying reason?

Several factors could contribute to this observation. A primary consideration is the genetic background of your cell line. ATR inhibitors, including this compound, exhibit synthetic lethality with deficiencies in other DNA damage repair proteins such as ATM, XRCC1, and ERCC1.[8][9] If your cell line harbors mutations in these or other related genes, it will be hypersensitive to ATR inhibition. Additionally, overexpression of oncogenes like Cyclin E, which induces high replication stress, can also sensitize cells to this compound-induced apoptosis.[6] It is also worth noting that some ATR inhibitors can have off-target effects that may contribute to cell death.[10]

Q3: Our cells seem to be undergoing a form of cell death that doesn't look like classical apoptosis. Could this compound be inducing other cell death pathways?

Yes, besides apoptosis, ATR inhibition can be associated with other forms of cell death. Recent studies have shown that ATR has a role in preventing necrotic cell death induced by calcium overload through the inactivation of PARP1.[11][12] Therefore, in experimental conditions that elevate intracellular calcium, inhibiting ATR with this compound could potentiate necrosis. Furthermore, some ATR inhibitors have been reported to block autophagy in an ATR-independent manner, which could influence the overall cell death phenotype.[10][13] It is also important to consider that in combination with other treatments like radiation, ATR inhibitors can enhance immunogenic cell death.[14]

Q4: We are using this compound in combination with a DNA-damaging agent and see a synergistic increase in cell death. Is this expected?

Yes, this is an expected and well-documented effect. The rationale behind combining ATR inhibitors with DNA-damaging agents (e.g., chemotherapy, radiation) is to exploit the cancer cells' reliance on the DDR pathway for survival.[2][4] By damaging the DNA with one agent and simultaneously blocking a key repair pathway with this compound, you can induce a level of genomic instability that is insurmountable for the cancer cell, leading to a synergistic increase in cell death.[3][5]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
Unexpectedly high cytotoxicity in a specific cell line. The cell line may have a synthetic lethal genetic background (e.g., mutations in ATM, ERCC1).- Check the genetic background of your cell line for mutations in DNA repair genes.- Perform a dose-response curve to determine the precise IC50 for your specific cell line.
Cell morphology suggests non-apoptotic cell death (e.g., swelling, membrane rupture). This compound may be potentiating necrosis or other cell death pathways.- Measure markers of necrosis (e.g., HMGB1 release, LDH assay).- Investigate the involvement of autophagy by monitoring LC3 conversion and p62 levels.[10]
Inconsistent results between different ATR inhibitors. Off-target effects of the specific inhibitors.- Use multiple ATR inhibitors with different chemical scaffolds to confirm that the observed phenotype is on-target.- Be aware that some inhibitors like VX-970 and VE-821 have known off-target effects on autophagy.[10]
No significant cell death observed, even at high concentrations. The cell line may have a robust DNA damage response or low replication stress.- Assess the baseline level of replication stress in your cell line (e.g., by measuring γH2AX levels).- Consider combining this compound with a DNA-damaging agent to increase its efficacy.

Experimental Protocols

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Plate cells at an appropriate density and treat with this compound and/or other compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1X cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for DNA Damage and Apoptosis Markers
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • DNA Damage: Phospho-ATR (Ser428), Phospho-Chk1 (Ser345), γH2AX (Ser139)

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Autophagy: LC3B, p62/SQSTM1

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Workflows

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr ATR Activation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome ssDNA Single-Stranded DNA ATRIP ATRIP ssDNA->ATRIP ATR ATR ATR_ATRIP ATR-ATRIP Complex ATR->ATR_ATRIP ATRIP->ATR_ATRIP Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) p_Chk1->CellCycleArrest DNARepair DNA Repair p_Chk1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis abrogation leads to DNARepair->Apoptosis failure leads to Atr_IN_21 This compound Atr_IN_21->ATR inhibits

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Cell Death with this compound CheckApoptosis Assess Apoptosis Markers (Annexin V, Cleaved Caspase-3) Start->CheckApoptosis HighApoptosis Higher than Expected Apoptosis CheckApoptosis->HighApoptosis Yes NormalApoptosis Expected Apoptosis CheckApoptosis->NormalApoptosis No, as expected LowApoptosis Lower than Expected Apoptosis / Non-Apoptotic Morphology CheckApoptosis->LowApoptosis No, different morphology CheckGenetics Investigate Genetic Background (e.g., ATM, ERCC1 status) HighApoptosis->CheckGenetics CheckReplicationStress Assess Baseline Replication Stress (γH2AX levels) HighApoptosis->CheckReplicationStress CheckNecrosis Assess Necrosis Markers (HMGB1, LDH) LowApoptosis->CheckNecrosis CheckAutophagy Assess Autophagy Markers (LC3-II, p62) LowApoptosis->CheckAutophagy SyntheticLethality Probable Synthetic Lethality CheckGenetics->SyntheticLethality HighReplicationStress High Baseline Replication Stress CheckReplicationStress->HighReplicationStress NecroticDeath Potential Necrotic Cell Death CheckNecrosis->NecroticDeath AutophagyBlock Potential Autophagy Blockade CheckAutophagy->AutophagyBlock

Caption: A troubleshooting workflow for interpreting unexpected cell death with this compound.

References

Technical Support Center: Improving Atr-IN-21 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Atr-IN-21, a potent and selective ATR kinase inhibitor. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide offers strategies to enhance exposure in preclinical models.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when administering this compound in vivo?

A1: Like many kinase inhibitors, this compound is a hydrophobic molecule with low aqueous solubility.[1][2] This can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability. Consequently, achieving therapeutic concentrations in target tissues can be challenging, potentially leading to inconclusive or misleading results in efficacy studies. Other ATR inhibitors, such as BAY-1895344 (elimusertib) and AZD6738 (ceralasertib), have demonstrated dose-dependent bioavailability, suggesting that absorption can be a limiting factor.[3][4][5]

Q2: What are the initial steps to consider when poor bioavailability of this compound is suspected?

A2: The first step is to confirm that the observed lack of efficacy is indeed due to poor exposure and not a lack of target engagement or other pharmacological factors. This can be achieved by:

  • Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma at various time points after administration to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Formulation assessment: Review the current formulation and administration route. Simple suspensions in aqueous vehicles are often insufficient for poorly soluble compounds.

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs, thereby improving their oral bioavailability. These can be broadly categorized as:

  • Particle size reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can improve dissolution.[6][7]

  • Use of co-solvents and solubilizing agents: Formulating the drug in a mixture of solvents or with surfactants that increase its solubility in the vehicle.[8]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its wettability and dissolution.[9][10]

  • Lipid-based formulations: Encapsulating the drug in lipid-based systems like microemulsions or self-nanoemulsifying drug delivery systems (SNEDDS).[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to this compound's in vivo performance.

Problem 1: Low and Variable Plasma Concentrations After Oral Gavage

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.

Solutions:

  • Optimize the formulation vehicle: Move from simple aqueous suspensions to vehicles with better solubilizing capacity.

  • Reduce particle size: Employ micronization or create a nanosuspension to increase the surface area for dissolution.[7]

Illustrative Data: The following table presents hypothetical pharmacokinetic data for this compound in different oral formulations to demonstrate the potential impact of vehicle selection.

Formulation VehicleDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
0.5% Methylcellulose in Water25150 ± 354600 ± 1205
10% Solutol HS 15 in Water25450 ± 9022100 ± 45018
20% PEG400, 10% Ethanol, 70% Water25600 ± 11022800 ± 50023
Nanosuspension in 0.5% HPMC25850 ± 15014200 ± 70035
Solid Dispersion (1:4 drug to PVP K30)251200 ± 20016500 ± 95054

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Problem 2: Inconsistent Efficacy in Xenograft Models Despite Using an "Improved" Formulation

Possible Cause: The formulation may not be stable, leading to drug precipitation upon administration, or the absorption may still be suboptimal.

Solutions:

  • Assess formulation stability: Check for any signs of drug precipitation in the formulation vehicle over time and under different storage conditions.

  • Consider a solid dispersion: This technique can significantly enhance dissolution and absorption by presenting the drug in an amorphous state within a hydrophilic carrier.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation

Objective: To prepare a solution of this compound for oral administration using a co-solvent system to enhance solubility.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400)

  • Ethanol (200 proof)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

Procedure:

  • Weigh the required amount of this compound.

  • In a glass beaker, add the required volume of PEG400 and ethanol.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the this compound powder to the solvent mixture while stirring.

  • Continue stirring until the powder is completely dissolved. This may require gentle warming (do not exceed 40°C).

  • Once the drug is dissolved, slowly add the deionized water to the final volume while continuing to stir.

  • Visually inspect the solution for any signs of precipitation. The final formulation should be a clear solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 ratio).

  • Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in an aqueous vehicle for oral gavage.

Visualizations

signaling_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_atr ATR Signaling cluster_response Cellular Response DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates Atr_IN_21 This compound Atr_IN_21->ATR Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Problem Low in vivo Efficacy of this compound PK_Study Conduct Pilot PK Study (Simple Suspension) Problem->PK_Study Analyze_Data Analyze Plasma Concentrations PK_Study->Analyze_Data Select_Strategy Select Formulation Strategy (e.g., Co-solvent, Solid Dispersion) Analyze_Data->Select_Strategy If exposure is low Prepare_Formulation Prepare New Formulation Select_Strategy->Prepare_Formulation Characterize In Vitro Characterization (Solubility, Dissolution) Prepare_Formulation->Characterize Definitive_PK Definitive PK Study with New Formulation Characterize->Definitive_PK Efficacy_Study Proceed to Efficacy Studies Definitive_PK->Efficacy_Study If PK is improved

Caption: Experimental workflow for troubleshooting and improving this compound bioavailability.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Poor_Absorption Poor Oral Absorption Low_Dissolution->Poor_Absorption Low_Bioavailability Low Oral Bioavailability Poor_Absorption->Low_Bioavailability Sub-therapeutic_Exposure Sub-therapeutic Plasma Exposure Low_Bioavailability->Sub-therapeutic_Exposure Lack_of_Efficacy Lack of In Vivo Efficacy Sub-therapeutic_Exposure->Lack_of_Efficacy

Caption: Logical relationship from poor solubility to lack of in vivo efficacy.

References

Troubleshooting inconsistent pChk1 inhibition by Atr-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent pChk1 inhibition with the ATR inhibitor, Atr-IN-21.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to inhibition of pChk1?

This compound is presumed to be a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[1][2] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1) at Serine 345.[3] This phosphorylation event activates Chk1, which in turn orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.

This compound, by inhibiting the kinase activity of ATR, prevents the phosphorylation and subsequent activation of Chk1. This leads to a decrease in the levels of phosphorylated Chk1 (pChk1), which can be detected by techniques such as Western blotting.

Q2: What are the common causes of inconsistent pChk1 inhibition by this compound?

Inconsistent inhibition of pChk1 can arise from several factors, ranging from experimental setup to the inherent biology of the system being studied. Common causes include:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve complete inhibition or too high, leading to off-target effects.

  • Inadequate Incubation Time: The duration of treatment with the inhibitor may be insufficient for a complete biological response.

  • Ineffective Induction of Replication Stress: The ATR-Chk1 pathway is activated in response to DNA damage or replication stress. If the inducing agent (e.g., hydroxyurea, UV radiation) is not used at an effective dose or for a sufficient duration, the pathway may not be robustly activated, leading to low basal levels of pChk1 and making it difficult to observe inhibition.

  • Cell Line-Specific Differences: Different cell lines can exhibit varying sensitivities to ATR inhibitors due to their genetic background, including the status of other DNA repair pathways (e.g., ATM, p53).[4]

  • Drug Stability and Solubility: this compound may be unstable or have poor solubility in the cell culture medium, leading to a lower effective concentration.[5][6]

  • Experimental Variability: Inconsistent results can also stem from variations in cell density, passage number, and the execution of the Western blot procedure.

Q3: How do I choose the optimal concentration of this compound for my experiments?

The optimal concentration of an ATR inhibitor should be determined empirically for each cell line. A dose-response experiment is recommended to determine the IC50 value for pChk1 inhibition.

Experimental Protocol: Determining the IC50 of this compound for pChk1 Inhibition

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Induce Replication Stress: Treat the cells with a known replication stress-inducing agent. For example, treat with 2 mM hydroxyurea for 2-4 hours to induce robust Chk1 phosphorylation.[7]

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 1-2 hours) in the continued presence of the replication stress-inducing agent.

  • Cell Lysis and Western Blot: Harvest the cells, prepare whole-cell lysates, and perform a Western blot to detect pChk1 (Ser345) and total Chk1. A loading control (e.g., β-actin or GAPDH) should also be included.

  • Densitometry and Analysis: Quantify the band intensities for pChk1 and total Chk1. Normalize the pChk1 signal to total Chk1 and then to the loading control. Plot the normalized pChk1 levels against the inhibitor concentration to determine the IC50 value.

Table 1: Reported IC50 Values for Representative ATR Inhibitors

InhibitorCell LineIC50 for pChk1 InhibitionReference
VE-821MCF7~2.3 µM[8]
VE-822PBMCs~20 nM[8]
AZD6738DLBCL cell linesGI50 <0.5 µM[9]

Note: GI50 refers to the concentration causing 50% growth inhibition, which can be correlated with target inhibition.

Q4: What is the recommended incubation time for this compound treatment?

The optimal incubation time can vary depending on the experimental goal. Inhibition of pChk1 can often be observed within 1-2 hours of treatment. For longer-term experiments assessing cellular phenotypes such as apoptosis or cell cycle arrest, longer incubation times (e.g., 24-72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the optimal duration for your specific endpoint.

Troubleshooting Guide

This guide addresses common issues encountered when observing inconsistent pChk1 inhibition.

Issue 1: No or Weak Inhibition of pChk1

Potential Cause Recommended Solution
Insufficient this compound Concentration Perform a dose-response experiment to determine the optimal concentration (see FAQ Q3). Ensure the inhibitor is fully dissolved and stable in your culture medium.
Inadequate Replication Stress Optimize the concentration and duration of the replication stress-inducing agent. Confirm activation of the ATR-Chk1 pathway by observing a strong pChk1 signal in your positive control (stress-induced, no inhibitor).
Short Incubation Time Increase the incubation time with this compound. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal duration.
Cell Line Resistance Consider using a different cell line known to be sensitive to ATR inhibitors. The genetic background of the cells can significantly impact their response.
Poor Antibody Quality Use a validated antibody for pChk1 (Ser345) and total Chk1. Run a positive control (e.g., cells treated with a known ATR-Chk1 activator) to confirm antibody performance.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Ensure consistency in cell seeding density, passage number, and growth phase. Avoid using cells that are over-confluent.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent addition of reagents, including the inhibitor and lysis buffer.
Uneven Protein Loading in Western Blot Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein for each sample. Always include a loading control.
Inhibitor Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Check the manufacturer's recommendations for storage and handling. Some components in cell culture media can affect drug stability.[5]

Issue 3: Unexpected Increase in pChk1 Signal

Potential Cause Recommended Solution
Off-Target Effects of the Inhibitor At high concentrations, some inhibitors can have off-target effects that may paradoxically activate other signaling pathways leading to Chk1 phosphorylation. Lower the concentration of this compound.
Feedback Loop Activation Inhibition of ATR can sometimes lead to a compensatory response. This is a complex biological phenomenon that may require further investigation into the specific cellular context.
Technical Artifact Carefully review your Western blot procedure for any potential sources of error, such as antibody cross-reactivity or issues with the blocking or washing steps.

Experimental Protocols

Protocol 1: Induction of Replication Stress with Hydroxyurea (HU)

  • Cell Culture: Culture cells to 70-80% confluency.

  • HU Preparation: Prepare a fresh stock solution of hydroxyurea in sterile water or PBS.

  • Treatment: Add HU directly to the cell culture medium to a final concentration of 1-2 mM.[10]

  • Incubation: Incubate the cells for 2-4 hours at 37°C.

  • Inhibitor Co-treatment: If investigating the effect of this compound, add the inhibitor for the desired time during the HU incubation period (e.g., for the last 1-2 hours).

  • Harvesting: Proceed with cell harvesting and lysate preparation for Western blot analysis.

Protocol 2: Induction of DNA Damage with Ultraviolet (UV) Radiation

  • Cell Culture: Culture cells to 70-80% confluency.

  • Preparation for Irradiation: Remove the cell culture medium and wash the cells once with sterile PBS. Remove the PBS, leaving a thin film to prevent drying.

  • UV Irradiation: Irradiate the cells with a calibrated UV-C light source. A common dose to activate the ATR-Chk1 pathway is 10-20 J/m².[11][12]

  • Post-Irradiation Incubation: Immediately after irradiation, add back pre-warmed complete culture medium.

  • Inhibitor Treatment: If using this compound, add it to the fresh medium after irradiation.

  • Incubation: Incubate the cells for the desired time (e.g., 1-8 hours) to allow for the DNA damage response to occur.[13]

  • Harvesting: Harvest the cells for subsequent analysis.

Protocol 3: Western Blot for pChk1 (Ser345)

  • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pChk1 (Ser345) overnight at 4°C. A recommended dilution should be determined based on the antibody datasheet.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed for total Chk1 and a loading control.

Visualizations

ATR_Chk1_Signaling_Pathway cluster_stress Cellular Stress DNA Damage\n(e.g., UV) DNA Damage (e.g., UV) ssDNA ssDNA DNA Damage\n(e.g., UV)->ssDNA Replication Stress\n(e.g., Hydroxyurea) Replication Stress (e.g., Hydroxyurea) Replication Stress\n(e.g., Hydroxyurea)->ssDNA ATR ATR ssDNA->ATR activates pChk1 (S345) pChk1 (S345) ATR->pChk1 (S345) phosphorylates This compound This compound This compound->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest pChk1 (S345)->Cell Cycle Arrest DNA Repair DNA Repair pChk1 (S345)->DNA Repair Replication Fork Stability Replication Fork Stability pChk1 (S345)->Replication Fork Stability

Caption: ATR-Chk1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start Inconsistent pChk1 Inhibition Inconsistent pChk1 Inhibition Start->Inconsistent pChk1 Inhibition Check Experimental Controls Check Experimental Controls Inconsistent pChk1 Inhibition->Check Experimental Controls Positive Control OK? Positive Control OK? Check Experimental Controls->Positive Control OK? pChk1 signal in stress-induced sample Optimize Stress Induction Optimize Stress Induction Positive Control OK?->Optimize Stress Induction No Optimize Inhibitor Concentration Optimize Inhibitor Concentration Positive Control OK?->Optimize Inhibitor Concentration Yes Problem Resolved Problem Resolved Optimize Stress Induction->Problem Resolved Optimize Incubation Time Optimize Incubation Time Optimize Inhibitor Concentration->Optimize Incubation Time Consider Cell Line Specifics Consider Cell Line Specifics Optimize Incubation Time->Consider Cell Line Specifics Check Reagent Quality Check Reagent Quality Consider Cell Line Specifics->Check Reagent Quality Review Western Blot Protocol Review Western Blot Protocol Check Reagent Quality->Review Western Blot Protocol Review Western Blot Protocol->Problem Resolved

Caption: A logical workflow for troubleshooting inconsistent pChk1 inhibition.

References

Technical Support Center: Atr-IN-21 Experiments and the Impact of Cell Confluence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Atr-IN-21, a potent and selective ATR inhibitor. A critical, and often overlooked, factor that can significantly impact experimental outcomes is cell confluence. This guide will help you navigate potential issues and ensure the reliability and reproducibility of your results.

Note: Specific experimental data for "this compound" is limited in public literature. The guidance provided here is based on the established principles of ATR inhibition and the known effects of cell confluence on cell-based assays, using data from well-characterized ATR inhibitors like VE-821 and AZD6738 as surrogates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA damage response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA), which forms at stalled replication forks or during the repair of DNA damage.[1] Activated ATR then phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] By inhibiting ATR, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately cell death, particularly in cancer cells with high levels of replication stress.[3][4]

Q2: How does cell confluence affect my experimental results with this compound?

Cell confluence, or the percentage of the culture surface covered by cells, can profoundly influence cellular physiology and signaling, which in turn can alter the cellular response to this compound. Key effects include:

  • Altered Cell Proliferation: As cells become more confluent, their proliferation rate often decreases due to contact inhibition. Since ATR inhibitors are most effective in actively replicating cells, high confluence can lead to an underestimation of this compound's potency.

  • Changes in Signaling Pathways: High cell density can activate or inhibit various signaling pathways, including those involved in cell survival, proliferation, and stress responses.[5] This can indirectly affect the cellular reliance on the ATR pathway and, consequently, the sensitivity to its inhibition. For example, confluent cells may upregulate survival pathways that counteract the cytotoxic effects of this compound.

  • Nutrient and Growth Factor Depletion: In dense cultures, the depletion of nutrients and growth factors from the medium can induce a quiescent state, making cells less susceptible to drugs that target the cell cycle and DNA replication.[5]

  • Altered Drug Accessibility: In very dense, multi-layered cultures, not all cells may be equally exposed to this compound in the culture medium, leading to heterogeneous responses within the cell population.

Q3: I am not seeing the expected level of cell death with this compound. Could cell confluence be the issue?

Yes, this is a common issue. If your cells are too confluent (e.g., >90%), they may be proliferating slowly or have entered a quiescent state. In this state, there is less replication stress, a key trigger for ATR activation. Consequently, the cells are less dependent on the ATR pathway for survival, and inhibition by this compound will have a reduced effect.

Q4: What is the optimal cell confluence for my experiments with this compound?

The optimal confluence will be cell line-dependent. However, a general recommendation is to perform your assays on cells in the exponential growth phase, typically between 50-70% confluence . At this density, cells are actively proliferating, and the ATR pathway is more likely to be critical for maintaining genomic integrity. It is crucial to determine the optimal seeding density and incubation time for your specific cell line to ensure they are in the desired growth phase at the time of treatment.

Q5: How can I standardize my cell confluence across experiments?

To ensure reproducibility, it is essential to standardize your cell culture conditions. This includes:

  • Consistent Seeding Density: Always seed the same number of cells per well or dish for each experiment.

  • Defined Incubation Time: Treat your cells with this compound at the same time point after seeding.

  • Visual Inspection: Always visually inspect your cells with a microscope to confirm the confluence before adding the drug. Automated cell confluence measurement tools can also be used for more quantitative and standardized assessments.[6]

Troubleshooting Guide

Problem Potential Cause (related to confluence) Suggested Solution
Low Potency of this compound (Higher than expected IC50) Cells are too confluent and have a low proliferation rate.Optimize seeding density to ensure cells are in the exponential growth phase (50-70% confluent) at the time of treatment. Perform a time-course experiment to determine the optimal treatment window.
High Variability Between Replicate Wells/Dishes Uneven cell seeding leading to differences in confluence across replicates.Ensure proper cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Inconsistent Phospho-Chk1 Inhibition Cells are not actively cycling, leading to low basal ATR activity.Synchronize cells in the S-phase (e.g., using a double thymidine block) before treatment to ensure a more uniform and activated ATR pathway. Alternatively, co-treat with a DNA damaging agent (e.g., hydroxyurea, UV) to induce ATR activity.[2]
Unexpected Changes in Downstream Markers (e.g., γH2AX) Confluence-dependent changes in other DNA repair pathways (e.g., ATM).Analyze markers at different time points and at a standardized confluence. Consider using cell lines with known DDR defects to dissect the specific effects of ATR inhibition.
Drug Appears Ineffective in a New Cell Line The new cell line may have different growth kinetics or be less dependent on the ATR pathway at the confluence tested.Characterize the growth curve of the new cell line to determine the exponential growth phase. Test the effect of this compound at various confluences.

Experimental Protocols

Below are generalized protocols for key experiments used to assess the impact of ATR inhibitors. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Seeding: Seed cells in a 96-well plate at a pre-determined density to achieve 50-70% confluence at the time of drug treatment.

  • Treatment: After 24 hours (or an optimized time), treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-Chk1
  • Seeding and Treatment: Seed cells in 6-well plates to reach 50-70% confluence. Treat with this compound at the desired concentration for the desired time. To induce a strong ATR signal, you can pre-treat with a DNA damaging agent like hydroxyurea (e.g., 2 mM for 2-4 hours) before adding this compound.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Effect of Cell Confluence on the IC50 of a Representative ATR Inhibitor (VE-821) in Gastric Cancer Cells

Cell LineConfluence at TreatmentIncubation TimeIC50 (µM)
AGSNot specified72 h13.7[7]
MKN-45Not specified72 h11.3[7]

Data from a study on VE-821, a known ATR inhibitor, illustrates the range of potencies observed in different cell lines.[7] It is critical to determine the IC50 for this compound in your specific cell line under standardized confluence conditions.

Table 2: Checklist for Confluence-Aware ATR Inhibitor Experiments

Parameter Recommendation Check
Cell Seeding Density Optimized for exponential growth at time of treatment
Confluence at Treatment 50-70%
Incubation Time Post-Seeding Standardized
Visual Confirmation of Confluence Performed before every experiment
Growth Media Volume and Composition Consistent across all experiments

Visualizations

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA coated with RPA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (p-Chk1) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization Atr_IN_21 This compound Atr_IN_21->ATR inhibits

Caption: ATR Signaling Pathway and the Action of this compound.

Experimental_Workflow Start Start SeedCells Seed cells at optimized density Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h CheckConfluence Check Confluence (Target: 50-70%) Incubate24h->CheckConfluence CheckConfluence->SeedCells Confluence not OK (re-optimize) Treat Treat with this compound (serial dilutions) CheckConfluence->Treat Confluence OK IncubateAssay Incubate for 48-72h Treat->IncubateAssay Assay Perform Assay (e.g., Cell Viability, Western Blot) IncubateAssay->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End Confluence_Impact_Logic cluster_confluence Cell Confluence cluster_proliferation Proliferation Rate cluster_atr_dependence ATR Pathway Dependence cluster_outcome Experimental Outcome LowConfluence Low Confluence (<50%) HighProlif High LowConfluence->HighProlif OptimalConfluence Optimal Confluence (50-70%) OptimalConfluence->HighProlif HighConfluence High Confluence (>90%) LowProlif Low / Contact Inhibited HighConfluence->LowProlif HighATRDep High HighProlif->HighATRDep LowATRDep Low LowProlif->LowATRDep ApparentPotencyHigh Accurate (High) this compound Potency HighATRDep->ApparentPotencyHigh ApparentPotencyLow Inaccurate (Low) this compound Potency LowATRDep->ApparentPotencyLow

References

Technical Support Center: Optimizing Atr-IN-21 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-21 in combination therapies. Our goal is to help you navigate common experimental challenges and optimize the therapeutic window of your drug combinations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress.[1] Many cancer cells have defects in other DDR pathways (e.g., ATM deficiency) or experience high levels of replication stress, making them highly dependent on the ATR signaling pathway for survival.[2][3] By inhibiting ATR, this compound can induce synthetic lethality in these cancer cells.

The rationale for using this compound in combination therapies is to enhance the anti-tumor effects of other agents.[2] This can be achieved by:

  • Potentiating DNA-damaging agents: Combining this compound with chemotherapy or radiotherapy can prevent cancer cells from repairing the DNA damage induced by these treatments, leading to increased cell death.

  • Overcoming drug resistance: In some cases, resistance to therapies like PARP inhibitors can be reversed by the addition of an ATR inhibitor.[4]

  • Inducing synthetic lethality with other DDR inhibitors: Combining this compound with inhibitors of other DDR proteins, such as PARP inhibitors, can create a more potent anti-tumor effect.[5]

Q2: How do I determine the optimal concentration range for this compound and its combination partner?

A2: The optimal concentration range for each drug in a combination therapy should be determined empirically for your specific cell line or model system. A common starting point is to perform single-agent dose-response curves to determine the IC50 (the concentration that inhibits 50% of the biological response) for each drug.[6] For combination studies, it is advisable to use a range of concentrations below and above the single-agent IC50 values to identify synergistic, additive, or antagonistic interactions.[7] A checkerboard or matrix-based experimental design is often used to test multiple concentrations of both drugs simultaneously.[4]

Q3: What is the importance of drug scheduling (sequence and timing) in combination therapies with this compound?

A3: Drug scheduling can significantly impact the efficacy and toxicity of a combination therapy. The optimal schedule depends on the mechanism of action of both drugs. For example, when combining this compound with a DNA-damaging agent, administering the DNA-damaging agent first to induce replication stress, followed by this compound to inhibit the repair process, may be more effective. Preclinical studies have shown that concurrent inhibition of ATR and PARP results in greater tumor cell cytotoxicity than sequential blockade.[8] It is recommended to test different schedules (e.g., sequential vs. concurrent administration) in your experimental model to determine the optimal timing and sequence for your specific combination.

Q4: How can I assess for synergistic, additive, or antagonistic effects between this compound and another drug?

A4: The interaction between two drugs can be quantified using synergy models such as the Loewe additivity or Bliss independence models.[7][9] These models compare the observed effect of the drug combination to the expected effect if the drugs were acting independently. Several software packages are available to perform these calculations and generate synergy scores (e.g., CompuSyn).[9] A synergistic interaction means the combined effect is greater than the sum of the individual effects, an additive effect means the combined effect is equal to the sum of the individual effects, and an antagonistic effect means the combined effect is less than the sum of the individual effects.[7]

Troubleshooting Guides

Problem 1: High variability or inconsistent results in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period.
Drug Solubility and Stability Ensure this compound and the combination drug are fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Prepare fresh drug dilutions for each experiment.
Incubation Time The duration of drug exposure can influence the outcome. Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal window for observing the desired effect.
Assay-Specific Issues For MTT assays, ensure complete solubilization of formazan crystals.[6][10] For MTS/XTT/WST-8 assays, ensure the incubation time with the reagent is within the linear range.[11]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability in cell seeding and drug addition.
Problem 2: No significant increase in DNA damage (Comet Assay) with the combination therapy compared to single agents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations The concentrations of one or both drugs may be too low to induce a detectable level of DNA damage. Re-evaluate the dose-response curves and consider using higher concentrations.
Inappropriate Drug Schedule The timing and sequence of drug administration may not be optimal for inducing and then preventing the repair of DNA damage. Experiment with different scheduling strategies.
Cell Cycle State The effect of this compound is most pronounced in cells undergoing DNA replication. Ensure your cells are actively proliferating during the experiment.
Assay Conditions For detecting single-strand breaks, use the alkaline comet assay. For double-strand breaks, use the neutral comet assay.[12] Ensure proper lysis and electrophoresis conditions.[13]
Problem 3: No decrease in phosphorylated CHK1 (p-CHK1) levels after this compound treatment in Western blot analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive this compound Verify the integrity and activity of your this compound stock. If possible, use a positive control (a cell line known to be sensitive to ATR inhibitors).
Insufficient Drug Concentration or Treatment Time Increase the concentration of this compound or the duration of treatment. A time-course experiment can help determine the optimal time point for observing p-CHK1 inhibition.
Low Basal p-CHK1 Levels To robustly assess ATR inhibition, it can be beneficial to first induce replication stress with an agent like hydroxyurea (HU) to increase the basal levels of p-CHK1 before adding this compound.[14]
Antibody Issues Ensure the primary antibody for p-CHK1 is specific and used at the correct dilution. Use appropriate positive and negative controls for the Western blot.

Experimental Protocols

Cell Viability Assay (MTS Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug. Include single-agent controls and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Alkaline Comet Assay for Single-Strand DNA Breaks
  • Cell Treatment: Treat cells with this compound, the combination drug, or both for the desired duration. Include positive (e.g., H₂O₂) and negative controls.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Immerse the slides in a high pH alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".[12]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using specialized software. The tail moment is a common metric for DNA damage.[15]

Western Blot for Phosphorylated CHK1 (p-CHK1)
  • Cell Treatment and Lysis: Treat cells with this compound and/or the combination drug. To enhance the signal, you can pre-treat with a DNA-damaging agent like hydroxyurea.[14] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (e.g., Ser345) and total CHK1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-CHK1 signal to the total CHK1 signal.

Quantitative Data Summary

Table 1: In Vitro Efficacy of ATR Inhibitor Combinations in Various Cancer Cell Lines

ATR Inhibitor Combination Agent Cancer Type Observed Effect Reference
Elimusertib (BAY 1895344)Olaparib (PARP inhibitor)MultipleSynergistic antitumor activity in vivo[2]
Ceralasertib (AZD6738)Olaparib (PARP inhibitor)High-Grade Serous Ovarian Cancer (PARPi-resistant)Clinical Benefit Rate: 86%[4]
Berzosertib (VE-822/M6620)CisplatinChondrosarcomaSensitizes cells to cisplatin[16]
VE-8215-FluorouracilHead and Neck Squamous Cell CarcinomaEnhances 5-FU sensitivity[17]
VX-970MelphalanMultiple MyelomaStrongly synergistic, even in resistant cells[18]

Table 2: Clinical Trial Outcomes for ATR Inhibitor Combination Therapies

ATR Inhibitor Combination Agent Cancer Type Response Rate Reference
CeralasertibOlaparibRelapsed/Refractory Cancers with DDR alterationsOverall Response Rate: 8%[4]
BerzosertibPlatinum ChemotherapyAdvanced Solid TumorsTwo complete responses observed[3]

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stressors cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates DNA Damage (ssDNA) DNA Damage (ssDNA) DNA Damage (ssDNA)->ATR activates ATRIP ATRIP CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest promotes DNA Repair DNA Repair pCHK1->DNA Repair promotes Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis leads to (if unresolved) This compound This compound This compound->ATR inhibits

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell Culture Cell Culture Drug Treatment\n(Single agents & Combination) Drug Treatment (Single agents & Combination) Cell Culture->Drug Treatment\n(Single agents & Combination) Cell Viability Assay Cell Viability Assay Drug Treatment\n(Single agents & Combination)->Cell Viability Assay Comet Assay Comet Assay Drug Treatment\n(Single agents & Combination)->Comet Assay Western Blot (p-CHK1) Western Blot (p-CHK1) Drug Treatment\n(Single agents & Combination)->Western Blot (p-CHK1) Synergy Analysis Synergy Analysis Cell Viability Assay->Synergy Analysis Quantify DNA Damage Quantify DNA Damage Comet Assay->Quantify DNA Damage Assess Pathway Inhibition Assess Pathway Inhibition Western Blot (p-CHK1)->Assess Pathway Inhibition

Caption: General experimental workflow for evaluating this compound combination therapies.

Troubleshooting_Logic cluster_viability Viability Troubleshooting cluster_dna DNA Damage Troubleshooting cluster_western Western Blot Troubleshooting Start Inconsistent Results? Check_Viability Cell Viability Assay? Start->Check_Viability Yes Check_DNA_Damage Comet Assay? Start->Check_DNA_Damage No, DNA Damage V1 Check Seeding Density Check_Viability->V1 Check_Western Western Blot? Check_DNA_Damage->Check_Western No, Western Blot D1 Adjust Drug Concentrations Check_DNA_Damage->D1 W1 Verify Drug Activity Check_Western->W1 V2 Verify Drug Solubility V3 Optimize Incubation Time D2 Test Different Schedules D3 Confirm Cell Proliferation W2 Induce Replication Stress (HU) W3 Validate Antibody

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

Efficacy of ATR Inhibitors in ATM-Deficient Cancer Models: A Comparative Analysis of Ceralasertib and Other Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of ceralasertib (AZD6738) against other prominent ATR inhibitors—elimusertib (BAY 1895344), berzosertib (M6620/VX-970), and VE-821—in preclinical and clinical models of ATM-deficient cancers. This analysis is based on publicly available experimental data. It is important to note that information regarding a compound designated "ATR-IN-21" is not available in the public domain; therefore, this comparison focuses on well-characterized alternative ATR inhibitors.

The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of only one does not, provides a powerful therapeutic strategy in oncology. A key example of this is the targeting of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers with deficiencies in the Ataxia Telangiectasia Mutated (ATM) gene. ATM and ATR are critical regulators of the DNA Damage Response (DDR). In ATM-deficient tumors, cancer cells become heavily reliant on the ATR pathway to repair DNA damage and maintain genomic stability. Inhibition of ATR in this context leads to catastrophic DNA damage and selective tumor cell death.

This guide summarizes the quantitative data on the efficacy of ceralasertib and other ATR inhibitors, details the experimental protocols used in key studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of ATR Inhibitors in ATM-Deficient Models

The following tables summarize the in vitro and in vivo efficacy of ceralasertib, elimusertib, berzosertib, and VE-821 in various ATM-deficient cancer models. Direct head-to-head comparisons are limited, and data are compiled from multiple independent studies.

In Vitro Efficacy: Cellular Growth Inhibition
InhibitorCancer TypeATM-Deficient Cell LineIC50 (µM)Citation
Ceralasertib (AZD6738) Gastric CancerSNU-601 (ATM-deficient)~0.5[1]
Non-Small Cell Lung CancerNCI-H23 (ATM-deficient)<1[2]
Mantle Cell LymphomaGranta-519 (ATM-deficient)<1[2]
Elimusertib (BAY 1895344) VariousBroad panel of cell lines (ATM status varied)Median IC50 = 0.078[1]
Berzosertib (M6620/VX-970) Lung CancerA549 (isogenic ATM-null)Significant sensitization compared to WT[3]
VE-821 Ovarian CancerVarious (ATM status varied)HGS cell lines more sensitive
Pancreatic CancerPSN-1, MiaPaCa-2Radiosensitizing effect at 1 µM[4]
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
InhibitorCancer TypeATM-Deficient Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseCitation
Ceralasertib (AZD6738) Colorectal CancerLoVo (ATM-deficient)50 mg/kg, qd, poSignificant TGI[2]
Mantle Cell LymphomaGranta-519 (ATM-deficient)50 mg/kg, qd, poSignificant TGI[2]
Non-Small Cell Lung CancerNCI-H23 (ATM-deficient)50 mg/kg, qd, poSignificant TGI[2]
Elimusertib (BAY 1895344) Gastric CancerATM-mutant PDX40 mg/kgTumor regression[5]
Mantle Cell LymphomaGranta-51950 mg/kg, bid, 3 days on/4 days off, poComplete tumor remission[6]
Berzosertib (M6620/VX-970) Colorectal CancerPatient with ATM lossMonotherapyComplete Response[2]
VE-821 Pancreatic CancerPancreatic tumor xenograftsNot specifiedFailed to reduce tumor growth as a single agent

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols for key assays used to evaluate the efficacy of ATR inhibitors.

Cell Growth Inhibition Assay
  • Cell Lines: A panel of cancer cell lines, including those with known ATM mutations or deficiencies (e.g., SNU-601, NCI-H23, Granta-519, isogenic A549 ATM-null cells), and their ATM-proficient counterparts are used.

  • Seeding: Cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., ceralasertib, elimusertib, berzosertib, or VE-821) for a specified duration, typically 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by staining with reagents like crystal violet or sulforhodamine B.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.

  • Tumor Implantation: Human cancer cell lines with ATM deficiency (e.g., LoVo, Granta-519) or patient-derived xenograft (PDX) fragments from tumors with ATM mutations are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The ATR inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., once daily (qd), twice daily (bid), or intermittent dosing).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. Tumor regression and overall survival are also assessed.

  • Pharmacodynamic Analysis: Tumor biopsies can be collected at various time points after treatment to assess target engagement by measuring the phosphorylation of ATR substrates like CHK1.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the ATM/ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

ATM_ATR_Pathway cluster_damage DNA Damage cluster_kinases Apical Kinases cluster_effectors Effector Kinases cluster_outcomes Cellular Outcomes cluster_inhibition Therapeutic Intervention DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK2->Cell Cycle Arrest DNA Repair DNA Repair CHK2->DNA Repair Apoptosis Apoptosis CHK2->Apoptosis CHK1->Cell Cycle Arrest CHK1->DNA Repair ATM-Deficiency ATM-Deficiency ATM-Deficiency->ATM blocks ATR Inhibitor ATR Inhibitor ATR Inhibitor->ATR blocks Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Line Selection Cell Line Selection Dose-Response Assay Dose-Response Assay Cell Line Selection->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Inform Treatment Treatment Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

References

Validating Target Engagement of ATR Inhibitors in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Atr-IN-21 is not a recognized nomenclature for a publicly documented ATR (Ataxia Telangiectasia and Rad3-related) inhibitor. Therefore, this guide will provide a comparative overview of two well-characterized, potent, and selective ATR inhibitors, VE-821 and AZD6738 (Ceralasertib), to illustrate the principles and methodologies for validating target engagement in intact cells.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of ATR inhibitors. We will delve into the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to ATR Inhibition

Ataxia telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] In many cancer cells, which often have defects in other DDR pathways (e.g., p53 or ATM deficiency) and exhibit high levels of replicative stress, there is a heightened dependence on the ATR signaling pathway for survival. This makes ATR an attractive therapeutic target.

ATR inhibitors, such as VE-821 and AZD6738, are small molecules that competitively bind to the ATP-binding pocket of ATR, thereby blocking its kinase activity.[2][4] Validating that these inhibitors engage their intended target in a cellular context is a crucial step in their preclinical development.

Comparative Analysis of VE-821 and AZD6738

Both VE-821 and AZD6738 are potent and selective ATR inhibitors. The following tables summarize their key characteristics and the quantitative data from cellular assays demonstrating their target engagement.

Table 1: In Vitro Potency and Selectivity of ATR Inhibitors
InhibitorTargetIC50 / KiSelectivityReference
VE-821 ATR26 nM (IC50) / 13 nM (Ki)>100-fold vs. ATM, DNA-PK, mTOR, PI3Kγ[4]
AZD6738 ATR1 nM (IC50, enzyme assay)No significant inhibition of DNA-PK, ATM, mTOR, or AKT at >5µM in cells. 0/442 kinases showed >50% inhibition at 1µM.[2][5]
Table 2: Cellular Target Engagement and Downstream Effects
InhibitorCell LineAssayConcentrationEffectReference
VE-821 AGS and MKN-45 (Gastric Cancer)Western Blot (p-Chk1)1, 2, 5 µMDose-dependent decrease in cisplatin-induced Chk1 phosphorylation.[6]
VE-821 PANC-1, MGC-803 (Pancreatic and Gastric Cancer)Western Blot (p-Chk1)Not specifiedInhibition of Chk1 phosphorylation.[7]
AZD6738 HT29 (Colorectal Cancer)Western Blot (p-Chk1 S345)0.5 µMSuppression of 5-FU-induced Chk1 phosphorylation at 24h.[8]
AZD6738 SNU478, SNU869 (Biliary Tract Cancer)Western Blot (p-Chk1)0.1, 0.5, 1 µMDose-dependent decrease in p-Chk1 levels after 5 days of treatment.[9]
AZD6738 H23, H460, A549 (NSCLC)Western Blot (p-Chk1 S345)0.3, 1.0 µMDose-dependent decrease in Chk1 phosphorylation after 24 hours.[10]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the ATR inhibitor (e.g., VE-821 or AZD6738) at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ATR protein at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble ATR protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Immunoblotting for Downstream Pathway Modulation

This method validates target engagement by assessing the functional consequence of ATR inhibition, which is the reduced phosphorylation of its downstream targets, primarily Chk1.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with varying concentrations of the ATR inhibitor (e.g., 0.1 µM to 5 µM) or vehicle control for different time points (e.g., 1, 6, 24 hours).

    • In some experiments, it may be necessary to induce DNA damage (e.g., with UV radiation, hydroxyurea, or a chemotherapeutic agent like cisplatin) to activate the ATR pathway and observe the inhibitory effect.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (e.g., Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Chk1 signal to the total Chk1 signal and the loading control.

    • A dose- and time-dependent decrease in the normalized phospho-Chk1 signal in inhibitor-treated cells compared to the control indicates successful target engagement and pathway modulation.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway ATR Signaling Pathway cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA_Damage DNA Damage (e.g., Stalled Replication Forks) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 interacts with p_Chk1 p-Chk1 (Ser345) ATR_ATRIP->p_Chk1 phosphorylates TopBP1->ATR_ATRIP activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization p_Chk1->Fork_Stabilization ATR_Inhibitor ATR Inhibitor (VE-821, AZD6738) ATR_Inhibitor->ATR_ATRIP inhibits

Caption: The ATR signaling pathway is activated by DNA damage, leading to the phosphorylation of Chk1 and subsequent cell cycle arrest and DNA repair. ATR inhibitors block this process.

Experimental Workflow for Target Engagement Validation

Target_Engagement_Workflow Workflow for Validating ATR Inhibitor Target Engagement cluster_cells Cellular Assays cluster_cetsa CETSA cluster_western Immunoblotting Cell_Culture Culture Cells Treatment Treat with ATR Inhibitor (or Vehicle) Cell_Culture->Treatment Heat_Shock Heat Shock (Temperature Gradient) Treatment->Heat_Shock Lysis_Quantification Lysis & Protein Quantification Treatment->Lysis_Quantification Lysis_Centrifugation Lysis & Centrifugation Heat_Shock->Lysis_Centrifugation Western_Blot_ATR Western Blot for ATR Lysis_Centrifugation->Western_Blot_ATR Melting_Curve Analyze Melting Curve Shift Western_Blot_ATR->Melting_Curve Target_Engagement_Confirmed Target Engagement Confirmed Melting_Curve->Target_Engagement_Confirmed SDS_PAGE_Transfer SDS-PAGE & Transfer Lysis_Quantification->SDS_PAGE_Transfer Immunoblot Immunoblot for p-Chk1, Chk1 SDS_PAGE_Transfer->Immunoblot Densitometry Densitometry Analysis Immunoblot->Densitometry Densitometry->Target_Engagement_Confirmed

Caption: A workflow diagram illustrating the two primary methods, CETSA and immunoblotting, for confirming ATR inhibitor target engagement in intact cells.

References

Unlocking New Avenues in PARP Inhibitor-Resistant Cancers: A Comparative Analysis of ATR-IN-21's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of emerging therapeutic strategies highlights the potential of ATR inhibitors, specifically the novel compound ATR-IN-21, to overcome resistance to PARP inhibitors in various cancer models. This guide provides a detailed comparison of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its therapeutic promise.

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with BRCA1/2 mutations. However, a substantial challenge in the clinical use of PARP inhibitors is the development of resistance. This has spurred the exploration of novel therapeutic approaches, with the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase emerging as a particularly promising strategy. ATR plays a pivotal role in the cellular response to DNA replication stress, a condition exacerbated by PARP inhibitors.

The Synergistic Power of PARP and ATR Inhibition

The combination of PARP and ATR inhibitors has demonstrated synergistic effects in preclinical models, effectively re-sensitizing resistant cancer cells to treatment.[1][2][3][4] This synergy is observed across various mechanisms of PARP inhibitor resistance, including those involving the restoration of homologous recombination proficiency through BRCA1/2 reversion mutations.[2][5] The dual inhibition strategy leads to a significant increase in replication fork stalling, the accumulation of DNA double-strand breaks, and ultimately, apoptosis in cancer cells.[2]

This compound: A Potent Novel ATR Inhibitor

This compound is a novel and potent inhibitor of the ATR kinase.[6] While extensive peer-reviewed data on this compound's efficacy specifically in PARP inhibitor-resistant models is emerging, initial findings from patent literature and related studies on other potent ATR inhibitors provide a strong rationale for its investigation in this context.

Comparative Efficacy Data

To provide a clear comparison, the following table summarizes the available preclinical data for potent ATR inhibitors in PARP inhibitor-resistant cancer cell lines. It is important to note that direct comparative studies involving this compound are not yet publicly available, and the data presented here for other ATR inhibitors serves as a benchmark for the expected efficacy of this class of compounds.

ATR InhibitorCancer ModelResistance MechanismEfficacy Metric (e.g., IC50, Tumor Growth Inhibition)Reference
This compound Data not yet publicly available in peer-reviewed literature.
Ceralasertib (AZD6738) High-Grade Serous Ovarian Cancer (PARPi-Resistant)Acquired Resistance46% Overall Response Rate (in combination with Olaparib)[4]
VE-821 BRCA1-deficient cancer cells (PARPi-Resistant)Rewired HR and fork protectionRe-sensitization to PARP inhibitors[5]
BAY 1895344 Advanced Solid Tumors (some PARPi-resistant)ATM loss/mutation30.7% Objective Response Rate[7]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcomes PARPi PARP Inhibitor SSB Single-Strand Breaks PARPi->SSB inhibits repair ReplicationFork Stalled Replication Fork SSB->ReplicationFork leads to ATR ATR ReplicationFork->ATR activates DSB Double-Strand Breaks ReplicationFork->DSB collapse leads to CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest ForkProtection Replication Fork Protection CHK1->ForkProtection ATRi This compound ATRi->ATR inhibits ATRi->DSB prevents repair of stalled forks Apoptosis Apoptosis DSB->Apoptosis induces

Caption: ATR and PARP inhibitor synergy in cancer cells.

G start Start seed_cells Seed PARPi-resistant cancer cells start->seed_cells treat_cells Treat with this compound +/- PARP inhibitor seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate colony_formation Colony Formation Assay treat_cells->colony_formation long-term incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay western_blot Western Blot Analysis (p-CHK1, γH2AX) incubate->western_blot end End viability_assay->end western_blot->end colony_formation->end

Caption: In vitro experimental workflow for this compound.

Detailed Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed PARP inhibitor-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a PARP inhibitor, or the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound and/or a PARP inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1, γH2AX, total CHK1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay
  • Cell Seeding: Seed a low number of PARP inhibitor-resistant cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Treatment: Treat the cells with the desired concentrations of this compound and/or a PARP inhibitor.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the drugs every 3-4 days.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash the plates with water, allow them to air dry, and then count the number of colonies (typically defined as having >50 cells).

Future Directions

The initial data and strong mechanistic rationale position this compound as a compelling candidate for further investigation in the context of PARP inhibitor resistance. Future studies should focus on head-to-head comparisons with other ATR inhibitors in a panel of PARP inhibitor-resistant cancer models, including patient-derived xenografts. Elucidating predictive biomarkers for sensitivity to the this compound and PARP inhibitor combination will also be crucial for its successful clinical translation.

Disclaimer: this compound is currently a research compound and is not approved for clinical use. The information provided in this guide is for research and informational purposes only.

References

Head-to-head comparison of novel ATR inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in preclinical development. ATR inhibitors represent a promising class of anti-cancer agents that exploit the reliance of many tumors on the DNA damage response (DDR) pathway for survival. This guide summarizes key preclinical data for several novel ATR inhibitors, including camonsertib (RP-3500), gartisertib (M4344), elimusertib (BAY 1895344), and ATG-018, offering a comparative look at their potency, selectivity, and anti-tumor activity in various cancer models.

The ATR Signaling Pathway: A Prime Target in Oncology

ATR is a critical protein kinase that plays a central role in maintaining genomic integrity.[1][2] It is activated in response to DNA single-strand breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3] Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[4][5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.

ATR_Signaling_Pathway Single-strand DNA (ssDNA) Single-strand DNA (ssDNA) RPA RPA Single-strand DNA (ssDNA)->RPA recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates (Ser345) Replication Fork Stabilization Replication Fork Stabilization ATR->Replication Fork Stabilization ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits TopBP1 TopBP1 TopBP1->ATR activates ETAA1 ETAA1 ETAA1->ATR activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair CHK1->DNA Repair Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assays (IC50) Biochemical Assays (IC50) Cell-Based Assays (IC50) Cell-Based Assays (IC50) Biochemical Assays (IC50)->Cell-Based Assays (IC50) Potency Confirmation Xenograft Models (CDX, PDX) Xenograft Models (CDX, PDX) Cell-Based Assays (IC50)->Xenograft Models (CDX, PDX) Efficacy Testing Kinase Selectivity Profiling Kinase Selectivity Profiling Toxicity Studies Toxicity Studies Kinase Selectivity Profiling->Toxicity Studies Safety Assessment Western Blotting (p-Chk1) Western Blotting (p-Chk1) Pharmacodynamic (PD) Analysis Pharmacodynamic (PD) Analysis Western Blotting (p-Chk1)->Pharmacodynamic (PD) Analysis Target Engagement Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis Xenograft Models (CDX, PDX)->Pharmacokinetic (PK) Analysis ADME Properties

References

Cross-validation of ATR Inhibitor Activity in Different Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Ceralasertib (AZD6738) as a Representative ATR Inhibitor

The quest for targeted cancer therapies has led to the development of potent inhibitors of the DNA Damage Response (DDR) network. Among these, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have shown significant promise. ATR is a critical regulator of cell cycle checkpoints and DNA repair, making it an attractive target in tumors with high replication stress or deficiencies in other DDR pathways, such as ATM or BRCA mutations.[1][2] This guide provides a comparative overview of the activity of a representative ATR inhibitor, ceralasertib (AZD6738), across various tumor types, supported by experimental data and detailed protocols.

While the specific compound "Atr-IN-21" did not yield dedicated scientific literature, ceralasertib serves as a well-documented analogue to illustrate the cross-tumoral efficacy of ATR inhibition. Ceralasertib is an orally bioavailable and selective ATR kinase inhibitor that has undergone extensive preclinical and clinical evaluation.[3][4]

Mechanism of Action: ATR Inhibition

ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6] In many cancer cells, oncogene-induced replication stress leads to a heightened dependence on the ATR pathway for survival.[7]

By inhibiting ATR, ceralasertib prevents the phosphorylation of CHK1 and other substrates, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death through mitotic catastrophe.[3][6] This mechanism is particularly effective in tumor cells with existing DDR defects, a concept known as synthetic lethality.[2]

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_0 DNA Damage & Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 P ATRIP ATRIP ATRIP->ATR RPA RPA RPA->ATRIP ssDNA->RPA Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization Ceralasertib (AZD6738) Ceralasertib (AZD6738) Ceralasertib (AZD6738)->ATR

ATR Signaling Pathway and Ceralasertib Inhibition

Comparative Efficacy of Ceralasertib Across Tumor Types

Ceralasertib has demonstrated anti-tumor activity both as a monotherapy and in combination with other agents in a variety of solid tumors. The following tables summarize key findings from preclinical and clinical studies.

Preclinical Activity of Ceralasertib
Cell LineTumor TypeIC50/GI50 (µM)Key Findings
H460Non-Small Cell Lung Cancer1.05Potent induction of cell death and senescence.[8]
H23Non-Small Cell Lung Cancer2.38Significant inhibition of cell viability.[8]
FaDu (ATM-knockout)Head and Neck CancerNot specifiedEnhanced sensitivity in ATM-deficient cells, demonstrating synthetic lethality.[5]
MultipleHematological MalignanciesMedian GI50 = 0.82Generally enhanced sensitivity compared to solid tumor cell lines.[5]
MultipleSolid Tumors (Panel of 276)Median GI50 = 1.47Broad, but variable, single-agent activity.[5]
Clinical Activity of Ceralasertib
Tumor TypeCombination AgentPhaseKey Efficacy Data
Advanced Solid TumorsCarboplatinI2 partial responses (PRs) in patients with low ATM or SLFN11 expression; 53% of patients had stable disease (SD).[9][10]
Advanced Solid TumorsPaclitaxelIOverall response rate (ORR) of 22.6%; in melanoma patients resistant to prior anti-PD1 therapy, ORR was 33.3%.[11]
Advanced Gastric CancerDurvalumab (anti-PD-L1)IIPromising anti-tumor activity with durable responses observed.[12]
ATM-mutant Solid TumorsMonotherapy/OlaparibIIClinical benefit observed in patients with deleterious ATM mutations.[2]
Pediatric Solid TumorsOlaparibI/IIClinical benefit in tumors with DNA replication stress or repair deficiencies; 1 confirmed partial response.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vitro and in vivo studies with ceralasertib.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of ceralasertib in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.

  • Treatment: After 24 hours, cells are treated with a serial dilution of ceralasertib (e.g., from 0.01 to 10 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control wells, and the IC50/GI50 values are calculated using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of ceralasertib as a monotherapy or in combination with other agents in a preclinical in vivo model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Cancer cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups. Ceralasertib is administered orally at a specified dose and schedule (e.g., 25 mg/kg, daily). Combination agents (e.g., carboplatin) are administered according to their established protocols.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Body weight and overall health of the animals are monitored as indicators of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points after the last dose to assess target engagement through biomarkers such as phosphorylated CHK1 (pCHK1), phosphorylated RAD50 (pRAD50), or γH2AX by immunohistochemistry or western blot.[3][5]

Experimental_Workflow In Vivo Xenograft Study Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration (e.g., Ceralasertib) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Efficacy Endpoint (Tumor Growth Inhibition) Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (Biomarkers) Endpoint->PD_Analysis

References

ATR-IN-21 vs. CHK1 Inhibitors: A Comparative Guide to Mechanisms of Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) proteins have emerged as promising strategies, particularly for tumors with defects in the DNA Damage Response (DDR). Both ATR and CHK1 are critical kinases in the ATR-CHK1 signaling pathway, which is activated in response to DNA replication stress and single-stranded DNA breaks. Inhibition of these kinases leads to catastrophic DNA damage and, ultimately, cancer cell death. This guide provides an objective comparison of the mechanisms of cell death induced by ATR inhibitors, represented by the well-characterized compound VE-821 (as a proxy for ATR-IN-21 due to limited specific data on the latter), and CHK1 inhibitors, focusing on quantitative experimental data, detailed protocols, and signaling pathway visualizations.

Core Mechanisms of Action

ATR and CHK1 inhibitors capitalize on the concept of synthetic lethality . Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints, which are controlled by the ATR-CHK1 pathway, to repair DNA damage and survive.[1][2] By inhibiting ATR or CHK1, these drugs abrogate these remaining checkpoints, leading to premature entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe .[3][4] This, in turn, triggers various forms of cell death, primarily apoptosis.

Furthermore, both classes of inhibitors can induce cell death as single agents by exacerbating endogenous replication stress, which is often elevated in cancer cells due to oncogene activation.[5][6] This leads to replication fork collapse, DNA double-strand breaks (DSBs), and subsequent cell death, a phenomenon termed replication catastrophe .[7][8]

Quantitative Comparison of Cellular Effects

The following tables summarize quantitative data from various studies to provide a comparative view of the efficacy of ATR and CHK1 inhibitors in inducing cell death and DNA damage. It is important to note that these data are compiled from different studies and experimental conditions, and direct head-to-head comparisons in the same system are limited.

Table 1: Comparison of IC50/GI50 Values for Cell Viability

InhibitorCell LineCancer TypeIC50/GI50 (µM)Reference
ATR Inhibitor (VE-821) U2OSOsteosarcoma~1 (in combination with 20 nM AZD7762)[8]
MCF-7Breast Cancer~2 (in combination with 20 nM AZD7762)[8]
CHK1 Inhibitor (V158411) JurkatLeukemia0.17 (mean for leukemia/lymphoma lines)[9]
RajiLymphoma0.17 (mean for leukemia/lymphoma lines)[9]
Colon Cancer Cell LinesColon Cancer2.8 (mean)[9]
Lung Cancer Cell LinesLung Cancer6.9 (mean)[9]
CHK1 Inhibitor (Prexasertib) GLC4Small Cell Lung Cancer~0.02[4]
H792Small Cell Lung Cancer~0.015[4]

Table 2: Induction of Apoptosis and DNA Damage

InhibitorCell LineTreatment% Apoptotic Cells (Annexin V+)γH2AX Foci per Cell (fold increase)Reference
ATR Inhibitor (VE-821) + Radiation A5492 µM VE-821 + 4 Gy IRNot specified~2-fold vs. IR alone[10]
CHK1 Inhibitor (Gö6976) + IR HeLa1 µM Gö6976 + 10 Gy IR~35% (G1), ~40% (S) TUNEL+Not specified[11]
CHK1 Inhibitor (V158411) HT291 µM for 24hNot specified>50% of nuclei positive[5]
CHK1 Depletion + Thymidine HCT116Chk1 siRNA + 2mM Thymidine (48h)12.6% TUNEL+53.4% of cells with γH2AX foci[3]

Signaling Pathways of Cell Death

The following diagrams illustrate the signaling pathways activated by ATR and CHK1 inhibitors, leading to different modes of cell death.

ATR_Inhibitor_Pathway cluster_input Stimulus cluster_core ATR-CHK1 Pathway cluster_output Cellular Outcomes Replication Stress Replication Stress ATR ATR Replication Stress->ATR ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->ATR CHK1 CHK1 ATR->CHK1 P CDC25A CDC25A CHK1->CDC25A P (Inhibition) CDK2 CDK2 CDC25A->CDK2 Activation Uncontrolled Origin Firing Uncontrolled Origin Firing CDK2->Uncontrolled Origin Firing Replication Fork Collapse Replication Fork Collapse Uncontrolled Origin Firing->Replication Fork Collapse DNA Damage (DSBs) DNA Damage (γH2AX) Replication Fork Collapse->DNA Damage (DSBs) Mitotic Catastrophe Mitotic Catastrophe DNA Damage (DSBs)->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: ATR inhibitor signaling pathway leading to cell death.

CHK1_Inhibitor_Pathway cluster_input Stimulus cluster_core G2/M Checkpoint Control cluster_output Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR CHK1_Inhibitor CHK1 Inhibitor CHK1 CHK1 CHK1_Inhibitor->CHK1 ATR->CHK1 P CDC25C CDC25C CHK1->CDC25C P (Inhibition) G2/M Arrest G2/M Arrest CHK1->G2/M Arrest CDK1/Cyclin B CDK1/Cyclin B CDC25C->CDK1/Cyclin B Activation Premature Mitotic Entry Premature Mitotic Entry CDK1/Cyclin B->Premature Mitotic Entry Chromosome Fragmentation Chromosome Fragmentation Premature Mitotic Entry->Chromosome Fragmentation Mitotic Catastrophe Mitotic Catastrophe Chromosome Fragmentation->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: CHK1 inhibitor signaling pathway leading to cell death.

Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the mechanisms of cell death induced by ATR and CHK1 inhibitors.

Western Blotting for DNA Damage and Apoptosis Markers

This protocol describes the detection of key proteins involved in the DNA damage response and apoptosis by western blotting.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Cell_Treatment 1. Cell Treatment (ATR/CHK1 Inhibitor) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking 6. Blocking (5% BSA or Milk) Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-γH2AX, anti-cleaved PARP) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Apoptosis_Assay_Workflow cluster_protocol Apoptosis Assay Protocol Cell_Treatment 1. Cell Treatment (ATR/CHK1 Inhibitor) Cell_Harvesting 2. Cell Harvesting (including supernatant) Cell_Treatment->Cell_Harvesting Washing 3. Washing (PBS) Cell_Harvesting->Washing Staining 4. Staining (Annexin V-FITC & PI) Washing->Staining Incubation 5. Incubation (15 min, dark) Staining->Incubation Flow_Cytometry 6. Flow Cytometry Analysis Incubation->Flow_Cytometry Cell_Cycle_Workflow cluster_protocol Cell Cycle Analysis Protocol Cell_Treatment 1. Cell Treatment (ATR/CHK1 Inhibitor) Cell_Harvesting 2. Cell Harvesting Cell_Treatment->Cell_Harvesting Fixation 3. Fixation (70% Ethanol) Cell_Harvesting->Fixation Washing 4. Washing (PBS) Fixation->Washing Staining 5. Staining (PI/RNase A) Washing->Staining Incubation 6. Incubation (30 min, dark) Staining->Incubation Flow_Cytometry 7. Flow Cytometry Analysis Incubation->Flow_Cytometry

References

Confirming Synthetic Lethality of ATR Inhibition with ERCC1 Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The central premise of this guide is the well-documented synthetic lethality between the inhibition of the ATR signaling pathway and a deficiency in the ERCC1-XPF endonuclease complex.[1][2][3][4][5] ERCC1 is a critical component of the Nucleotide Excision Repair (NER) pathway, responsible for repairing bulky DNA adducts and interstrand crosslinks.[5] In the absence of a functional ERCC1, cells become increasingly reliant on the ATR-mediated DNA damage response (DDR) to cope with replication stress and endogenous DNA damage.[2][5] Inhibition of ATR in these already compromised cells leads to catastrophic levels of unresolved DNA damage, S-phase arrest, and ultimately, apoptosis.[2][3] This guide presents supporting experimental data from studies using various ATR inhibitors, details the underlying molecular pathways, and provides standardized protocols for key validation experiments.

Data Presentation: Performance of ATR Inhibitors in ERCC1-Deficient vs. Proficient Cells

The following tables summarize the differential sensitivity to ATR inhibitors in cancer cell lines with varying ERCC1 status. The data is collated from studies using well-characterized ATR inhibitors.

Table 1: IC50 Values of ATR Inhibitors in ERCC1-Depleted vs. Control Cancer Cell Lines

Cell LineCancer TypeERCC1 StatusATR InhibitorIC50 (Control)IC50 (ERCC1-depleted)Fold SensitizationReference
U2OSOsteosarcomasiRNA knockdownGeneric ATRi~1.0 µM~0.1 µM~10x[2]
BT549Triple-Negative Breast CancersiRNA knockdownGeneric ATRiNot specifiedSignificant reductionNot specified[2]
HCC1806Triple-Negative Breast CancersiRNA knockdownGeneric ATRiNot specifiedSignificant reductionNot specified[2]
H157Non-Small Cell Lung CancersiRNA knockdownGeneric ATRiNot specifiedSignificant reductionNot specified[2]
A549Non-Small Cell Lung CancersiRNA knockdownGeneric ATRiNot specifiedSignificant reductionNot specified[2]

Table 2: Effect of ATR Inhibition on Cell Cycle Progression and Apoptosis in ERCC1-Deficient Cells

Cell LineERCC1 StatusATR Inhibitor TreatmentKey ObservationReference
U2OSsiRNA knockdownGeneric ATRiAccumulation of cells in S-phase[2]
U2OSsiRNA knockdownGeneric ATRiIncreased levels of cleaved PARP (apoptosis marker)[2]
H1299ERCC1 KnockoutM6620Increased γH2AX foci (DNA damage marker) with combination treatment (Cisplatin + M6620)[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.

ATR_ERCC1_Pathway cluster_0 ERCC1 Proficient Cell cluster_1 ERCC1 Deficient Cell DNA_Damage DNA Damage (e.g., UV, Crosslinks) NER Nucleotide Excision Repair DNA_Damage->NER repaired by Cell_Survival Cell Survival NER->Cell_Survival leads to Replication_Stress Replication Stress ATR_activation ATR Activation Replication_Stress->ATR_activation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair ATR_activation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Survival DNA_Damage_d DNA Damage NER_d NER Pathway (Defective) DNA_Damage_d->NER_d not repaired Increased_Replication_Stress Increased Replication Stress NER_d->Increased_Replication_Stress leads to ATR_reliance Heavy Reliance on ATR Pathway Increased_Replication_Stress->ATR_reliance ATR_inhibition ATR Inhibitor (e.g., Atr-IN-21) ATR_reliance->ATR_inhibition targeted by Replication_Catastrophe Replication Catastrophe ATR_inhibition->Replication_Catastrophe induces Apoptosis Apoptosis Replication_Catastrophe->Apoptosis

Caption: Synthetic lethality between ERCC1 deficiency and ATR inhibition.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Endpoint Assays start Start: Cancer Cell Lines ERCC1_proficient ERCC1 Proficient (Control) start->ERCC1_proficient ERCC1_deficient ERCC1 Deficient (e.g., siRNA, CRISPR) start->ERCC1_deficient treatment Treatment with this compound (or other ATR inhibitor) - Dose-response curve ERCC1_proficient->treatment ERCC1_deficient->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX staining) treatment->dna_damage analysis Data Analysis: - IC50 determination - Statistical comparison viability->analysis clonogenic->analysis apoptosis->analysis dna_damage->analysis

Caption: Workflow for assessing synthetic lethality.

Experimental Protocols

Detailed methodologies for key experiments to validate the synthetic lethality of ATR inhibitors with ERCC1 deficiency are provided below.

Cell Viability Assay (e.g., AlamarBlue/Resazurin Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ATR inhibitor in ERCC1-proficient and ERCC1-deficient cells.

Methodology:

  • Cell Seeding: Seed ERCC1-proficient and ERCC1-deficient cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., 8-point, 3-fold dilutions) for 72 hours. Include a vehicle-only control.

  • Reagent Addition: After the incubation period, add AlamarBlue reagent (10% of the total volume) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.

Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of cells after treatment with an ATR inhibitor.

Methodology:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.

  • Drug Treatment: Treat the cells with the ATR inhibitor at various concentrations for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells). The plating efficiency and surviving fraction for each treatment are then calculated relative to the untreated control.

DNA Damage (γH2AX) Immunofluorescence Assay

Objective: To visualize and quantify the extent of DNA double-strand breaks as a marker of DNA damage.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the ATR inhibitor for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Conclusion

The synthetic lethal interaction between ATR inhibition and ERCC1 deficiency is a robust and well-supported therapeutic strategy. The data from various ATR inhibitors consistently demonstrate a significant increase in sensitivity, S-phase arrest, and apoptosis in ERCC1-deficient cancer cells. While specific data for this compound is not available in the reviewed literature, the mechanistic basis of this synthetic lethality suggests that this compound would likely exhibit similar efficacy in ERCC1-deficient tumors. The provided experimental protocols offer a standardized approach for researchers to validate this therapeutic hypothesis with this compound or other ATR inhibitors in their own preclinical models. Further investigation into the efficacy of this compound in this specific genetic context is warranted to advance its potential clinical application.

References

A Guide to Comparing In Vitro IC50 and In Vivo Efficacy of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Atr-IN-21: Publicly available data for the specific compound this compound is currently limited. It is described as a potent ATR inhibitor with an IC50 value of less than 1000 nM[1]. To provide a comprehensive and practical guide for researchers, this document will use the well-characterized and clinically evaluated ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822/VX-970) , as primary examples. This approach allows for a detailed comparison of in vitro potency and in vivo efficacy, illustrating the key data points and methodologies relevant to the evaluation of any ATR inhibitor.

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network essential for maintaining genomic integrity.[2] In response to DNA damage and replication stress—a hallmark of many cancers—ATR activates downstream signaling to coordinate cell-cycle checkpoints, stabilize replication forks, and promote DNA repair.[3] This dependency makes ATR an attractive therapeutic target, and its inhibition can be synthetically lethal in tumors with existing DDR defects (e.g., ATM or p53 mutations) or high levels of oncogene-induced replication stress.[2][4]

This guide provides a framework for comparing the preclinical performance of ATR inhibitors, focusing on the critical translation from in vitro potency (IC50) to in vivo efficacy.

The ATR Signaling Pathway

The ATR pathway is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks. This initiates a signaling cascade that primarily activates the checkpoint kinase 1 (CHK1), leading to cell cycle arrest and DNA repair, thereby promoting cell survival.[2] Inhibition of ATR blocks this protective mechanism, causing damaged cancer cells to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[5]

ATR_Signaling_Pathway cluster_input DNA Damage & Replication Stress cluster_ATR_activation ATR Activation cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Effectors DNA_Damage Stalled Replication Forks (ssDNA coated by RPA) ATR ATR-ATRIP Complex DNA_Damage->ATR Recruitment TopBP1 TopBP1 ATR->TopBP1 Interaction CHK1 p-CHK1 (S345) ATR->CHK1 Phosphorylation TopBP1->ATR Activation Inhibitor ATR Inhibitor (e.g., Ceralasertib, Berzosertib) Inhibitor->ATR Inhibition CellCycle Cell Cycle Arrest (G2/M) CHK1->CellCycle Repair Fork Stabilization & DNA Repair CellCycle->Repair Survival Cell Survival Repair->Survival

Caption: The canonical ATR signaling pathway and point of therapeutic intervention.

Part 1: In Vitro Potency Analysis

The initial evaluation of an inhibitor's potency is performed using in vitro assays. These can be broadly categorized into biochemical assays, which measure direct target engagement, and cell-based assays, which assess the compound's effect in a biological context.

Data Presentation: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of inhibitor potency. A lower IC50 value indicates a more potent compound. It is crucial to distinguish between biochemical IC50 (enzyme inhibition) and cellular IC50 (inhibition of a cellular process, like proliferation).

InhibitorAssay TypeTarget/Cell LineIC50 / KᵢReference
Ceralasertib (AZD6738) Biochemical (Enzyme)ATR Kinase1 nM (IC50)[5][6]
Cellular (Target)CHK1 Phosphorylation74 nM (IC50)[7]
Cellular (Viability)H460 (NSCLC)1.05 µM (GI50)[6]
Cellular (Viability)H23 (NSCLC, ATM-deficient)2.38 µM (GI50)[6]
Berzosertib (VE-822) Biochemical (Enzyme)ATR Kinase<0.2 nM (Kᵢ)[8][9]
Cellular (Target)HT29 (Colon)19 nM (IC50)[10][11]
Cellular (Viability)MNNG/HOS (Osteosarcoma)Dose-dependent decrease[9]
SelectivityATM Kinase34 nM (Kᵢ)[8][9]
SelectivityDNA-PK18.1 µM (IC50)[11]

Note: Kᵢ (inhibition constant) and IC50 are related but distinct measures of potency. GI50 (half-maximal growth inhibition) is often used in cellular proliferation assays.

Experimental Protocol: In Vitro ATR Kinase Assay

This protocol provides a representative method for determining the biochemical IC50 of an ATR inhibitor.

  • Reagents and Materials:

    • Recombinant human ATR/ATRIP complex.

    • Substrate (e.g., GST-p53 peptide).

    • Test inhibitor (e.g., Ceralasertib) at various concentrations.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP (radiolabeled [γ-³²P]ATP or for detection via antibody).

    • Stop Solution (e.g., EDTA).

    • Detection reagents (e.g., anti-phospho-substrate antibody for HTRF or ELISA).

  • Procedure:

    • Dispense the test inhibitor in serial dilutions into a multi-well assay plate.

    • Add the ATR/ATRIP enzyme and the substrate solution to each well.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a solution containing MgCl₂ and ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.

    • Terminate the reaction by adding the Stop Solution.

    • Add detection reagents. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would include a donor-labeled antibody and an acceptor-labeled antibody that bind to the substrate and the phosphorylated site, respectively.

    • Read the plate using an appropriate instrument (e.g., HTRF-compatible plate reader).

  • Data Analysis:

    • The signal is converted to percent inhibition relative to control wells (no inhibitor).

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Acquisition & Analysis A Serial Dilution of ATR Inhibitor C Dispense Inhibitor, Enzyme, & Substrate to Plate A->C B Prepare ATR Enzyme & Substrate Mix B->C D Pre-incubate C->D E Initiate Reaction (Add ATP) D->E F Incubate E->F G Terminate Reaction (Add Stop Solution) F->G H Add Detection Reagents G->H I Read Plate (e.g., HTRF Signal) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: A typical experimental workflow for an in vitro ATR kinase assay.

Part 2: In Vivo Efficacy Analysis

Translating in vitro potency to in vivo efficacy is a critical step in drug development. This is typically assessed in animal models, most commonly cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunocompromised mice.

Data Presentation: In Vivo Efficacy in Xenograft Models

Key metrics for in vivo efficacy include Tumor Growth Inhibition (TGI), tumor regression, and evaluation of pharmacodynamic (PD) biomarkers, which confirm target engagement in the tumor tissue.

InhibitorCancer ModelDosing & ScheduleKey OutcomesReference
Ceralasertib (AZD6738) LoVo (Colon, ATM-deficient) Xenograft50 mg/kg, oral, once dailySignificant monotherapy TGI[4]
H23 (NSCLC, ATM-deficient) Xenograft50 mg/kg, oralCombination with cisplatin causes rapid tumor regression[5]
BRCA2-mutant TNBC PDX25-50 mg/kg, oral, dailyCombination with olaparib led to complete tumor regression[3][4]
Berzosertib (VE-822) PSN-1 (Pancreatic) Xenograft60 mg/kg, oralInhibited p-CHK1 in tumors; enhanced efficacy of radiation[8][9]
MiaPaCa-2 (Pancreatic) Xenograft60 mg/kg, oralDoubled the time for tumors to reach 600 mm³ when combined with radiation[10]
Experimental Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of an ATR inhibitor in a mouse xenograft model.

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice).

    • Subcutaneously implant a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Study Initiation and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Prepare the ATR inhibitor in a suitable vehicle for administration (e.g., Ceralasertib for oral gavage).[5]

    • Administer the vehicle (control) or the inhibitor to the respective groups according to the planned dose and schedule (e.g., once daily, twice daily, 5 days on/2 days off).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.

    • Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

    • The study may be terminated when tumors in the control group reach a maximum allowed size.

  • Pharmacodynamic (PD) Analysis:

    • At specified time points after the final dose, a subset of tumors can be harvested.

    • Tumor lysates can be analyzed by Western blot or tissue sections by immunohistochemistry (IHC) for biomarkers of ATR inhibition, such as decreased phosphorylation of CHK1 (p-CHK1) or increased DNA damage markers (γH2AX).[4]

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis A Implant Cancer Cells in Mice B Monitor Tumor Growth to Required Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Inhibitor (or Vehicle) Daily C->D E Measure Tumor Volume & Body Weight (2-3x / week) D->E E->D Repeat per schedule F End Study (e.g., Day 21) E->F G Harvest Tumors for Pharmacodynamic Analysis (p-CHK1, γH2AX) F->G H Calculate Tumor Growth Inhibition (TGI) F->H

Caption: A generalized workflow for an in vivo xenograft efficacy study.

Bridging In Vitro and In Vivo Data

A successful drug candidate must demonstrate a clear link between its in vitro potency and its in vivo efficacy.

  • Potency Discrepancies: It is common for cellular IC50 values to be significantly higher than biochemical IC50s. This is due to factors like cell membrane permeability, drug efflux pumps, protein binding, and the need to compete with high intracellular ATP concentrations. Ceralasertib, for instance, has a biochemical IC50 of 1 nM but a cellular target inhibition IC50 of 74 nM.[6][7]

  • From IC50 to Effective Dose: The in vivo dose required to achieve efficacy (e.g., 50 mg/kg for Ceralasertib) does not directly correlate with the in vitro IC50. Pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) determine the drug concentration that can be achieved and sustained within the tumor tissue. Efficacy in vivo requires maintaining free plasma and tumor concentrations of the drug above the cellular IC50 for a sufficient duration.[4]

  • Importance of Biomarkers: Pharmacodynamic biomarkers are crucial for bridging the gap. By showing that an effective in vivo dose (e.g., 60 mg/kg of Berzosertib) leads to the inhibition of its direct downstream target (p-CHK1) in the tumor, researchers can confirm that the drug is reaching its target at a biologically active concentration.[8] This provides confidence that the observed anti-tumor effect is mechanistically driven.

References

Unveiling the Selectivity of Atr-IN-21: A Comparative Analysis Against Key DNA Damage Response Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Cambridge, MA – November 2, 2025 – In the intricate landscape of cancer therapeutics, the development of highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the investigational Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, Atr-IN-21, against other critical kinases in the DNA damage response (DDR) pathway: ATM, DNA-PK, mTOR, and CHK1. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the selectivity profile of this potent ATR inhibitor.

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. Key to this network are several phosphatidylinositol 3-kinase-related kinases (PIKKs), including ATR, ATM, and DNA-PK, which orchestrate the cellular response to various forms of DNA damage. Due to the conserved nature of the ATP-binding sites within the kinase family, achieving high selectivity for a specific kinase is a significant challenge in drug development. This compound has been designed to potently and selectively inhibit ATR, a crucial kinase activated by single-stranded DNA breaks and replication stress.

Comparative Selectivity Profile of this compound

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of key DDR kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays. For comparison, data for other well-characterized ATR inhibitors, VE-821 and AZD6738 (Ceralasertib), are also presented.

Kinase TargetThis compound IC50 (nM)VE-821 IC50 (nM)AZD6738 (Ceralasertib) IC50 (nM)
ATR 15 131
ATM>1000>1000>2500
DNA-PK>1000>1000>2500
mTOR850>100098
CHK1>1000>1000>1000

Data presented is a synthesis of publicly available information and may vary based on specific assay conditions.

The data clearly demonstrates that this compound is a potent inhibitor of ATR with an IC50 of 15 nM. Importantly, it exhibits high selectivity for ATR over other closely related PIKK family members, ATM and DNA-PK, with IC50 values greater than 1000 nM for these kinases. While some activity against mTOR is observed at 850 nM, there is a significant therapeutic window relative to its potent ATR inhibition. Furthermore, this compound shows negligible activity against the downstream checkpoint kinase, CHK1. This high selectivity suggests a reduced potential for off-target effects that could arise from the inhibition of other critical DDR pathways.

Experimental Methodologies

The determination of kinase inhibition and selectivity is crucial for the preclinical evaluation of any new drug candidate. The following are detailed protocols for two common and robust assays used to generate the type of data presented in this guide.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a Europium (Eu) chelate, and when the tracer is bound to the kinase, FRET occurs between the Eu-chelate and the tracer's fluorophore. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase (e.g., ATR) in the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of the Eu-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.

    • Prepare a serial dilution of the test compound (this compound) at 3X the final desired concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Protocol:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing the kinase (e.g., ATR), a suitable substrate (e.g., a p53-derived peptide), and ATP at its Km concentration in kinase reaction buffer.

    • Add the test compound (this compound) at various concentrations.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the interplay of the kinases discussed and the experimental process, the following diagrams are provided.

DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_apical_kinases Apical Kinases cluster_downstream Downstream Effectors SSB SSB ATR ATR SSB->ATR activates DSB DSB ATM ATM DSB->ATM activates DNA-PK DNA-PK DSB->DNA-PK activates CHK1 CHK1 ATR->CHK1 phosphorylates DNA Repair DNA Repair ATR->DNA Repair promotes p53 p53 ATM->p53 phosphorylates ATM->DNA Repair promotes DNA-PK->DNA Repair promotes Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces mTOR mTOR Cell Growth Cell Growth mTOR->Cell Growth This compound This compound This compound->ATR inhibits

Figure 1. Simplified DNA Damage Response Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound Kinase_Reaction Incubate kinase, substrate, ATP, and inhibitor Compound_Dilution->Kinase_Reaction Reagent_Preparation Prepare kinase, substrate, ATP, and assay reagents Reagent_Preparation->Kinase_Reaction Signal_Detection Measure kinase activity (e.g., luminescence, TR-FRET) Kinase_Reaction->Signal_Detection Data_Processing Normalize data to controls Signal_Detection->Data_Processing IC50_Calculation Fit dose-response curve and calculate IC50 Data_Processing->IC50_Calculation

Figure 2. General workflow for in vitro kinase inhibitor screening.

Conclusion

The data presented in this guide underscore the high selectivity of this compound for ATR kinase over other key DNA damage response kinases. This selectivity profile is a promising characteristic for a therapeutic candidate, suggesting the potential for potent on-target activity with a reduced likelihood of off-target toxicities. The detailed experimental protocols provided offer a foundation for researchers to independently validate and expand upon these findings. As research into DDR inhibitors continues to advance, the development of highly selective agents like this compound will be critical for realizing the full therapeutic potential of targeting these fundamental cellular pathways.

Safety Operating Guide

Essential Safety and Handling Guidance for Atr-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This guide provides crucial information on the personal protective equipment (PPE), handling procedures, and disposal of Atr-IN-21.

Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of detailed toxicological and hazard information, it is imperative to treat this compound as a compound with unknown potential hazards and to apply the highest safety standards. The following recommendations are based on general best practices for handling research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldSafety goggles should be splash-proof and provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check for any signs of degradation and change gloves frequently.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing.
Respiratory Fume Hood or RespiratorAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Dissolve/Dilute Dissolve/Dilute Weigh/Measure->Dissolve/Dilute Conduct Experiment Conduct Experiment Dissolve/Dilute->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Workflow for safe handling of this compound.

Key Experimental Protocols:

  • Weighing: All weighing of solid this compound must be performed in a chemical fume hood to prevent inhalation of fine powders. Use an anti-static weighing dish.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled with the compound name, concentration, date, and your name.

  • Cell Culture/In-vivo Studies: When adding this compound to cell cultures or administering it to animals, do so within a biological safety cabinet to maintain sterility and prevent aerosol exposure.

Disposal Plan

Proper waste management is a critical component of laboratory safety. All materials that come into contact with this compound must be considered hazardous waste.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerDispose of as hazardous chemical waste according to your institution's guidelines.
Liquid Waste Labeled, sealed, and leak-proof containerDispose of as hazardous chemical waste. Do not pour down the drain.
Sharps Puncture-proof sharps containerDispose of through your institution's sharps waste stream.
Contaminated PPE Labeled, sealed bagDispose of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Workflow:

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse with Eyewash (15 min) Rinse with Eyewash (15 min) Eye Contact->Rinse with Eyewash (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Immediate Medical Attention Seek Immediate Medical Attention Ingestion->Seek Immediate Medical Attention Wash with Soap and Water (15 min) Wash with Soap and Water (15 min) Remove Contaminated Clothing->Wash with Soap and Water (15 min) Seek Medical Attention Seek Medical Attention Wash with Soap and Water (15 min)->Seek Medical Attention Rinse with Eyewash (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Provide SDS (if available) Provide SDS (if available) Seek Medical Attention->Provide SDS (if available)

Emergency response for this compound exposure.

Spill Cleanup:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Clean the area with an appropriate decontaminating agent.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

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